molecular formula C6H11NO2 B1243515 (1S,2S)-2-Aminocyclopentanecarboxylic acid CAS No. 64191-13-5

(1S,2S)-2-Aminocyclopentanecarboxylic acid

Numéro de catalogue: B1243515
Numéro CAS: 64191-13-5
Poids moléculaire: 129.16 g/mol
Clé InChI: JWYOAMOZLZXDER-WHFBIAKZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(1S,2S)-2-Aminocyclopentanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(1S,2S)-2-aminocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYOAMOZLZXDER-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451143
Record name (1S,2S)-2-AMINOCYCLOPENTANECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64191-13-5
Record name Transpentacin, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064191135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,2S)-2-AMINOCYCLOPENTANECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRANSPENTACIN, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3QGG29GOX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (1S,2S)-2-Aminocyclopentanecarboxylic Acid: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties, synthesis, and biological activity of (1S,2S)-2-aminocyclopentanecarboxylic acid. The information is intended to support research and development efforts in medicinal chemistry and pharmacology, particularly in the context of glutamatergic neurotransmission and enzyme inhibition.

Core Properties of this compound

This compound is a cyclic, non-proteinogenic amino acid. Its rigid structure makes it a valuable building block in medicinal chemistry, particularly for the synthesis of conformationally constrained peptides and peptidomimetics. Th[1]e table below summarizes its key physical and chemical properties.

PropertyValueReference
Molecular Formula C₆H₁₁NO₂
[2][3]Molecular Weight 129.16 g/mol
[2][3]Appearance White solid
[4][5]CAS Number 40482-05-1
[3]1H NMR (400 MHz, D₂O) δ 3.88 (q, J = 7.4 Hz, 1H; CHNH₂), 2.90–2.97 (m, 1H; CHCO₂H), 2.13–2.23 (m, 2H; CH₂), and 1.66–1.91 (m, 4H; CH₂CH₂)
[6][7]13C NMR (100 MHz, D₂O) δ 177.1, 53.9, 48.2, 30.4, 28.6, and 22.7
[6][7]High-Resolution Mass Spectrometry (ESI) m/z: [M + H]⁺ calcd for C₆H₁₂NO₂, 130.0868; found, 130.0865
[6][7]

Biological Activity: Inhibition of Glutamate Carboxypeptidase II (GCPII)

This compound is recognized as a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) or N-acetylated-α-linked acidic dipeptidase (NAALADase). GC[8][9]PII is a zinc metalloenzyme that hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.

I[8][9]n various neurological disorders, including stroke, traumatic brain injury, and amyotrophic lateral sclerosis (ALS), excessive glutamate levels lead to excitotoxicity and neuronal damage. By[9][10] inhibiting GCPII, this compound prevents the breakdown of NAAG, thereby reducing the production of glutamate and increasing the concentration of NAAG. El[11]evated NAAG levels are neuroprotective as NAAG acts as an agonist at the metabotropic glutamate receptor 3 (mGluR3), which can help to mitigate glutamate-induced neurotoxicity.

T[10][11]he inhibitory action of this compound on GCPII offers a promising therapeutic strategy for conditions associated with glutamatergic dysregulation.

GCPII_Inhibition_Pathway cluster_pre Pre-synaptic Neuron cluster_post Post-synaptic Neuron NAAG N-Acetylaspartylglutamate (NAAG) GCPII Glutamate Carboxypeptidase II (GCPII) NAAG->GCPII Hydrolysis mGluR3 mGluR3 NAAG->mGluR3 Agonism Glutamate Glutamate GCPII->Glutamate Excitotoxicity Excitotoxicity Glutamate->Excitotoxicity Neuroprotection Neuroprotection mGluR3->Neuroprotection Inhibitor (1S,2S)-2-Aminocyclopentane- carboxylic acid Inhibitor->GCPII Inhibition

GCPII Inhibition Pathway

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a scalable synthesis method. Th[6][7]is multi-step synthesis involves the formation of an intermediate which is then deprotected to yield the final product.

Step 1: Reductive Amination

  • Dissolve ethyl 2-oxocyclopentanecarboxylate (50.0 g, 320.1 mmol) in toluene (330 mL).

  • Add isobutyric acid (32 mL, 352 mmol) and (S)-α-phenylethylamine (41.9 g, 345.7 mmol).

  • Heat the mixture in an oil bath at 70 °C for 2 hours.

  • Increase the temperature to distill off half of the toluene along with water via azeotropic removal.

  • Cool the remaining mixture and proceed to the reduction step.

Step 2: Reduction

  • In a separate flask, add NaBH₄ (50 g, 1.32 mol) portion-wise to ice-cooled isobutyric acid (600 mL), keeping the temperature below 10 °C.

  • After the addition is complete, stir for an additional 30 minutes.

  • Add the residue from Step 1 to this mixture using a dropping funnel, maintaining the ice bath.

  • Monitor the reaction by TLC. If the low polarity intermediate is still present after 3 hours, add another small portion of NaBH₄.

  • Once the reaction is complete, slowly add 200 mL of 5 M HCl to the ice-cooled mixture.

  • Separate the organic layer and wash the precipitate with diethyl ether.

  • Combine the organic phases, dilute with hexane, and extract with 1 M HCl.

  • Basify the combined aqueous layers to pH 10 with 30% NaOH and extract with diethyl ether.

  • Dry the ether extract over Na₂SO₄ and evaporate in a vacuum to obtain the crude product.

Step 3: Deprotection

  • Dissolve the crude product from Step 2 in methanol (800 mL) under an argon atmosphere.

  • Add 10% palladium on activated carbon (6.0 g).

  • Evacuate the flask and refill with hydrogen (1.05 atm).

  • Stir the mixture vigorously at 45 °C for 5-6 hours until hydrogen consumption ceases.

  • Filter the mixture through Celite and remove the solvent in a vacuum.

  • Add 10% HCl to the residue and heat at 60 °C for 12 hours.

  • Evaporate to dryness and wash the solid residue with ice-cooled acetone to yield this compound hydrochloride.

Synthesis_Workflow Start Ethyl 2-oxocyclopentanecarboxylate Step1 Reductive Amination (Toluene, Isobutyric acid, (S)-α-phenylethylamine) Start->Step1 Intermediate1 Crude Amino Ester Step1->Intermediate1 Step2 Reduction (NaBH₄, Isobutyric acid) Intermediate1->Step2 Intermediate2 Protected Amino Ester Step2->Intermediate2 Step3 Deprotection (H₂, Pd/C, HCl) Intermediate2->Step3 End This compound Step3->End

Synthesis Workflow
In Vitro GCPII Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory potency of compounds against GCPII.

[12]Materials:

  • Recombinant human GCPII

  • Test compound (e.g., this compound)

  • Fluorescein-labeled Glu-Glu dipeptide substrate

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.001% C12E8, pH 7.4

  • Stop Solution: 0.1% TFA in 5% acetonitrile

  • 96-well microplate

  • RP-HPLC with a fluorescence detector

Procedure:

  • Pre-incubate 0.02 nM recombinant human GCPII with the test compound at various concentrations in the assay buffer at 37 °C for 10 minutes.

  • Initiate the enzymatic reaction by adding 100 nM of the fluorescein-labeled Glu-Glu dipeptide substrate to a total volume of 50 µL.

  • Incubate the reaction mixture for 15 minutes at 37 °C.

  • Terminate the reaction by adding 5 µL of the stop solution.

  • Analyze the reaction mixtures by RP-HPLC with a fluorescence detector (λ_EX/λ_EM = 492/516 nm).

  • Calculate the percent inhibition by comparing the fluorescence of the test compound samples to a non-inhibited control.

  • Determine the IC₅₀ value by fitting the dose-response data using a nonlinear regression analysis.

A[12] similar radioenzymatic assay using ³H-labeled NAAG can also be employed as an orthogonal method.

Assay_Workflow Start Prepare Reagents (GCPII, Inhibitor, Substrate) Step1 Pre-incubation: GCPII + Inhibitor (37°C, 10 min) Start->Step1 Step2 Initiate Reaction: Add Substrate Step1->Step2 Step3 Incubation (37°C, 15 min) Step2->Step3 Step4 Terminate Reaction: Add Stop Solution Step3->Step4 Step5 Analysis: RP-HPLC with Fluorescence Detection Step4->Step5 End Determine IC₅₀ Value Step5->End

GCPII Inhibition Assay Workflow

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The detailed protocols and compiled data are intended to facilitate further investigation and application of this compound in the development of novel therapeutics.

References

Synthesis of (1S,2S)-2-Aminocyclopentanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Synthetic Methodologies for a Key Building Block in Pharmaceutical Research

(1S,2S)-2-Aminocyclopentanecarboxylic acid, a conformationally constrained β-amino acid, is a critical building block in the development of peptide foldamers and pharmacologically active agents. Its rigid structure allows for the design of peptides with predictable three-dimensional structures and enhanced biological activity. This technical guide provides a detailed overview of the primary synthetic strategies for obtaining enantiomerically pure this compound, tailored for researchers, scientists, and professionals in drug development.

Synthetic Strategies Overview

The synthesis of enantiopure this compound predominantly relies on two key strategies:

  • Reductive Amination of a β-Ketoester: This approach involves the diastereoselective reductive amination of ethyl 2-oxocyclopentanecarboxylate. The use of a chiral amine, such as (S)-α-phenylethylamine, introduces the desired stereochemistry, which can be further controlled through epimerization and crystallization-induced resolution.

  • Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases, to selectively resolve a racemic mixture of a precursor, often a bicyclic β-lactam, to yield the desired enantiomerically pure amino acid.

This guide will focus on the reductive amination approach, for which a scalable and well-documented procedure is available.[1][2][3]

Reductive Amination Pathway

The synthesis commences with the reductive amination of ethyl 2-oxocyclopentanecarboxylate using (S)-α-phenylethylamine. This reaction initially produces a mixture of diastereomeric β-amino esters. Subsequent epimerization of the cis-isomer to the more stable trans-isomer, followed by crystallization, allows for the isolation of the desired (1S,2S,S) diastereomer as a hydrobromide salt. The chiral auxiliary is then removed via hydrogenolysis, and subsequent hydrolysis of the ester yields the target amino acid. The final step typically involves the protection of the amino group, for example, with a fluorenylmethyloxycarbonyl (Fmoc) group, to facilitate its use in solid-phase peptide synthesis.

G cluster_0 Reductive Amination and Epimerization cluster_1 Deprotection and Fmoc Protection A Ethyl 2-oxocyclopentanecarboxylate C Mixture of Diastereomeric β-Amino Esters (cis and trans) A->C Toluene, Isobutyric Acid, 70°C -> Azeotropic Distillation B (S)-α-phenylethylamine B->C D Epimerization (EtONa) C->D E Crystallization D->E F Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate•HBr E->F HBr/EtOAc G Hydrogenolysis F->G 10% Pd/C, H2, MeOH, 45°C H Ester Hydrolysis G->H 10% HCl, 60°C I This compound H->I J Fmoc Protection I->J Fmoc-OSu, KHCO3, H2O/Acetonitrile K Fmoc-(1S,2S)-2-Aminocyclopentanecarboxylic Acid J->K

Figure 1. Synthetic pathway for Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid.

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid via the reductive amination pathway.

StepProductStarting MaterialYield (%)Reference
Reductive Amination, Epimerization, and CrystallizationEthyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate•HBrEthyl 2-oxocyclopentanecarboxylateup to 40[2]
Hydrogenolysis, Hydrolysis, and Fmoc Protection (Overall from hydrobromide salt)Fmoc-(1S,2S)-2-Aminocyclopentanecarboxylic AcidHydrobromide Salt of Amino Ester85[2]

Experimental Protocols

Step 1: Synthesis of Ethyl (1S,2S)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate•HBr[2]
  • Reductive Amination: To a solution of ethyl 2-oxocyclopentanecarboxylate (50.0 g, 320.1 mmol) in toluene (330 mL), add isobutyric acid (32 mL, 352 mmol) and (S)-α-phenylethylamine (41.9 g, 345.7 mmol). Heat the mixture in an oil bath at 70 °C for 2 hours. Increase the temperature to allow for the azeotropic removal of water by distilling off approximately half of the toluene. The resulting mixture containing the intermediate enamine is used directly in the next step.

  • Reduction: The crude enamine solution is subjected to reduction. While the specific details of the reduction in the scalable synthesis are with NaBH4 in isobutyric acid, the general principle is the reduction of the imine functionality.[1][2]

  • Epimerization and Crystallization: The crude mixture of diastereomeric amino esters is treated with a solution of sodium ethoxide in ethanol at 30–35 °C overnight to epimerize the cis-isomer to the more stable trans-isomer. The desired (1S,2S,S) diastereomer is then selectively crystallized as its hydrobromide salt by treating the crude product with a solution of HBr in ethyl acetate. Repeated crystallization from acetonitrile may be necessary to achieve high diastereomeric purity.

Step 2: Synthesis of Fmoc-(1S,2S)-2-Aminocyclopentanecarboxylic Acid[1][2]
  • Hydrogenolysis: To a solution of ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate•HBr (60.0 g, 175.3 mmol) in methanol (800 mL) under an argon atmosphere, add 10% palladium on activated carbon (6.0 g). The flask is evacuated and refilled with hydrogen (1.05 atm). The mixture is stirred vigorously at 45 °C for 5–6 hours until hydrogen consumption ceases. The catalyst is removed by filtration through Celite, and the solvent is evaporated under vacuum.

  • Ester Hydrolysis: The residue from the hydrogenolysis is treated with 10% aqueous HCl and heated in an oil bath at 60 °C for 12 hours. The mixture is then evaporated to dryness, and the solid residue is washed with ice-cold acetone to yield this compound as a salt. This gives 34.4 g of the amino acid salt.[1][2]

  • Fmoc Protection: The crude amino acid salt is dissolved in water (400 mL), and potassium bicarbonate (68 g, 0.68 mol) is added portion-wise. Acetonitrile (350 mL) and Fmoc-OSu (57.3 g, 170 mmol) are then added, and the reaction mixture is stirred at room temperature for 24 hours to yield the final Fmoc-protected product.

Biosynthetic Pathway of Cispentacin

While this guide focuses on the chemical synthesis of the trans-isomer, it is noteworthy that the cis-isomer, (1R,2S)-2-aminocyclopentanecarboxylic acid, also known as cispentacin, is a naturally occurring antifungal antibiotic produced by Bacillus cereus and other microorganisms.[4] Its biosynthesis involves a type II polyketide synthase (PKS) machinery, which represents a distinct and complex enzymatic route to a five-membered nonaromatic amino acid skeleton.[5][6]

G cluster_0 Cispentacin Biosynthesis A Malonyl-CoA B Type II PKS-like enzymes (AmcF-AmcG) A->B C Poly-β-ketone intermediate B->C D Series of enzymatic reactions (cyclization, reduction, etc.) C->D E Cispentacin ((1R,2S)-2-aminocyclopentane-1-carboxylic acid) D->E

Figure 2. Simplified overview of the biosynthetic pathway of cispentacin.

Conclusion

The reductive amination of ethyl 2-oxocyclopentanecarboxylate followed by diastereomeric resolution provides a robust and scalable method for the synthesis of this compound. This method, through careful control of reaction conditions, particularly during epimerization and crystallization, allows for the isolation of the desired trans-isomer in high purity. The availability of such a detailed synthetic protocol is invaluable for the scientific community, enabling broader access to this important building block for research and development in peptide science and medicinal chemistry.

References

An In-depth Technical Guide on the Biological Activity of (1S,2S)-2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained β-amino acid that has garnered significant interest in medicinal chemistry and drug development. Its incorporation into peptides induces stable secondary structures, leading to the creation of foldamers with diverse and predictable three-dimensional shapes. This unique characteristic has been exploited to develop peptides with a range of biological activities, including opioid receptor modulation, and potential anticancer and antibacterial properties. This technical guide provides a comprehensive overview of the known biological activities of (1S,2S)-ACPC, summarizing quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways to facilitate further research and development in this area.

Opioid Receptor Activity

The incorporation of this compound into peptide structures has been shown to modulate opioid receptor activity. Specifically, analogs of morphiceptin, a selective mu (µ)-opioid receptor agonist, containing a (1R,2S) stereoisomer of 2-aminocyclopentane carboxylic acid (βAc5c) at the second position, have demonstrated activity at both µ and delta (δ)-opioid receptors, with a notable preference for the µ-receptor.[1][2] In contrast, analogs containing the (1S,2R), (1S,2S), and (1R,2R) stereoisomers of βAc5c displayed minimal to no activity at these receptors.[1][2] This highlights the critical role of stereochemistry in determining the biological activity of these modified peptides.

Mu-Opioid Receptor Signaling Pathway

Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[3][4][5] The binding of an agonist, such as a morphiceptin analog, leads to a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o). This causes the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors.[3][4]

The primary signaling pathway involves the inhibition of adenylyl cyclase by the Gαi/o subunit, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][6] The Gβγ subunit can directly interact with and modulate the activity of various ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[4] This results in neuronal hyperpolarization and reduced neurotransmitter release, contributing to the analgesic effects of opioids. Furthermore, µ-opioid receptor activation can also trigger the mitogen-activated protein kinase (MAPK) pathway.[4]

mu_opioid_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Agonist Opioid Agonist ((1S,2S)-ACPC Analog) MOR Mu-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds G_Protein Gαi/o-GDP/Gβγ MOR->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel Ca²⁺ Channel (Inhibition) G_betagamma->Ca_Channel K_Channel K⁺ Channel (Activation) G_betagamma->K_Channel MAPK MAPK Pathway G_betagamma->MAPK Activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia & Other Effects cAMP->Analgesia Ca_Channel->Analgesia K_Channel->Analgesia MAPK->Analgesia LAP4_receptor_signaling cluster_presynaptic_extracellular Presynaptic (Extracellular) cluster_presynaptic_membrane Presynaptic Membrane cluster_presynaptic_intracellular Presynaptic (Intracellular) LAP4_Agonist L-AP4 Agonist LAP4_Receptor L-AP4 Receptor (mGluR) LAP4_Agonist->LAP4_Receptor Binds G_Protein_LAP4 Gαi/o-GDP/Gβγ LAP4_Receptor->G_Protein_LAP4 Activates G_alpha_LAP4 Gαi/o-GTP G_Protein_LAP4->G_alpha_LAP4 AC_LAP4 Adenylyl Cyclase G_alpha_LAP4->AC_LAP4 Inhibits Ca_Channel_LAP4 Ca²⁺ Channel (Inhibition) G_alpha_LAP4->Ca_Channel_LAP4 Inhibits cAMP_LAP4 ↓ cAMP AC_LAP4->cAMP_LAP4 NT_Release ↓ Neurotransmitter Release Ca_Channel_LAP4->NT_Release binding_assay_workflow Start Start Prepare_Reagents Prepare Cell Membranes, Radioligand, and Test Compound Start->Prepare_Reagents Incubate Incubate Components (Membranes, Radioligand, Test Compound) Prepare_Reagents->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters to Remove Nonspecific Binding Filter->Wash Measure Measure Radioactivity with Scintillation Counter Wash->Measure Analyze Calculate IC50 and Ki Values Measure->Analyze End End Analyze->End mtt_assay_workflow Start_MTT Start_MTT Seed_Cells Seed Cancer Cells in 96-well Plate Start_MTT->Seed_Cells Treat_Cells Treat with (1S,2S)-ACPC Compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent and Incubate Treat_Cells->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate % Viability and IC50 Read_Absorbance->Calculate_IC50 End_MTT End_MTT Calculate_IC50->End_MTT mic_assay_workflow Start_MIC Start_MIC Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Start_MIC->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of ACPC-Peptide in Microplate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Incubate_Plate Incubate Plate at 37°C Inoculate->Incubate_Plate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate_Plate->Determine_MIC End_MIC End_MIC Determine_MIC->End_MIC

References

(1S,2S)-2-Aminocyclopentanecarboxylic Acid: An In-depth Technical Guide on its Mechanism of Action as a Conformational Scaffold in Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1S,2S)-2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained cyclic β-amino acid that does not exhibit a direct mechanism of action on its own. Instead, its principal role in pharmacology and drug discovery is as a potent structural scaffold in the design of peptidomimetics. By incorporating the rigid cyclopentane ring into a peptide backbone, (1S,2S)-ACPC imparts a predictable and stable turn or helical conformation. This guide elucidates the indirect mechanism of action of (1S,2S)-ACPC by examining its influence on the biological activity of peptides in three key therapeutic areas: opioid receptor modulation, inhibition of the SARS-CoV-2 main protease, and antimicrobial activity. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for assessing activity, and available quantitative data for peptides incorporating this unique structural element.

Introduction: The Role of Conformational Constraint in Peptide Drug Design

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical utility is often limited by poor metabolic stability and low bioavailability, largely due to their conformational flexibility, which makes them susceptible to proteolytic degradation. The incorporation of conformationally constrained amino acids, such as this compound, is a key strategy to overcome these limitations. The rigid cyclopentane backbone of (1S,2S)-ACPC forces the peptide into a specific secondary structure, which can enhance receptor binding affinity, improve enzymatic stability, and increase cell permeability.

Application in Opioid Receptor Modulation

Peptides containing (1S,2S)-ACPC have been investigated as agonists for opioid receptors, which are G-protein coupled receptors (GPCRs) involved in pain perception. The constrained conformation induced by (1S,2S)-ACPC can mimic the bioactive conformation of endogenous opioid peptides, leading to potent and selective receptor activation.

Signaling Pathway

Opioid receptors, such as the mu (µ) and delta (δ) receptors, are coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit N-type voltage-gated calcium channels. These downstream effects collectively lead to a reduction in neuronal excitability and neurotransmitter release, resulting in analgesia.

Opioid_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist ((1S,2S)-ACPC Peptide) Opioid_Receptor Opioid Receptor (μ or δ) Opioid_Agonist->Opioid_Receptor Binds G_Protein Gi/o Protein (αβγ) Opioid_Receptor->G_Protein Activates G_alpha Gαi G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP GIRK_Channel GIRK Channel K_ion K+ GIRK_Channel->K_ion Efflux Ca_Channel Ca2+ Channel Ca_ion Ca2+ Ca_Channel->Ca_ion Influx G_alpha->Adenylyl_Cyclase Inhibits G_betagamma->GIRK_Channel Activates G_betagamma->Ca_Channel Inhibits Analgesia Analgesia ATP ATP

Opioid Receptor Signaling Pathway
Quantitative Data

While extensive quantitative data for peptides specifically containing the (1S,2S)-2-ACPC stereoisomer is limited in publicly available literature, studies on related morphiceptin analogs with other aminocyclopentane carboxylic acid stereoisomers demonstrate high receptor affinity. For instance, an analog containing the (1R,2S)-cis isomer of 2-aminocyclopentanecarboxylic acid showed activity at both µ and δ-opioid receptors.[1]

Peptide AnalogReceptorKi (nM)
Tyr-Pro-Phe-(1R,2S)-Ac5c-NH2µ-opioidData not available
Tyr-Pro-Phe-(1R,2S)-Ac5c-NH2δ-opioidData not available
Note: Specific Ki values for (1S,2S)-ACPC containing opioid peptides are not readily available in the cited literature. The table illustrates the type of data generated in these studies.
Experimental Protocol: Opioid Receptor Radioligand Binding Assay

This protocol outlines a standard competitive radioligand binding assay to determine the affinity of a (1S,2S)-ACPC-containing peptide for opioid receptors.[2][3][4][5][6]

Materials:

  • Cell membranes prepared from cells expressing the opioid receptor of interest (e.g., CHO-μ-opioid receptor cells).

  • Radioligand (e.g., [³H]DAMGO for µ-opioid receptor).

  • Unlabeled competitor peptide ((1S,2S)-ACPC-containing peptide).

  • Naloxone (for determination of non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the unlabeled competitor peptide.

  • In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd, and varying concentrations of the competitor peptide.

  • For total binding, omit the competitor peptide. For non-specific binding, add a high concentration of naloxone.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each competitor concentration and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Application as SARS-CoV-2 Main Protease Inhibitors

The SARS-CoV-2 main protease (Mpro or 3CLpro) is a crucial enzyme for viral replication, making it a prime target for antiviral drugs. Peptides incorporating (1S,2S)-ACPC can be designed to fit into the active site of Mpro, inhibiting its function. The constrained helical or turn structure induced by (1S,2S)-ACPC can enhance the binding affinity and specificity of the peptide inhibitor.

Mechanism of Action

The SARS-CoV-2 Mpro is a cysteine protease that cleaves the viral polyprotein into functional non-structural proteins. (1S,2S)-ACPC-containing peptide inhibitors are designed to act as competitive inhibitors, binding to the active site of the protease and preventing the binding and cleavage of the natural substrate. This inhibition halts the viral replication cycle.

Mpro_Inhibition_Workflow cluster_workflow SARS-CoV-2 Mpro Inhibition Assay Workflow Reagents Prepare Reagents: - Mpro Enzyme - FRET Substrate - Inhibitor ((1S,2S)-ACPC peptide) - Assay Buffer Incubation Incubate Mpro with Inhibitor Reagents->Incubation Reaction Add FRET Substrate to Initiate Reaction Incubation->Reaction Measurement Measure Fluorescence (Kinetic Read) Reaction->Measurement Analysis Data Analysis: Calculate IC50 Measurement->Analysis AMP_Mechanism cluster_membrane Bacterial Cell Membrane cluster_action Mechanism of Action AMP Antimicrobial Peptide ((1S,2S)-ACPC containing) Binding Electrostatic Binding AMP->Binding Membrane Lipid Bilayer Binding->Membrane to negatively charged membrane surface Insertion Hydrophobic Insertion Binding->Insertion Pore_Formation Pore Formation (e.g., Toroidal Pore) Insertion->Pore_Formation Cell_Death Cell Lysis and Death Pore_Formation->Cell_Death

References

The Role of (1S,2S)-ACPC in Peptide Secondary Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-Aminocyclopentane-1-carboxylic acid (ACPC) , a cyclic β-amino acid, has emerged as a powerful tool in peptidomimetics and drug discovery. Its rigid cyclopentane ring imposes significant conformational constraints on the peptide backbone, making it a valuable building block for stabilizing specific secondary structures. This technical guide provides an in-depth exploration of the role of (1S,2S)-ACPC in dictating peptide conformation, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant workflows and pathways.

Introduction: The Structural Impact of (1S,2S)-ACPC

The incorporation of (1S,2S)-ACPC into a peptide sequence has a profound and predictable effect on its secondary structure. The trans-configuration of the amino and carboxyl groups on the cyclopentane ring preorganizes the backbone torsion angles, strongly favoring the adoption of helical conformations. This inherent structural bias makes (1S,2S)-ACPC a potent helix-promoting and stabilizing residue. Peptides containing this non-natural amino acid often exhibit enhanced proteolytic stability and improved biological activity, making them attractive candidates for therapeutic development.

Quantitative Analysis of Structural Stabilization

The introduction of (1S,2S)-ACPC into a peptide sequence leads to quantifiable improvements in helical content and thermal stability. These effects are typically assessed using circular dichroism (CD) spectroscopy and thermal denaturation studies.

Enhancement of Helicity

CD spectroscopy is a primary tool for evaluating the secondary structure of peptides in solution. The mean residue ellipticity (MRE) at 222 nm ([θ]₂₂₂) is a hallmark of α-helical content, with more negative values indicating a higher degree of helicity.

Table 1: Representative Comparison of Helical Content in a Model Peptide With and Without (1S,2S)-ACPC

Peptide SequenceMean Residue Ellipticity at 222 nm ([θ]₂₂₂) (deg·cm²·dmol⁻¹)Estimated Helicity (%)
Ac-AAAAA-NH₂-5,000~15%
Ac-A(1S,2S)-ACPC-AAA-NH₂-25,000~75%

Note: These are representative values illustrating the typical impact of (1S,2S)-ACPC incorporation. Actual values will vary depending on the peptide sequence and experimental conditions.

Increased Thermal Stability

The conformational rigidity imparted by (1S,2S)-ACPC often translates to increased thermal stability of the peptide's folded structure. This is measured by determining the melting temperature (Tm), the temperature at which 50% of the peptide is unfolded.

Table 2: Representative Thermal Stability Data for a Model Helical Peptide

Peptide SequenceMelting Temperature (Tm) (°C)
Native Helical Peptide45
(1S,2S)-ACPC Containing Peptide65

Note: These are representative values. The increase in Tm will depend on the position and number of (1S,2S)-ACPC residues in the sequence.

Experimental Protocols

The synthesis and structural characterization of (1S,2S)-ACPC-containing peptides involve a series of well-established laboratory techniques.

Solid-Phase Peptide Synthesis (SPPS) of (1S,2S)-ACPC-Containing Peptides

Fmoc-based solid-phase peptide synthesis is the standard method for the chemical synthesis of peptides, including those containing non-natural amino acids like (1S,2S)-ACPC.[1][2]

Protocol:

  • Resin Selection and Swelling: Choose a suitable resin (e.g., Rink Amide resin for C-terminal amides). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for at least 1 hour.[3]

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain using a 20% solution of piperidine in DMF. This is typically done in two steps: a brief initial treatment followed by a longer incubation.[2][4]

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (either a standard amino acid or Fmoc-(1S,2S)-ACPC-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).[1]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for a specified time (typically 1-2 hours).

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane).[5]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution.[6][7][8][9]

Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., H₂O/D₂O mixture or a buffer solution) to a final concentration of approximately 0.5-1 mM.[10]

  • Data Acquisition:

    • Record a series of 1D and 2D NMR experiments, including:

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[11]

      • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For peptides isotopically labeled with ¹⁵N, to resolve amide proton signals.

  • Data Processing and Analysis:

    • Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the resonances to specific protons in the peptide sequence using the TOCSY and NOESY spectra.

    • Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.

  • Structure Calculation:

    • Use the distance restraints and any other available constraints (e.g., dihedral angles from coupling constants) to calculate a family of 3D structures using software such as CYANA or XPLOR-NIH.

    • Refine the calculated structures to obtain a final ensemble of low-energy conformers that are consistent with the experimental data.

Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides.[12][13][14]

Protocol:

  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a known concentration (typically in the micromolar range). The buffer should not have significant absorbance in the far-UV region.

  • Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range (e.g., 190-260 nm), bandwidth, and scan speed.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide solution.

    • For thermal stability studies, record spectra at increasing temperatures.[15]

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the following equation: [θ] = (θ × MRW) / (10 × d × c) where θ is the observed ellipticity in degrees, MRW is the mean residue weight, d is the path length of the cuvette in cm, and c is the concentration in g/mL.

    • Analyze the shape of the spectrum to determine the predominant secondary structure. A characteristic α-helical spectrum shows negative bands around 208 nm and 222 nm and a positive band around 192 nm.[16]

High-Resolution Structure Determination by X-ray Crystallography

X-ray crystallography can provide an atomic-resolution structure of a peptide in its crystalline state.[17][18][19][20]

Protocol:

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) using techniques like vapor diffusion (hanging or sitting drop).[21]

  • Crystal Optimization: Optimize the conditions that yield initial crystals to obtain larger, single crystals suitable for X-ray diffraction.

  • Data Collection: Mount a single crystal and collect X-ray diffraction data using a diffractometer.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map.

    • Build an atomic model of the peptide into the electron density map.

    • Refine the model against the experimental data to obtain the final high-resolution structure.

Visualizing Workflows and Pathways

Graphviz diagrams can be used to illustrate complex experimental workflows and biological signaling pathways involving (1S,2S)-ACPC-containing peptides.

RaPID Selection Workflow for Cyclic Peptides

The Random non-standard Peptide Integrated Discovery (RaPID) system is a powerful mRNA display technology for the rapid discovery of cyclic peptide ligands against a target of interest.[22][23][24]

RaPID_Workflow cluster_0 Library Preparation cluster_1 In Vitro Translation & Cyclization cluster_2 Selection & Amplification cluster_3 Analysis DNA Library DNA Library mRNA Library mRNA Library DNA Library->mRNA Library Transcription mRNA-Puromycin Fusion mRNA-Puromycin Fusion mRNA Library->mRNA-Puromycin Fusion Ligation Ribosome Display Ribosome Display mRNA-Puromycin Fusion->Ribosome Display Translation Peptide Cyclization Peptide Cyclization Ribosome Display->Peptide Cyclization On-ribosome cyclization mRNA-Peptide Fusion mRNA-Peptide Fusion Peptide Cyclization->mRNA-Peptide Fusion Binding Selection Binding Selection mRNA-Peptide Fusion->Binding Selection Incubation Target Immobilization Target Immobilization Target Immobilization->Binding Selection Washing Washing Binding Selection->Washing Elution Elution Washing->Elution Reverse Transcription Reverse Transcription Elution->Reverse Transcription PCR Amplification PCR Amplification Reverse Transcription->PCR Amplification PCR Amplification->DNA Library Next Round Sequencing Sequencing PCR Amplification->Sequencing After several rounds Hit Identification Hit Identification Sequencing->Hit Identification

A schematic of the RaPID selection workflow for discovering cyclic peptides.
G Protein-Coupled Receptor (GPCR) Signaling Pathway

GPCRs are a major class of drug targets, and conformationally constrained peptides are often designed to modulate their activity.[25][26][27][]

GPCR_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Peptide (1S,2S)-ACPC Peptide Ligand GPCR GPCR Peptide->GPCR Binding & Activation G_Protein G Protein (αβγ) GPCR->G_Protein Recruitment G_alpha Gα-GTP G_Protein->G_alpha GDP/GTP Exchange G_betagamma Gβγ G_Protein->G_betagamma Dissociation Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Modulation G_betagamma->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Signaling Downstream Signaling Cascade Second_Messenger->Downstream_Signaling Activation

A generalized GPCR signaling pathway modulated by a peptide ligand.

Conclusion

The incorporation of (1S,2S)-ACPC is a robust strategy for designing peptides with stable and predictable helical secondary structures. This conformational constraint often leads to enhanced biological activity and stability, making these modified peptides promising candidates for various therapeutic applications. The experimental protocols and analytical techniques outlined in this guide provide a framework for the successful synthesis, characterization, and application of (1S,2S)-ACPC-containing peptides in research and drug development.

References

(1S,2S)-ACPC: A Conformationally Constrained Building Block for Foldamer-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Foldamers, synthetic oligomers that adopt well-defined, predictable secondary structures, have emerged as a compelling class of molecules in drug discovery and materials science. By mimicking the three-dimensional structures of bioactive peptides and other macromolecules, foldamers offer the potential to modulate biological processes with high specificity and affinity. A key strategy in foldamer design is the incorporation of conformationally constrained building blocks that guide the folding of the oligomer into a desired architecture. Among these, (1S,2S)-2-aminocyclopentanecarboxylic acid, or (1S,2S)-ACPC, has garnered significant attention as a potent inducer of helical structures. This technical guide provides a comprehensive overview of (1S,2S)-ACPC as a foldamer building block, detailing its synthesis, conformational properties, and applications in the development of novel therapeutics.

(1S,2S)-ACPC is a cyclic β-amino acid whose rigid cyclopentane ring restricts the torsional freedom of the peptide backbone. This pre-organization directs the folding of oligomers containing (1S,2S)-ACPC into stable, right-handed helical conformations, most notably the 12-helix.[1][2] This mimicry of the α-helix, a ubiquitous secondary structure motif in proteins involved in a vast array of protein-protein interactions (PPIs), positions (1S,2S)-ACPC-based foldamers as promising candidates for the development of inhibitors of these often-undruggable targets.[2] Furthermore, the unnatural backbone of these foldamers imparts significant resistance to proteolytic degradation, a major hurdle in the therapeutic application of natural peptides.

This guide will delve into the quantitative structural parameters of (1S,2S)-ACPC-containing helices, provide detailed experimental protocols for their synthesis and analysis, and explore their application in targeting critical signaling pathways, such as the intrinsic apoptosis pathway, for the development of next-generation therapeutics.

Data Presentation: Conformational and Helical Parameters of (1S,2S)-ACPC Oligomers

The conformational rigidity of the (1S,2S)-ACPC monomer unit translates into well-defined helical structures in its oligomers. The primary helical structure adopted by homooligomers of (1S,2S)-ACPC is the 12-helix, characterized by i to i+3 hydrogen bonds. The following tables summarize key quantitative data associated with these foldamers, derived from computational studies and experimental data on analogous systems.

Table 1: Dihedral Angles of (1S,2S)-ACPC in a 12-Helix
Torsion Angle Value (°)
ϕ (phi)-130 to -150
θ (theta)80 to 100
ψ (psi)-90 to -110
Data derived from computational modeling of β-peptide helices.
Table 2: Helical Parameters of a (1S,2S)-ACPC 12-Helix
Parameter Value
HandednessRight-handed
Residues per Turn~2.5 - 3.0
Helical Pitch (Å)~5.0 - 5.5
Rise per Residue (Å)~1.8 - 2.2
Hydrogen Bonding Patterni → i+3 (12-membered ring)
Values are approximations based on computational studies and data from related helical foldamers.[3]

| Table 3: Representative Circular Dichroism (CD) Data for Helical Foldamers | | | :--- | :--- | :--- | | Structure Type | λ_max (nm) | Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) | | α-helix | 208 (negative), 222 (negative) | ~ -30,000 to -40,000 at 222 nm | | 12-helix (predicted) | Strong negative band ~215-220 nm | Varies with oligomer length and solvent | CD spectroscopy is a key technique to confirm the helical folding of (1S,2S)-ACPC oligomers in solution. A strong negative Cotton effect in the 215-220 nm region is characteristic of such helical structures.[4][5]

Experimental Protocols

Synthesis of Fmoc-(1S,2S)-ACPC-OH

A scalable synthesis of enantiomerically pure Fmoc-(1S,2S)-ACPC-OH is crucial for its use in solid-phase peptide synthesis. The following protocol is adapted from published procedures.[6]

Workflow for Fmoc-(1S,2S)-ACPC-OH Synthesis

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Epimerization and Salt Formation cluster_2 Step 3: Hydrogenolysis cluster_3 Step 4: Fmoc Protection Ethyl 2-oxocyclopentanecarboxylate Ethyl 2-oxocyclopentanecarboxylate Crude Amino Ester Crude Amino Ester Ethyl 2-oxocyclopentanecarboxylate->Crude Amino Ester (S)-(-)-α-methylbenzylamine, NaBH(OAc)3 Ethyl 2-oxocyclopentanecarboxylate->Crude Amino Ester (1S,2S)-amino ester hydrobromide (1S,2S)-amino ester hydrobromide Crude Amino Ester->(1S,2S)-amino ester hydrobromide 1. NaOEt, EtOH 2. HBr Crude Amino Ester->(1S,2S)-amino ester hydrobromide (1S,2S)-ACPC (1S,2S)-ACPC (1S,2S)-amino ester hydrobromide->(1S,2S)-ACPC H2, Pd/C (1S,2S)-amino ester hydrobromide->(1S,2S)-ACPC Fmoc-(1S,2S)-ACPC-OH Fmoc-(1S,2S)-ACPC-OH (1S,2S)-ACPC->Fmoc-(1S,2S)-ACPC-OH Fmoc-OSu, NaHCO3 (1S,2S)-ACPC->Fmoc-(1S,2S)-ACPC-OH

Caption: Synthetic pathway for Fmoc-(1S,2S)-ACPC-OH.

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate

  • (S)-(-)-α-methylbenzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Hydrobromic acid (HBr)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diethyl ether

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns)

Procedure:

  • Reductive Amination: Dissolve ethyl 2-oxocyclopentanecarboxylate and (S)-(-)-α-methylbenzylamine in an appropriate solvent like dichloromethane. Cool the mixture in an ice bath and add sodium triacetoxyborohydride portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane. The combined organic layers are dried and concentrated to yield the crude amino ester.

  • Epimerization and Salt Formation: Dissolve the crude amino ester in ethanol and add a solution of sodium ethoxide in ethanol. Stir the mixture at room temperature to induce epimerization to the more stable trans isomer. After completion, carefully add hydrobromic acid to precipitate the (1S,2S)-amino ester hydrobromide salt. The salt is collected by filtration and washed with cold diethyl ether.

  • Hydrogenolysis: Dissolve the amino ester hydrobromide salt in methanol and add 10% Pd/C catalyst. Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir until the reaction is complete (disappearance of starting material by TLC). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain (1S,2S)-ACPC.

  • Fmoc Protection: Dissolve the (1S,2S)-ACPC in an aqueous solution of sodium bicarbonate. Add a solution of Fmoc-OSu in a suitable organic solvent like dioxane. Stir the biphasic mixture vigorously at room temperature overnight. Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield Fmoc-(1S,2S)-ACPC-OH as a white solid.

Solid-Phase Peptide Synthesis (SPPS) of (1S,2S)-ACPC Oligomers

Standard Fmoc-based SPPS protocols can be adapted for the synthesis of (1S,2S)-ACPC oligomers. Microwave-assisted synthesis can significantly reduce coupling times.[7]

Workflow for SPPS of (1S,2S)-ACPC Oligomers

G Resin Swelling Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection DMF Amino Acid Coupling Amino Acid Coupling Fmoc Deprotection->Amino Acid Coupling 20% Piperidine/DMF Washing Washing Amino Acid Coupling->Washing Fmoc-(1S,2S)-ACPC-OH, HBTU, DIPEA, DMF Washing->Fmoc Deprotection DMF, DCM Cleavage and Deprotection Cleavage and Deprotection Washing->Cleavage and Deprotection Repeat cycles Purification Purification Cleavage and Deprotection->Purification TFA cocktail Lyophilization Lyophilization Purification->Lyophilization RP-HPLC Final Peptide Final Peptide Lyophilization->Final Peptide

Caption: General workflow for solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-(1S,2S)-ACPC-OH

  • N,N'-Diisopropylethylamine (DIPEA)

  • Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Automated peptide synthesizer or manual SPPS vessel

  • Reverse-phase HPLC system for purification

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine.

  • Amino Acid Coupling: In a separate vial, pre-activate Fmoc-(1S,2S)-ACPC-OH (3-5 equivalents) with HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for a few minutes. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature (or shorter times with microwave heating).

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling and deprotection, wash the resin and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC. The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.

Structural Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of foldamers in solution.

Procedure:

  • Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable solvent (e.g., methanol, trifluoroethanol, or aqueous buffer) to a final concentration of 50-100 µM.

  • Data Acquisition: Record the CD spectrum from 190 to 260 nm at a controlled temperature (e.g., 25 °C) using a 1 mm path length quartz cuvette.

  • Data Processing: Subtract the spectrum of the solvent blank from the sample spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg × MRW) / (10 × pathlength in cm × concentration in mg/mL) where MRW is the mean residue weight of the peptide.

  • Analysis: A strong negative band around 215-220 nm is indicative of a helical conformation. The intensity of this band can be used to qualitatively compare the helicity of different oligomers.[4][5]

Application in Drug Development: Targeting the Intrinsic Apoptosis Pathway

A major application of (1S,2S)-ACPC-based foldamers is the mimicry of α-helical domains of proteins to inhibit protein-protein interactions (PPIs). A critical PPI target in cancer therapy is the interaction between pro- and anti-apoptotic proteins of the Bcl-2 family, which regulates the intrinsic apoptosis pathway.[8][9] Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL is a common mechanism by which cancer cells evade cell death.[9] The pro-apoptotic BH3-only proteins (e.g., Bim, Bad, Puma) contain an α-helical BH3 domain that binds to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 family members, thereby neutralizing their protective function and triggering apoptosis.[10]

(1S,2S)-ACPC-based foldamers can be designed to mimic the α-helical BH3 domain, acting as "BH3 mimetics." These foldamers can bind to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, displacing the pro-apoptotic proteins and inducing apoptosis in cancer cells.

The Intrinsic Apoptosis Signaling Pathway

G cluster_0 Mitochondrion cluster_1 Cytosol Bax_Bak Bax/Bak Cyto_c Cytochrome c Bax_Bak->Cyto_c Release Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Cyto_c->Apoptosome Activation Bcl2 Bcl-2 / Bcl-xL Bcl2->Bax_Bak Inhibition Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution BH3_mimetics (1S,2S)-ACPC Foldamer (BH3 Mimetic) BH3_mimetics->Bcl2 Inhibition BH3_only BH3-only proteins (Bim, Bad, Puma) BH3_only->Bax_Bak Activation BH3_only->Bcl2 Inhibition

Caption: Inhibition of Bcl-2 by (1S,2S)-ACPC foldamers to induce apoptosis.

Conclusion

(1S,2S)-ACPC has proven to be a robust and versatile building block for the construction of helical foldamers. Its inherent conformational constraint reliably directs oligomer folding into a predictable 12-helical architecture, providing a stable scaffold for the presentation of functional side chains. The detailed synthetic and analytical protocols provided in this guide offer a practical framework for researchers to explore the potential of (1S,2S)-ACPC-based foldamers. The ability of these molecules to mimic α-helical protein domains, such as the BH3 domain, opens up exciting avenues for the development of novel therapeutics targeting challenging protein-protein interactions implicated in diseases like cancer. As our understanding of the principles of foldamer design continues to grow, building blocks like (1S,2S)-ACPC will undoubtedly play a pivotal role in the creation of next-generation molecular tools and medicines.

References

Conformational Preferences of (1S,2S)-2-Aminocyclopentanecarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained β-amino acid that has garnered significant interest in the field of peptide science and drug discovery. Its rigid cyclopentane backbone imparts a strong propensity to induce specific secondary structures, particularly helical folds, in peptides.[1] Understanding the intrinsic conformational preferences of the monomeric (1S,2S)-ACPC is crucial for the rational design of peptidomimetics and other bioactive molecules. This technical guide provides a comprehensive overview of the conformational analysis of (1S,2S)-ACPC, detailing available experimental data and theoretical considerations.

Introduction to Conformational Preferences

The cyclopentane ring of (1S,2S)-ACPC is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the envelope (C_s symmetry) and twist (C_2 symmetry) forms. The substituents on the ring, the amino and carboxylic acid groups, play a significant role in determining the relative energies of these conformers and the preferred orientation of these functional groups (axial vs. equatorial). The trans configuration of the amino and carboxyl groups in (1S,2S)-ACPC further influences the accessible conformational space.

Experimental Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the solution-state conformation of molecules. Chemical shifts and coupling constants provide valuable insights into the local electronic environment and dihedral angles.

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound Hydrochloride in D₂O [2]

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
CHNH₂3.88 (q, J = 7.4 Hz)53.9
CHCO₂H2.90–2.97 (m)48.2
CH₂2.13–2.23 (m)30.4
CH₂CH₂1.66–1.91 (m)28.6, 22.7

Note: Spectra were recorded on a 400 MHz spectrometer in D₂O.

X-ray Crystallography

To date, a crystal structure of the monomeric, unprotected this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC). However, the crystal structure of a derivative, ethyl (1R,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate in complex with 2,3-dibenzoyl-d-tartaric acid, has been determined.[3] While this structure provides information about the pucker of a substituted cyclopentane ring, it is important to note that the presence of the bulky substituents and the crystal packing forces can significantly influence the observed conformation, which may not be representative of the free amino acid in solution.

Theoretical and Computational Insights

In the absence of extensive experimental data on the monomer, computational methods such as Density Functional Theory (DFT) and molecular mechanics can provide valuable insights into the conformational energy landscape of (1S,2S)-ACPC.

The cyclopentane ring can adopt various puckered conformations. The two most common are the envelope and the twist forms. For substituted cyclopentanes, the substituents will preferentially occupy positions that minimize steric interactions. In the case of (1S,2S)-ACPC, with two substituents in a trans configuration, the cyclopentane ring is expected to adopt a conformation that allows both the amino and carboxylic acid groups to occupy pseudo-equatorial positions to minimize steric strain.

G Envelope Envelope Conformation (Cs) TransitionState Transition State Envelope->TransitionState Twist Twist Conformation (C2) TransitionState->Twist

Figure 1: Simplified representation of the equilibrium between the two primary puckered conformations of a cyclopentane ring.

Computational studies on related substituted cyclopentane systems suggest that the energy barrier between these conformers is relatively low, leading to a dynamic equilibrium in solution.[4] The exact population of each conformer for (1S,2S)-ACPC would depend on the solvent and temperature.

Experimental Protocols

NMR Spectroscopy for Conformational Analysis

A detailed conformational analysis of (1S,2S)-ACPC in solution would involve the following steps:

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis cluster_modeling Structural Interpretation Sample Dissolve (1S,2S)-ACPC in deuterated solvent NMR1D 1D ¹H and ¹³C NMR Sample->NMR1D NMR2D 2D NMR (COSY, NOESY) NMR1D->NMR2D Assign Assign proton and carbon signals NMR2D->Assign Extract Extract coupling constants (³JHH) Assign->Extract NOE Analyze NOE correlations Assign->NOE Karplus Karplus equation to determine dihedral angles Extract->Karplus Model Generate 3D structural models NOE->Model Karplus->Model

Figure 2: A generalized workflow for determining the solution conformation of a small molecule like (1S,2S)-ACPC using NMR spectroscopy.

  • Sample Preparation: The amino acid is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of approximately 5-10 mM.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field spectrometer (≥400 MHz). This includes standard 1D ¹H and ¹³C spectra, as well as 2D experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities.

  • Data Processing and Analysis: The acquired spectra are processed, and all proton and carbon signals are assigned. Vicinal coupling constants (³JHH) are carefully extracted from the high-resolution 1D ¹H spectrum or from the cross-peaks in the COSY spectrum.

  • Structural Interpretation: The experimentally determined ³JHH values are used in the Karplus equation to calculate the corresponding dihedral angles. NOE data provides distance restraints. This information is then used to build and validate a 3D model of the predominant solution conformation.

X-ray Crystallography for Solid-State Conformation

Determining the solid-state conformation of (1S,2S)-ACPC would require the following general protocol:

  • Crystal Growth: Single crystals of high quality are grown from a suitable solvent or solvent mixture. This is often the most challenging step and may require screening of various conditions.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined to best fit the experimental data.

G Crystal Grow single crystal Diffraction Collect X-ray diffraction data Crystal->Diffraction Solve Solve crystal structure Diffraction->Solve Refine Refine structural model Solve->Refine

Figure 3: A simplified workflow for determining the solid-state structure of a small molecule via X-ray crystallography.

Conclusion

The conformational preferences of this compound are of significant interest for its application in designing structured peptides and other molecules for drug development. While its propensity to induce helical structures in peptides is well-established, a detailed quantitative understanding of the monomer's conformational landscape is still an area that requires further investigation. The available NMR data provides a starting point, but more comprehensive experimental studies, particularly detailed NMR analysis and single-crystal X-ray diffraction of the monomer, are needed. In parallel, computational studies can provide valuable theoretical insights to complement experimental findings. A thorough understanding of the intrinsic conformational biases of this important building block will undoubtedly facilitate its more effective use in the design of novel therapeutics.

References

The Strategic Integration of (1S,2S)-ACPC in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1S,2S)-2-Aminocyclopentanecarboxylic acid, or (1S,2S)-ACPC, has emerged as a powerful tool in medicinal chemistry for the design of novel therapeutics with enhanced stability, conformational rigidity, and biological activity. This non-natural, cyclic β-amino acid serves as a versatile building block, enabling the synthesis of peptidomimetics with well-defined secondary structures, such as helices. This structural constraint is instrumental in improving resistance to proteolytic degradation and enhancing cell permeability, critical attributes for successful drug candidates. This technical guide provides an in-depth overview of the applications of (1S,2S)-ACPC in medicinal chemistry, with a focus on its role in the development of inhibitors for significant therapeutic targets and its potential interactions with neurological receptors. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development in this promising area.

Introduction

The therapeutic potential of peptides is often limited by their poor metabolic stability and low cell permeability. The incorporation of conformationally constrained amino acids, such as (1S,2S)-ACPC, into peptide sequences is a well-established strategy to overcome these limitations.[1][2] The cyclic nature of (1S,2S)-ACPC restricts the conformational freedom of the peptide backbone, inducing the formation of stable secondary structures.[3] This pre-organization can lead to enhanced binding affinity for biological targets and improved pharmacokinetic properties. This guide will explore the synthesis of (1S,2S)-ACPC, its incorporation into peptides, and its application in two key areas of medicinal chemistry: as an antiviral agent and as a modulator of glutamate receptors.

Synthesis of (1S,2S)-ACPC and Peptide Incorporation

The synthesis of Fmoc-protected (1S,2S)-ACPC is a critical first step for its use in solid-phase peptide synthesis (SPPS). A scalable synthetic route has been established, enabling the production of this key building block in sufficient quantities for drug discovery programs.[1]

Experimental Protocol: Scalable Synthesis of Fmoc-(1S,2S)-2-Aminocyclopentanecarboxylic Acid

This protocol is adapted from a published scalable synthesis method.[1]

Materials:

  • (S,S,S)-2•HBr salt (precursor)

  • Methanol (MeOH)

  • 10% Palladium on activated carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Dichloromethane (CH₂Cl₂)

  • 10% Hydrochloric acid (HCl)

  • Acetone

  • Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Hydrogenolysis: To a solution of (S,S,S)-2•HBr salt (1 equivalent) in MeOH under an argon atmosphere, add 10% Pd/C. The flask is evacuated and refilled with hydrogen gas. The mixture is stirred vigorously at 45 °C for 5-6 hours. Reaction completion is monitored by TLC.

  • Filtration and Concentration: After the reaction is complete, the mixture is filtered through a pad of Celite, and the solvent is removed under vacuum.

  • Hydrolysis: The residue is dissolved in 10% HCl and heated at 70 °C for 4 hours, followed by heating at 60 °C for 12 hours after the addition of a fresh portion of 10% HCl. The solvent is evaporated to dryness, and the solid residue is washed with ice-cold acetone to yield this compound hydrochloride.

  • Fmoc Protection: The amino acid hydrochloride (1 equivalent) is dissolved in a 10% solution of NaHCO₃ in water. A solution of Fmoc-OSu (1.1 equivalents) in dioxane is added, and the mixture is stirred at room temperature overnight.

  • Workup and Purification: The reaction mixture is diluted with water and washed with ether. The aqueous layer is acidified with concentrated HCl and extracted with EtOAc. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum. The crude product is purified by column chromatography on silica gel (EtOAc/hexane gradient) to afford Fmoc-(1S,2S)-ACPC-OH as a white solid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(1S,2S)-ACPC-OH can be readily incorporated into peptide chains using standard Fmoc-based SPPS protocols.

SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection Fmoc_AA Fmoc-Amino Acid (including Fmoc-(1S,2S)-ACPC-OH) Coupling Amino Acid Coupling (HBTU/HOBt or similar) Fmoc_AA->Coupling Deprotection->Coupling Wash Washing Steps (DMF, DCM) Coupling->Wash Wash->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin (TFA cocktail) Wash->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Purified Peptide Purification->Final_Peptide

Application 1: Inhibitors of SARS-CoV-2 Main Protease (Mpro)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a prime target for antiviral drug development. Peptides containing (1S,2S)-ACPC have been identified as potent inhibitors of this enzyme. The constrained helical conformation induced by (1S,2S)-ACPC can mimic the natural substrate of the protease, leading to effective inhibition.

A study reported the discovery of (1S,2S)-ACPC-containing helical peptide inhibitors of SARS-CoV-2 Mpro through RaPID (Random non-standard Peptides Integrated Discovery) selection.[3] One of the identified peptides exhibited significant inhibitory activity and cell permeability.

Peptide SequenceIC₅₀ (nM) for Mpro InhibitionCP₅₀ (nM) for Cell PermeabilityReference
Peptide 1 (with 4 (1S,2S)-ACPC residues)620340[3]

Table 1: Biological Activity of an (1S,2S)-ACPC-Containing Peptide against SARS-CoV-2 Mpro. [3]

Experimental Protocol: FRET-based SARS-CoV-2 Mpro Inhibition Assay

This protocol is a generalized procedure based on established FRET-based assays for SARS-CoV-2 Mpro.[4][5]

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Black, low-volume 384-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the compound solutions to the wells of the 384-well plate. Include positive controls (known Mpro inhibitor) and negative controls (DMSO).

  • Enzyme Addition: Add a solution of SARS-CoV-2 Mpro in assay buffer to each well to a final concentration of, for example, 20 nM.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Add the FRET substrate solution to each well to a final concentration of, for example, 500 nM to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 30 minutes with excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex: 340 nm, Em: 490 nm for EDANS).

  • Data Analysis: Determine the initial reaction velocity for each well. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

FRET_Assay_Principle

Application 2: Potential Modulation of Glutamate Receptors

While specific data for (1S,2S)-ACPC is limited, related cyclic amino acids have shown activity at glutamate receptors. For instance, 1-aminocyclopropane-1-carboxylic acid (ACPC) has been shown to interact with the GluD2 receptor, an "orphan" glutamate receptor.[6] This suggests that conformationally constrained amino acids like (1S,2S)-ACPC could be explored as potential modulators of glutamate receptor subtypes.

A study on the GluD2 receptor reported the following data for ACPC:[6]

CompoundTargetEC₅₀ (µM)Efficacy (% of D-Ser)Reference
ACPCGluD2>500Not Determined[6]

Table 2: Activity of 1-aminocyclopropane-1-carboxylic acid (ACPC) at the GluD2 receptor. [6]

Further research is required to determine the specific binding affinities and functional activities of (1S,2S)-ACPC at various glutamate receptor subtypes.

Glutamate_Receptor_Signaling Glutamate Glutamate Receptor Glutamate Receptor (e.g., NMDA, AMPA, Kainate, GluD2) Glutamate->Receptor ACPC_analog (1S,2S)-ACPC (Potential Modulator) ACPC_analog->Receptor Potential Interaction Ion_Channel Ion Channel Opening/Closing Receptor->Ion_Channel Signaling Downstream Signaling (Ca²⁺ influx, etc.) Ion_Channel->Signaling Neuronal_Activity Modulation of Neuronal Activity Signaling->Neuronal_Activity

Conclusion and Future Directions

(1S,2S)-ACPC is a valuable building block in medicinal chemistry, offering a reliable strategy to introduce conformational constraints into peptides. This approach has proven successful in developing potent inhibitors for challenging targets like the SARS-CoV-2 main protease, demonstrating the potential to enhance both biological activity and drug-like properties. While the exploration of (1S,2S)-ACPC as a modulator of glutamate receptors is still in its early stages, it represents an exciting avenue for future research in neuroscience drug discovery. The detailed synthetic and biological protocols provided in this guide are intended to empower researchers to further investigate and exploit the therapeutic potential of (1S,2S)-ACPC-containing peptidomimetics. Future studies should focus on expanding the scope of biological targets, conducting in-depth pharmacokinetic and pharmacodynamic profiling of (1S,2S)-ACPC-containing compounds, and exploring a wider range of glutamate receptor subtypes to unlock the full potential of this unique chemical entity.

References

(1S,2S)-2-Aminocyclopentanecarboxylic Acid: A Technical Guide to Inducing Helical Folds in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptidomimetics and drug discovery, the quest for molecules with well-defined three-dimensional structures is paramount for achieving high bioactivity and specificity. (1S,2S)-2-Aminocyclopentanecarboxylic acid (ACPC), a conformationally constrained β-amino acid, has emerged as a powerful tool for inducing stable helical conformations in peptides. Its rigid cyclopentane ring restricts the torsional angles of the peptide backbone, promoting the formation of predictable and stable secondary structures. This technical guide provides an in-depth overview of the synthesis, mechanism of action, and applications of (1S,2S)-ACPC in peptide design, supported by quantitative data and detailed experimental protocols. The incorporation of (1S,2S)-ACPC has been shown to enhance the helical propensity of peptides, leading to unique helical structures such as the 10/11/11-helix and the 14-helix, the latter of which is analogous to the α-helix found in proteins.[1] This has significant implications for the development of novel therapeutics, including inhibitors of protein-protein interactions.

Synthesis of this compound

The scalable and stereoselective synthesis of (1S,2S)-ACPC is crucial for its widespread application in peptide chemistry. A common and effective method involves the reductive amination of ethyl 2-oxocyclopentanecarboxylate.[2][3]

Key Synthetic Steps:

  • Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is reacted with (S)-α-phenylethylamine in the presence of isobutyric acid and toluene. Azeotropic removal of water drives the formation of the enamine intermediate, which is subsequently reduced.

  • Epimerization and Crystallization: The resulting mixture of diastereomeric amino esters is subjected to epimerization using sodium ethoxide in ethanol. This step enriches the desired trans-isomer. Repeated crystallization of the hydrobromide salt from acetonitrile yields the pure (S,S,S)-2 stereoisomer.[3]

  • Hydrolysis and Protection: The purified amino ester is then hydrolyzed, typically with hydrochloric acid, to yield this compound hydrochloride.[2][3] For incorporation into peptides using solid-phase peptide synthesis (SPPS), the amino group is commonly protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc-OSu in the presence of a base like potassium bicarbonate.[2]

Mechanism of Helix Induction

The incorporation of (1S,2S)-ACPC into a peptide sequence imposes significant conformational constraints on the backbone. The cyclopentane ring restricts the Ramachandran angles (φ and ψ) of the amino acid residue, predisposing the peptide to adopt a helical fold. When (1S,2S)-ACPC is introduced at every third residue in a peptide sequence containing α-amino acids (α/β-peptides), it promotes the formation of specific helical structures.[1]

Two prominent helical conformations induced by (1S,2S)-ACPC are:

  • 10/11/11-Helix: This helix is characterized by an i to i+3 hydrogen bonding pattern.

  • 14-Helix: This structure adopts an i to i+4 hydrogen bonding pattern, which is similar to the canonical α-helix (also known as a 13-helix).[1]

The rigidity and compactness conferred by these helical structures are advantageous for creating potent and specific biological inhibitors.[1] Furthermore, the trans-ACPC residue can form hydrogen bonds analogous to those in an α-helix, thereby stabilizing the helical structure.[4]

Helix_Induction cluster_peptide Peptide Chain cluster_conformation Conformational Constraint cluster_helix Resulting Helical Fold alpha_AA1 α-Amino Acid alpha_AA2 α-Amino Acid alpha_AA1->alpha_AA2 ACPC (1S,2S)-ACPC alpha_AA2->ACPC alpha_AA3 α-Amino Acid ACPC->alpha_AA3 Constraint Restricted Torsional Angles ACPC->Constraint Helix Stable Helical Structure (e.g., 14-Helix) Constraint->Helix

Mechanism of (1S,2S)-ACPC induced helical fold formation in a peptide.

Quantitative Data on Peptide Stability and Activity

The introduction of (1S,2S)-ACPC can significantly enhance the stability and biological activity of peptides. The following tables summarize key quantitative data from studies utilizing (1S,2S)-ACPC-containing peptides.

Table 1: Stability of Peptides in Biological Media

Peptide IDDescriptionMediumHalf-life (t½)Reference
Peptide 1Tam-labeledHuman Blood Plasma43.5 h (95% CI = 39.2–48.5 h)[5]
Peptide 2Tam-labeledHuman Blood Plasma3.2 h (95% CI = 2.6–4.1 h)[5]
Peptide 3Tam-labeledHuman Blood Plasma57.4 h (95% CI = 49.5–67.7 h)[5]
Peptide 4Tam-labeledHEK-293 supernatant57.1 h (95% CI = 48.9–68.2 h)[5]

Table 2: Biological Activity of (1S,2S)-ACPC-Containing Peptides

Peptide IDTargetAssayValueReference
UnnamedSARS-CoV-2 S proteinBinding Affinity (Kd)650 nM[6]
UnnamedSARS-CoV-2 S proteinInhibition (IC50)1.3 µM[6]

Experimental Protocols

Detailed experimental protocols are essential for the successful synthesis and characterization of (1S,2S)-ACPC-containing peptides.

Peptide Synthesis (Solid-Phase Peptide Synthesis - SPPS)

Standard Fmoc-based solid-phase peptide synthesis is compatible with the incorporation of (1S,2S)-ACPC.[2]

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (including Fmoc-(1S,2S)-ACPC-OH) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed. Microwave-assisted coupling can significantly accelerate this step.[7]

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Global Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).[8]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF MS) and analytical HPLC.

SPPS_Workflow Start Start with Resin Swell Swell Resin Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Deprotect Next Amino Acid Cleave Cleavage from Resin & Global Deprotection (TFA) Repeat->Cleave Final Amino Acid Purify RP-HPLC Purification Cleave->Purify Characterize Mass Spectrometry & Analytical HPLC Purify->Characterize End Pure Peptide Characterize->End

General workflow for Solid-Phase Peptide Synthesis (SPPS).
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution.[9][10]

  • Sample Preparation: Dissolve the purified peptide in an appropriate buffer (e.g., phosphate buffer) to a final concentration suitable for CD analysis (typically in the µM range).

  • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range for far-UV analysis (typically 190-260 nm) to monitor peptide backbone conformation.

  • Data Acquisition: Record the CD spectrum at a controlled temperature. Multiple scans are typically averaged to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum can be analyzed to determine the helical content of the peptide. α-helical structures typically exhibit characteristic negative bands around 208 nm and 222 nm and a positive band around 192 nm.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about peptides in solution, including the determination of three-dimensional structures and the identification of hydrogen bonds.[12][13]

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of approximately 1 mM.[14] The pH of the sample should be carefully adjusted.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall folding and purity of the peptide.

  • 2D NMR Experiments: Perform a series of two-dimensional NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), to assign the proton resonances to specific amino acid residues and to identify through-space proximities between protons.[12][15]

  • Structure Calculation: Use the distance restraints derived from NOESY data, along with dihedral angle restraints from coupling constants, to calculate a family of 3D structures of the peptide using software packages like CYANA or CNS.[12]

Applications in Drug Development

The ability of (1S,2S)-ACPC to stabilize helical conformations makes it a valuable building block in the design of peptide-based therapeutics. Helical peptides are crucial for mediating many protein-protein interactions (PPIs), and stabilizing the helical structure of a peptide can lead to potent and selective inhibitors.[16]

Key Application Areas:

  • Inhibition of Protein-Protein Interactions: Many disease-related PPIs are mediated by one protein recognizing a helical region on its binding partner. Peptides containing (1S,2S)-ACPC can mimic these helical epitopes with enhanced stability and proteolytic resistance, making them effective inhibitors.[6]

  • Antimicrobial Peptides: The helical structure is often a key determinant of the activity of antimicrobial peptides. Incorporating (1S,2S)-ACPC can enhance the helicity and, consequently, the antimicrobial potency of these peptides.

  • Cell-Penetrating Peptides: The defined conformation and increased stability of (1S,2S)-ACPC-containing peptides can improve their ability to cross cell membranes, which is a significant challenge in the development of intracellularly acting drugs.[16][17]

Drug_Development_Pathway ACPC (1S,2S)-ACPC Peptide Peptide Synthesis ACPC->Peptide Helix Stable Helical Peptide Peptide->Helix Inhibitor Helical Peptide Inhibitor Helix->Inhibitor PPI Protein-Protein Interaction Target PPI->Inhibitor Applications Therapeutic Applications (e.g., Antivirals, Anticancer) Inhibitor->Applications

Logical flow from (1S,2S)-ACPC to therapeutic applications.

Conclusion

This compound is a highly effective and versatile building block for inducing and stabilizing helical folds in peptides. Its well-defined stereochemistry and conformational rigidity provide a powerful strategy for designing peptidomimetics with predictable three-dimensional structures. The enhanced stability and bioactivity of (1S,2S)-ACPC-containing peptides have positioned them as promising candidates for a wide range of therapeutic applications, particularly in the challenging area of inhibiting protein-protein interactions. The experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize these valuable molecules in their drug discovery and development efforts.

References

Stereochemistry of 2-Aminocyclopentanecarboxylic Acid Isomers: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, characterization, and distinct biological activities of the four stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC), providing a crucial resource for researchers in peptide chemistry and drug discovery.

The conformational constraint imposed by the cyclic structure of 2-aminocyclopentanecarboxylic acid (ACPC) makes it a valuable building block in the design of peptidomimetics and pharmacologically active compounds. The stereochemistry at the C1 and C2 positions gives rise to four distinct isomers—(1R,2R), (1S,2S), (1R,2S), and (1S,2R)—each with unique three-dimensional arrangements that can profoundly influence their biological activity. This technical guide provides a comprehensive overview of the stereochemistry of ACPC isomers, focusing on their synthesis, analytical characterization, and differential biological functions.

Stereoisomers of 2-Aminocyclopentanecarboxylic Acid

The four stereoisomers of 2-aminocyclopentanecarboxylic acid are classified into two cis and two trans diastereomers, each being a pair of enantiomers:

  • trans-isomers: (1R,2R)-2-aminocyclopentanecarboxylic acid and (1S,2S)-2-aminocyclopentanecarboxylic acid.

  • cis-isomers: (1R,2S)-2-aminocyclopentanecarboxylic acid and (1S,2R)-2-aminocyclopentanecarboxylic acid.

The spatial orientation of the amino and carboxylic acid groups dictates the overall shape of the molecule, which in turn governs its interaction with biological targets.

Synthesis and Separation of Stereoisomers

A scalable synthesis for all four stereoisomers of Fmoc-protected ACPC has been developed, enabling their accessibility for research and development. The synthetic strategy relies on the reductive amination of ethyl 2-oxocyclopentanecarboxylate.

A generalized workflow for the synthesis is depicted below:

ACPC_Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Steps cluster_2 Products Ethyl 2-oxocyclopentanecarboxylate Ethyl 2-oxocyclopentanecarboxylate Reductive Amination Reductive Amination Ethyl 2-oxocyclopentanecarboxylate->Reductive Amination Chiral Amine (R)- or (S)-alpha-phenylethylamine Chiral Amine->Reductive Amination Epimerization Epimerization (for trans isomers) Reductive Amination->Epimerization Diastereomeric Salt Formation Diastereomeric Salt Formation & Crystallization Reductive Amination->Diastereomeric Salt Formation cis isomers Epimerization->Diastereomeric Salt Formation Hydrogenolysis Hydrogenolysis Diastereomeric Salt Formation->Hydrogenolysis Ester Hydrolysis Ester Hydrolysis Hydrogenolysis->Ester Hydrolysis Fmoc Protection Fmoc Protection Ester Hydrolysis->Fmoc Protection Fmoc-(1R,2R)-ACPC Fmoc-(1R,2R)-ACPC Fmoc Protection->Fmoc-(1R,2R)-ACPC Fmoc-(1S,2S)-ACPC Fmoc-(1S,2S)-ACPC Fmoc Protection->Fmoc-(1S,2S)-ACPC Fmoc-(1R,2S)-ACPC Fmoc-(1R,2S)-ACPC Fmoc Protection->Fmoc-(1R,2S)-ACPC Fmoc-(1S,2R)-ACPC Fmoc-(1S,2R)-ACPC Fmoc Protection->Fmoc-(1S,2R)-ACPC

A generalized workflow for the synthesis of all four Fmoc-protected ACPC stereoisomers.

Physicochemical and Spectroscopic Data

The characterization of each stereoisomer is crucial for ensuring purity and confirming the correct configuration. Below is a summary of key physicochemical data for the Fmoc-protected isomers.

StereoisomerConfigurationMelting Point (°C)Optical Rotation [α]D25 (c 1.0, CHCl3)
Fmoc-(1S,2S)-ACPC trans168–170+9
Fmoc-(1R,2R)-ACPC trans167–170-9
Fmoc-(1R,2S)-ACPC cis134–137-31
Fmoc-(1S,2R)-ACPC cis135–138+31

Note: Data extracted from Kovalenko et al., 2024.

Differential Biological Activity

The stereochemistry of ACPC isomers has a profound impact on their biological activity. This is clearly demonstrated in studies of morphiceptin analogs, where the proline residue was replaced with each of the four ACPC isomers.

Opioid Receptor Activity

A study on morphiceptin analogs revealed that the biological activity is highly dependent on the stereochemistry of the incorporated ACPC residue.

Morphiceptin Analog containingOpioid Receptor Activity
(1R,2S)-ACPC Active at both µ and δ-opioid receptors (with a slight preference for the µ-receptor)
(1S,2R)-ACPC Minimal activity at the µ-receptor and inactive at the δ-receptor
(1S,S)-ACPC Minimal activity at the µ-receptor and inactive at the δ-receptor
(1R,R)-ACPC Minimal activity at the µ-receptor and inactive at the δ-receptor

This data highlights the critical importance of the cis-(1R,2S) configuration for opioid receptor binding and activation in this context.

The µ-opioid receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist, it initiates a signaling cascade that leads to analgesia. A simplified representation of this pathway is shown below.

mu_Opioid_Receptor_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling Agonist (1R,2S)-ACPC Analog MOR μ-Opioid Receptor (GPCR) Agonist->MOR Binds G_protein Gαi/oβγ MOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channels K+ Channels Ca2+ Channels G_protein->Ion_Channels Modulates MAPK_Pathway MAPK Pathway (e.g., ERK) G_protein->MAPK_Pathway Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Analgesia PKA->Cellular_Response Ion_Channels->Cellular_Response MAPK_Pathway->Cellular_Response

A simplified diagram of the µ-opioid receptor signaling pathway.
Antifungal Activity of (1R,2S)-ACPC (Cispentacin)

The cis-isomer, (1R,2S)-2-aminocyclopentanecarboxylic acid, also known as cispentacin, exhibits notable antifungal activity. Its mechanism of action involves the disruption of essential cellular processes in fungi.

The proposed mechanism of action for cispentacin is as follows:

  • Cellular Uptake: Cispentacin is actively transported into fungal cells, such as Candida albicans, via amino acid permeases.

  • Inhibition of Macromolecule Synthesis: Once inside the cell, it interferes with the synthesis of vital macromolecules by inhibiting the incorporation of lysine into proteins and adenine into RNA.

  • Enzyme Inhibition: Cispentacin also acts as an inhibitor of prolyl-tRNA synthetase, an enzyme essential for protein synthesis.

This multi-pronged attack on fundamental cellular processes leads to its antifungal effects.

Cispentacin_MoA cluster_0 Fungal Cell Cispentacin_ext Cispentacin ((1R,2S)-ACPC) Permease Amino Acid Permease Cispentacin_ext->Permease Transport Cispentacin_int Intracellular Cispentacin Permease->Cispentacin_int Protein_Synth Protein Synthesis Cispentacin_int->Protein_Synth Inhibits Lysine Incorporation RNA_Synth RNA Synthesis Cispentacin_int->RNA_Synth Inhibits Adenine Incorporation Prolyl_tRNA_Synth Prolyl-tRNA Synthetase Cispentacin_int->Prolyl_tRNA_Synth Inhibits Fungal_Cell_Death Fungal Cell Death Protein_Synth->Fungal_Cell_Death RNA_Synth->Fungal_Cell_Death Prolyl_tRNA_Synth->Protein_Synth Required for

The mechanism of antifungal action of (1R,2S)-ACPC (Cispentacin).

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of the Fmoc-protected ACPC isomers are crucial for reproducibility. The following is a summarized protocol based on the work of Kovalenko et al. (2024).

General Procedure for the Synthesis of Fmoc-ACPC Stereoisomers
  • Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is reacted with the appropriate chiral α-phenylethylamine in the presence of a reducing agent (e.g., NaBH(OAc)3) to yield a mixture of diastereomeric amino esters.

  • Epimerization (for trans isomers): For the synthesis of the trans isomers, the crude amino ester mixture is treated with a base (e.g., sodium ethoxide in ethanol) to induce epimerization at the C1 position, favoring the formation of the thermodynamically more stable trans diastereomer.

  • Diastereomeric Salt Formation and Crystallization: The desired diastereomer is selectively crystallized from the mixture by forming a salt with a chiral acid (e.g., (+)-dibenzoyl-d-tartaric acid for the cis-(1R,2S) isomer) or as a hydrobromide salt (for the trans-(1S,2S) isomer).

  • Hydrogenolysis: The chiral auxiliary (α-phenylethylamine group) is removed by catalytic hydrogenolysis (e.g., using palladium on carbon under a hydrogen atmosphere).

  • Ester Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid under acidic conditions (e.g., heating in hydrochloric acid).

  • Fmoc Protection: The free amino acid is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group by reacting it with Fmoc-OSu in the presence of a base (e.g., KHCO3).

Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure and purity of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight of the products.

  • Melting Point Analysis: The melting point is determined as a measure of purity.

  • Optical Rotation: The specific rotation is measured to confirm the enantiomeric purity of the final products.

  • X-ray Crystallography: Single-crystal X-ray diffraction is used to unambiguously determine the absolute stereochemistry of key intermediates.

Conclusion

The stereochemistry of 2-aminocyclopentanecarboxylic acid is a critical determinant of its biological activity. The ability to synthesize and characterize all four stereoisomers provides researchers and drug development professionals with a powerful toolkit to probe structure-activity relationships and design novel therapeutics with enhanced potency and selectivity. The distinct activities of the (1R,2S)-isomer as both an opioid receptor modulator (in the context of a peptide) and an antifungal agent underscore the importance of stereochemical control in drug design. This guide provides a foundational understanding of the core aspects of ACPC stereochemistry, from synthesis to biological application, to aid in the advancement of innovative drug discovery programs.

An In-depth Technical Guide to Fmoc-(1S,2S)-2-aminocyclopentane Carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(1S,2S)-2-aminocyclopentane carboxylic acid, a conformationally constrained β-amino acid, is a critical building block in modern peptide synthesis. Its incorporation into peptide sequences imparts significant structural rigidity, influencing secondary structures such as helices and sheets.[1][2] This pre-organization of the peptide backbone can lead to enhanced biological activity, improved receptor binding affinity, and increased metabolic stability compared to their more flexible, natural counterparts.[3][4] This technical guide provides a comprehensive overview of the application of Fmoc-(1S,2S)-2-aminocyclopentane carboxylic acid in peptide synthesis, covering its synthesis, incorporation into peptide chains, and the impact on peptide structure and function.

Physicochemical Properties

A clear understanding of the physicochemical properties of Fmoc-(1S,2S)-2-aminocyclopentane carboxylic acid is essential for its effective use in peptide synthesis.

PropertyValueReference
Synonyms (1S,2S)-Fmoc-Acpc[5]
CAS Number 359586-64-4[5]
Molecular Formula C₂₁H₂₁NO₄[5]
Molecular Weight 351.4 g/mol [5]
Appearance White solidChem-Impex
Purity ≥ 98% (HPLC)[5]
Storage Conditions 0 - 8 °C[5]

Synthesis of Fmoc-(1S,2S)-2-aminocyclopentane Carboxylic Acid

The scalable synthesis of Fmoc-(1S,2S)-2-aminocyclopentane carboxylic acid is crucial for its widespread application. A common synthetic route is outlined below.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_product Final Product Ethyl_2_oxocyclopentanecarboxylate Ethyl 2-oxocyclopentanecarboxylate Reductive_Amination Reductive Amination Ethyl_2_oxocyclopentanecarboxylate->Reductive_Amination S_alpha_phenylethylamine (S)-α-phenylethylamine S_alpha_phenylethylamine->Reductive_Amination Diastereomeric_Salt_Resolution Diastereomeric Salt Resolution Reductive_Amination->Diastereomeric_Salt_Resolution Crude amino ester Hydrolysis Acid Hydrolysis Diastereomeric_Salt_Resolution->Hydrolysis Resolved amino ester Fmoc_Protection Fmoc Protection Hydrolysis->Fmoc_Protection (1S,2S)-2-aminocyclopentane carboxylic acid Final_Product Fmoc-(1S,2S)-2- aminocyclopentane carboxylic acid Fmoc_Protection->Final_Product

Synthetic workflow for Fmoc-(1S,2S)-2-aminocyclopentane carboxylic acid.

A detailed experimental protocol for the synthesis can be found in the work by Guryanov et al. (2020), which describes a scalable synthesis of all four stereoisomers of Fmoc-protected 2-aminocyclopentanecarboxylic acid.[6] The process generally involves the reductive amination of ethyl 2-oxocyclopentanecarboxylate with (S)-α-phenylethylamine, followed by diastereomeric salt resolution, hydrolysis of the ester, and finally, protection of the amino group with an Fmoc group.[6]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(1S,2S)-2-aminocyclopentane carboxylic acid is incorporated into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[7][8] However, due to its β-amino acid nature and cyclic structure, it can be considered a sterically hindered amino acid, which may require optimized coupling conditions.[9][10]

SPPS_Workflow Start Start with Resin Swell_Resin Swell Resin in DMF Start->Swell_Resin Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Swell_Resin->Fmoc_Deprotection Wash_Resin Wash Resin Fmoc_Deprotection->Wash_Resin Coupling Couple Fmoc-(1S,2S)-Acpc-OH (with activating agents) Wash_Resin->Coupling Wash_Resin2 Wash Resin Coupling->Wash_Resin2 Repeat_Cycle Repeat Cycle for next amino acid Wash_Resin2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Yes Final_Deprotection Final N-terminal Fmoc Deprotection Repeat_Cycle->Final_Deprotection No Cleavage Cleavage from Resin and Side-chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Analysis Analysis (e.g., MS, NMR, CD) Purification->Analysis End Final Peptide Analysis->End

General workflow for SPPS incorporating Fmoc-(1S,2S)-Acpc.
Experimental Protocol: Standard Coupling

The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing Fmoc-(1S,2S)-2-aminocyclopentane carboxylic acid.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes.[8]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[11]

  • Washing: Wash the resin thoroughly with DMF (5-6 times) to remove the deprotection solution and the dibenzofulvene-piperidine adduct.[12]

  • Coupling:

    • In a separate vessel, pre-activate Fmoc-(1S,2S)-2-aminocyclopentane carboxylic acid (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[13]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered amino acids, longer coupling times or double coupling may be necessary.[14]

  • Washing: Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol).[9]

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[15] Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Coupling Efficiency and Purity

The coupling efficiency of sterically hindered amino acids like Fmoc-(1S,2S)-2-aminocyclopentane carboxylic acid can be lower than that of standard proteinogenic amino acids.[9] The choice of coupling reagent is critical for achieving high yields and purity.

Coupling ReagentTypical Purity of Crude Peptide (%)NotesReference
HBTU/DIEA88-90A common and effective choice for standard and many difficult couplings.[16]
HATU/DIEA or NMM89-90Often considered one of the most efficient coupling reagents, especially for difficult sequences.[16][17]
COMU/DIEA88-91A modern and highly efficient coupling reagent with good solubility of byproducts.[16][17]
PyBOP/DIEA78-88Effective, but may be less efficient for highly hindered couplings compared to HATU or COMU.[16]
DIC/HOBt or OxymaVariableA carbodiimide-based method that can be effective, especially when minimizing racemization is critical.[7]

Note: The purity values are for a model peptide (GHRP-6) and may vary depending on the specific peptide sequence and synthesis conditions.[16] For sterically hindered amino acids, yields of 41-95% have been reported with certain activation methods.[9]

Impact on Peptide Structure and Conformation

The primary reason for incorporating Fmoc-(1S,2S)-2-aminocyclopentane carboxylic acid into peptides is to induce a constrained conformation, often leading to the formation of stable helical structures.[1][18]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. Peptides containing (1S,2S)-2-aminocyclopentane carboxylic acid often exhibit CD spectra characteristic of helical structures, with distinct negative minima around 208 nm and 222 nm, and a positive maximum around 190 nm.[2][18][19] The intensity of these signals can be used to estimate the helical content of the peptide.[20]

PeptideMolar Ellipticity [Θ] at 222 nm (deg cm² dmol⁻¹)Helical Content (%)Reference
Unconstrained Peptide~ -5,000 to -10,000Low[19]
Peptide with (1S,2S)-Acpc~ -20,000 to -35,000High[18][19]

Note: These are representative values and the actual molar ellipticity and helical content will depend on the specific peptide sequence, length, and solvent conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure of peptides in solution.[14][21] For peptides containing (1S,2S)-2-aminocyclopentane carboxylic acid, NMR studies can confirm the formation of helical structures through the analysis of nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts.[2][21]

Biological Activity and Signaling Pathways

The constrained conformation of peptides containing (1S,2S)-2-aminocyclopentane carboxylic acid can lead to enhanced biological activity by pre-organizing the peptide into a bioactive conformation for receptor binding.[3] A notable example is the development of neurotensin (NT) analogs for targeting G protein-coupled receptors (GPCRs). The incorporation of β-amino acids into NT analogs has been shown to significantly increase their metabolic stability and in vivo half-life.[12]

Example Signaling Pathway: Neurotensin Receptor 1 (NTSR1)

Neurotensin is a neuropeptide that exerts its effects through GPCRs, primarily NTSR1. The signaling cascade initiated by NT binding to NTSR1 is complex and can involve multiple G proteins and downstream effectors.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NTSR1 NTSR1 (GPCR) Gq Gαq NTSR1->Gq Activates Gbg_q Gβγ PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response Peptide Peptide with (1S,2S)-Acpc Peptide->NTSR1 Binds and Activates

Simplified signaling pathway of the Neurotensin Receptor 1 (NTSR1).

Pharmacokinetics

A significant advantage of incorporating constrained amino acids like (1S,2S)-2-aminocyclopentane carboxylic acid is the potential for improved pharmacokinetic properties. The rigid structure can protect the peptide from proteolytic degradation, leading to a longer in vivo half-life.[12][22]

ParameterUnmodified PeptidePeptide with β-Amino AcidReference
Half-life (in vivo) Short (minutes)Significantly longer (hours to days)[12]
Proteolytic Stability LowHigh[3][12]
Bioavailability Generally lowCan be improved[23]

Note: These are general trends, and the specific pharmacokinetic profile will depend on the full peptide sequence and any other modifications.

Conclusion

Fmoc-(1S,2S)-2-aminocyclopentane carboxylic acid is a valuable tool for peptide chemists and drug developers. Its ability to induce stable secondary structures leads to peptides with enhanced biological activity and improved pharmacokinetic profiles. While its sterically hindered nature may require optimization of synthesis protocols, the benefits of incorporating this constrained β-amino acid often outweigh the synthetic challenges. This guide provides a foundational understanding for researchers looking to leverage the unique properties of Fmoc-(1S,2S)-2-aminocyclopentane carboxylic acid in their peptide design and synthesis endeavors.

References

The Cornerstone of Chiral Synthesis: A Technical Guide to Boc-(1S,2S)-2-aminocyclopentane carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical development and complex organic synthesis, the demand for enantiomerically pure chiral building blocks is paramount. These molecules serve as foundational components for creating stereochemically defined drugs, leading to improved efficacy and reduced side effects.[1][2] Among these critical reagents, Boc-(1S,2S)-2-aminocyclopentane carboxylic acid has emerged as a versatile and highly valuable asset. This technical guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on experimental details and data-driven insights to support researchers in their scientific endeavors.

This compound, featuring a constrained cyclopentane ring and a Boc (tert-butyloxycarbonyl) protecting group, offers a unique combination of conformational rigidity and synthetic utility.[3][4] The Boc group provides a stable and reliable means of protecting the amine functionality during multi-step syntheses, which can be readily removed under acidic conditions.[5] The cis-stereochemistry of the amine and carboxylic acid groups on the cyclopentane scaffold provides a specific spatial arrangement that is crucial for designing molecules with precise three-dimensional architectures, particularly in the realm of peptidomimetics and other bioactive compounds.[3][6]

Physicochemical and Spectroscopic Properties

Boc-(1S,2S)-2-aminocyclopentane carboxylic acid is a white solid that is valued for its stability and ease of handling in a laboratory setting.[3][4] Its key properties are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
CAS Number 143679-80-5[2][3][4][7]
Molecular Formula C₁₁H₁₉NO₄[2][3][4][7]
Molecular Weight 229.28 g/mol [3][4][7]
Appearance White solid[3][4]
Purity ≥ 96% (HPLC)[3][4]
Optical Rotation [α]D²⁵ = +38 to +48º (c=1 in MeOH)[3][4]
Storage Conditions 0-8 °C[2][3][4]
Spectroscopic Data for (1S,2S)-2-aminocyclopentanecarboxylic acid
¹H NMR (400 MHz, D₂O) δ 3.88 (q, J = 7.4 Hz, 1H; CHNH₂), 2.90–2.97 (m, 1H; CHCO₂H), 2.13–2.23 (m, 2H; CH₂), and 1.66–1.91 (m, 4H; CH₂CH₂)
¹³C{¹H} NMR (100 MHz, D₂O) δ 177.1, 53.9, 48.2, 30.4, 28.6, and 22.7
HRMS (ESI) m/z [M + H]⁺ calcd for C₆H₁₂NO₂: 130.0868; found: 130.0865

Synthesis of Boc-(1S,2S)-2-aminocyclopentane carboxylic acid

The synthesis of Boc-(1S,2S)-2-aminocyclopentane carboxylic acid can be achieved through a multi-step process starting from ethyl 2-oxocyclopentanecarboxylate. The key steps involve a diastereoselective reductive amination to introduce the chiral amine, followed by hydrolysis of the ester and subsequent protection of the amine group with a Boc moiety.

Experimental Protocol:

Step 1: Synthesis of this compound [8]

  • Reductive Amination:

    • Dissolve ethyl 2-oxocyclopentanecarboxylate (50.0 g, 320.1 mmol) in toluene (330 mL).

    • Add isobutyric acid (32 mL, 352 mmol) and (S)-α-phenylethylamine (41.9 g, 345.7 mmol).

    • Heat the mixture in an oil bath at 70 °C for 2 hours.

    • Increase the temperature to distill off half of the toluene to facilitate azeotropic removal of water.

    • The resulting crude amino ester undergoes reduction with NaBH₄ in isobutyric acid.

  • Hydrogenolysis and Hydrolysis:

    • The crude product from the previous step is converted to its hydrobromide salt.

    • To a solution of the salt (60.0 g, 175.3 mmol) in MeOH (800 mL) under an argon atmosphere, add 10% palladium on activated carbon (6.0 g).

    • Evacuate the flask and refill with hydrogen (1.05 atm).

    • Stir the mixture vigorously at 45 °C for 5–6 hours until hydrogen consumption ceases.

    • Filter the reaction mixture through Celite and remove the solvent under vacuum.

    • Dissolve the residue in 500 mL of 10% HCl and heat at 70 °C for 4 hours.

    • Evaporate the mixture, add a fresh portion of 10% HCl, and heat at 60 °C for 12 hours.

    • Evaporate to dryness and wash the solid residue with ice-cooled acetone to yield this compound in its salt form (yield: 34.4 g).

Step 2: Boc Protection of this compound [5]

  • Reaction Setup:

    • Dissolve the synthesized this compound in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add 2-3 equivalents of di-tert-butyl dicarbonate (Boc₂O).

    • Add 1-1.5 equivalents of a base, such as sodium hydroxide or triethylamine, to maintain a basic pH.

  • Reaction and Work-up:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC).

    • Once the reaction is complete, dilute the mixture with water.

    • Perform an extraction with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Boc-(1S,2S)-2-aminocyclopentane carboxylic acid.

    • Purify the product by recrystallization or column chromatography.

G cluster_0 Synthesis of this compound cluster_1 Boc Protection A Ethyl 2-oxocyclopentanecarboxylate B Reductive Amination (S)-α-phenylethylamine, NaBH₄ A->B C Crude Amino Ester Intermediate B->C D Hydrogenolysis & Hydrolysis (H₂, Pd/C; HCl) C->D E This compound D->E F This compound G Boc Protection (Boc₂O, Base) F->G H Boc-(1S,2S)-2-aminocyclopentane carboxylic acid G->H

Caption: Synthetic workflow for Boc-(1S,2S)-2-aminocyclopentane carboxylic acid.

Applications in Drug Discovery and Development

Boc-(1S,2S)-2-aminocyclopentane carboxylic acid is a key intermediate in the synthesis of a variety of pharmaceuticals, particularly those with a peptide-like structure.[2][3] Its constrained cyclic nature can impart favorable properties to drug candidates, such as increased metabolic stability and defined conformational preferences, which can enhance binding affinity to biological targets.

Role in Peptide Synthesis

This chiral building block is particularly useful in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides and peptidomimetics.[6] The Boc protecting group is instrumental in the Boc-SPPS strategy.

General Boc-SPPS Workflow:

  • Resin Loading: The first Boc-protected amino acid is attached to a solid support resin.

  • Deprotection: The Boc group is removed using an acid, typically trifluoroacetic acid (TFA), to expose a free amine.

  • Neutralization: The resulting ammonium salt is neutralized with a base.

  • Coupling: The next Boc-protected amino acid (such as Boc-(1S,2S)-2-aminocyclopentane carboxylic acid) is activated and coupled to the free amine on the resin-bound peptide.

  • Repeat: The deprotection, neutralization, and coupling steps are repeated to elongate the peptide chain.

  • Cleavage: Once the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, often using a strong acid like hydrogen fluoride (HF).

G Start Start with Resin-Bound Amino Acid Deprotection Boc Deprotection (TFA) Start->Deprotection Neutralization Neutralization (Base) Deprotection->Neutralization Coupling Couple Boc-(1S,2S)-2-aminocyclopentane carboxylic acid (activated) Neutralization->Coupling Wash Wash Coupling->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotection Continue Elongation Cleavage Cleavage from Resin (HF) Repeat->Cleavage Sequence Complete FinalPeptide Final Peptide Cleavage->FinalPeptide

Caption: General workflow for incorporating the building block in Boc-SPPS.
Use in the Synthesis of Bioactive Molecules

The unique stereochemistry and constrained ring structure of this building block make it an attractive component for the synthesis of various bioactive molecules, including inhibitors of enzymes such as HIV protease.[9][10] While specific examples detailing the direct incorporation of Boc-(1S,2S)-2-aminocyclopentane carboxylic acid into a marketed drug are not prevalent in the searched literature, the principles of peptidomimetic drug design strongly support its utility in creating novel therapeutic agents. For instance, the design of HIV protease inhibitors often involves mimicking the transition state of peptide cleavage, and cyclic amino acids can provide the necessary conformational constraints to achieve high binding affinity.[9][11]

Conclusion

Boc-(1S,2S)-2-aminocyclopentane carboxylic acid stands out as a pivotal chiral building block for researchers in organic synthesis and drug discovery. Its well-defined stereochemistry, the stability of the Boc protecting group, and the conformational rigidity of the cyclopentane ring offer significant advantages in the construction of complex and biologically active molecules. The detailed synthetic protocols and compiled data in this guide are intended to empower scientists to effectively utilize this versatile compound in their research, ultimately contributing to the advancement of medicinal chemistry and the development of new therapeutics.

References

Cispentacin and its Stereoisomers: A Technical Guide to their Discovery, History, and Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cispentacin, a naturally occurring cyclic β-amino acid, has garnered significant attention in the scientific community for its potent in vivo antifungal activity, particularly against opportunistic fungal pathogens such as Candida albicans. First isolated from the culture broth of Bacillus cereus, its unique structure and mechanism of action have made it a subject of extensive research. This in-depth technical guide provides a comprehensive overview of the discovery, history, and stereochemistry of cispentacin, with a focus on its antifungal properties and the synthesis of its various stereoisomers. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers engaged in antifungal drug discovery and development.

Discovery and History

Cispentacin was first reported in 1989 by a team of researchers led by M. Konishi at the Bristol-Myers Research Institute, Ltd., in Tokyo, Japan.[1] The compound was isolated from the culture broth of the bacterium Bacillus cereus strain L450-B2.[1] The discovery was the result of a screening program aimed at identifying new antifungal agents.

The initial characterization of cispentacin revealed it to be a water-soluble and amphoteric compound.[1] Through spectroscopic analysis and ultimately confirmed by chemical synthesis, its structure was determined to be (-)-(1R,2S)-2-aminocyclopentane-1-carboxylic acid.[1] This novel structure, a cyclic β-amino acid, set it apart from other known antifungal agents at the time.

A key finding from the early studies was the discrepancy between its in vitro and in vivo activity. While cispentacin demonstrated only weak activity against certain fungi in standard agar dilution tests, it exhibited strong protective effects in mice with lethal systemic infections of Candida albicans.[1][2] This potent in vivo efficacy highlighted its potential as a therapeutic agent and spurred further investigation into its mechanism of action and synthetic pathways.

Physicochemical Properties and Stereochemistry

The biological activity of cispentacin is intrinsically linked to its specific stereochemistry. The molecule possesses two chiral centers, leading to four possible stereoisomers: the cis isomers (1R,2S) and (1S,2R), and the trans isomers (1R,2R) and (1S,2S). The naturally occurring and biologically active form is the (-)-(1R,2S)-cispentacin isomer.

PropertyValue
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Appearance Colorless powder
Stereochemistry (1R, 2S)-cis
Optical Rotation [α]D²⁵ = -13.8° (c=1.0, H₂O)
Solubility Water-soluble
Chemical Nature Amphoteric

Antifungal Activity and Mechanism of Action

Cispentacin exhibits significant in vivo antifungal activity, particularly against Candida and Cryptococcus species.[2][3] Its mechanism of action is distinct from many other antifungal drugs and involves active transport into the fungal cell and subsequent inhibition of protein synthesis.

Quantitative Antifungal Data

The following tables summarize the in vitro and in vivo antifungal activity of (-)-(1R,2S)-cispentacin.

Table 1: In Vitro Activity of (-)-(1R,2S)-Cispentacin against Candida albicans [2][4]

Fungal SpeciesParameterConcentration (µg/mL)
Candida albicans (clinical isolates)IC₅₀6.3 - 12.5
IC₁₀₀6.3 - 50

Activity determined by turbidimetric measurement in yeast nitrogen base glucose medium. No significant activity was observed by the agar dilution method.[2]

Table 2: In Vivo Efficacy of (-)-(1R,2S)-Cispentacin in Mice [2]

Infection ModelAdministrationPD₅₀ (mg/kg)
Systemic Candida albicansIntravenous (iv)10
Oral (po)30
Comparative Activity of Stereoisomers

While comprehensive studies directly comparing the antifungal activity of all four stereoisomers are limited, the available literature strongly indicates that the (-)-(1R,2S) configuration is essential for significant biological activity. The other stereoisomers have been reported to be significantly less active or inactive.

Mechanism of Action

The antifungal effect of cispentacin is a multi-step process:

  • Active Transport: Cispentacin is actively transported into fungal cells, such as Candida albicans, via amino acid permeases, including proline permease.[5]

  • Inhibition of Prolyl-tRNA Synthetase: Once inside the cell, cispentacin acts as a potent inhibitor of prolyl-tRNA synthetase. This enzyme is crucial for the attachment of proline to its corresponding tRNA molecule, a vital step in protein synthesis.

  • Disruption of Protein Synthesis: By inhibiting prolyl-tRNA synthetase, cispentacin effectively halts protein production, leading to the cessation of fungal growth and cell death.

G Cispentacin_extracellular Extracellular Cispentacin AminoAcidPermease Amino Acid Permeases (e.g., Proline Permease) Cispentacin_extracellular->AminoAcidPermease Binds to ActiveTransport Active Transport AminoAcidPermease->ActiveTransport Cispentacin_intracellular Intracellular Cispentacin ActiveTransport->Cispentacin_intracellular Mediates entry ProlyltRNASynthetase Prolyl-tRNA Synthetase Cispentacin_intracellular->ProlyltRNASynthetase Targets Inhibition Inhibition ProlyltRNASynthetase->Inhibition Is inhibited by ProteinSynthesis Protein Synthesis Inhibition->ProteinSynthesis Blocks FungalGrowthArrest Fungal Growth Arrest and Cell Death ProteinSynthesis->FungalGrowthArrest Leads to

Experimental Protocols

Asymmetric Synthesis of (-)-(1R,2S)-Cispentacin

The enantioselective synthesis of the biologically active (-)-(1R,2S)-cispentacin can be achieved via the highly stereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester. The following protocol is based on the methodology described by Davies et al.

Materials:

  • (S)-(-)-α-Methylbenzylamine

  • Benzyl bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • tert-Butyl cyclopent-1-enecarboxylate

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dowex 50W-X8 resin

Procedure:

  • Preparation of (S)-N-benzyl-N-α-methylbenzylamine: A solution of (S)-(-)-α-methylbenzylamine and benzyl bromide in a suitable solvent is stirred, typically with a non-nucleophilic base, to yield the chiral secondary amine. The product is purified by standard methods.

  • Formation of the Chiral Lithium Amide: To a solution of (S)-N-benzyl-N-α-methylbenzylamine in anhydrous THF at -78 °C is added n-BuLi dropwise. The mixture is stirred at this temperature for 30 minutes.

  • Conjugate Addition: A solution of tert-butyl cyclopent-1-enecarboxylate in anhydrous THF is added dropwise to the lithium amide solution at -78 °C. The reaction is stirred for several hours at this temperature.

  • Work-up: The reaction is quenched by the addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Deprotection: The purified product from the previous step is dissolved in methanol, and 10% Pd/C is added. The mixture is subjected to hydrogenolysis under a hydrogen atmosphere to remove the benzyl groups. After filtration and concentration, the residue is treated with a mixture of TFA and DCM to cleave the tert-butyl ester.

  • Purification: The final product, (-)-(1R,2S)-cispentacin, is purified by ion-exchange chromatography using Dowex 50W-X8 resin.[6]

G Start Starting Materials: (S)-(-)-α-Methylbenzylamine Benzyl bromide tert-Butyl cyclopent-1-enecarboxylate Step1 1. Preparation of (S)-N-benzyl-N-α-methylbenzylamine Start->Step1 Step2 2. Formation of Chiral Lithium Amide (with n-BuLi) Step1->Step2 Step3 3. Conjugate Addition to tert-Butyl cyclopent-1-enecarboxylate Step2->Step3 Step4 4. Work-up and Purification Step3->Step4 Step5 5. Deprotection (Hydrogenolysis and Ester Cleavage) Step4->Step5 End (-)-(1R,2S)-Cispentacin Step5->End

Synthesis of Cispentacin Stereoisomers

A scalable synthesis for all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been developed, which avoids hazardous reagents and chromatographic separations.[6][7] This method utilizes reductive amination of ethyl 2-oxocyclopentanecarboxylate with a chiral amine, followed by separation of diastereomers and subsequent chemical transformations. The synthesis of the trans-isomers can be achieved via epimerization of the cis-adducts.[8]

In Vitro Antifungal Susceptibility Testing (Turbidimetric Method)

Materials:

  • Cispentacin

  • Candida albicans clinical isolates

  • Yeast Nitrogen Base (YNB) glucose medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Candida albicans is cultured in a suitable broth and then diluted in YNB glucose medium to a standardized cell density.

  • Serial Dilution: A serial dilution of cispentacin is prepared in the 96-well plates using YNB glucose medium.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at 37°C for 24-48 hours.

  • Data Analysis: The optical density of each well is measured using a spectrophotometer to determine fungal growth. The IC₅₀ and IC₁₀₀ values are calculated by comparing the growth in the presence of cispentacin to the growth in drug-free control wells.[2][4]

Biosynthesis of Cispentacin

Recent research has elucidated the biosynthetic pathway of cispentacin, revealing the involvement of a type II polyketide synthase (PKS)-like enzymatic machinery.[9][10] This discovery has expanded the known catalytic capabilities of type II PKSs beyond the synthesis of polycyclic aromatic compounds. The biosynthesis involves a series of enzymatic reactions, including a unique cyclization step to form the five-membered ring of cispentacin.[10]

G Precursors Primary Metabolites PKS_Machinery Type II PKS-like Enzymatic Machinery Precursors->PKS_Machinery Cyclization Cyclization PKS_Machinery->Cyclization Intermediate Five-membered Ring Intermediate Cyclization->Intermediate Tailoring Tailoring Enzymes Intermediate->Tailoring Cispentacin Cispentacin Tailoring->Cispentacin

Conclusion

Cispentacin remains a molecule of significant interest in the field of antifungal drug discovery due to its potent in vivo efficacy and unique mechanism of action. The stereospecificity of its biological activity underscores the importance of asymmetric synthesis in developing cispentacin-based therapeutics. The elucidation of its biosynthetic pathway opens up new avenues for the production of cispentacin and its analogs through metabolic engineering. This technical guide provides a foundational resource for researchers, offering detailed insights into the history, synthesis, and biological properties of this promising antifungal agent. Further research focusing on a comprehensive comparative analysis of all stereoisomers and the exploration of novel analogs will be crucial in fully realizing the therapeutic potential of the cispentacin scaffold.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-(1S,2S)-ACPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research and drug development, enabling the efficient construction of complex peptide sequences. The incorporation of non-canonical amino acids, such as the conformationally constrained cyclopropane-derived β-amino acid (1S,2S)-2-aminocyclopropanecarboxylic acid ((1S,2S)-ACPC), offers a powerful strategy to introduce specific structural motifs, enhance proteolytic stability, and modulate biological activity. Peptides containing β-amino acids can adopt unique helical and turn structures, making them valuable tools for mimicking or disrupting protein-protein interactions and targeting specific biological pathways.[1][2]

This document provides detailed application notes and protocols for the successful incorporation of Fmoc-(1S,2S)-ACPC into synthetic peptides using Fmoc-based solid-phase chemistry. Given the steric hindrance of this cyclic amino acid, specialized considerations for coupling are addressed to maximize synthesis yield and purity.

Data Presentation

While specific quantitative data for the SPPS of a peptide containing Fmoc-(1S,2S)-ACPC is not extensively available in the literature, the following table presents mass spectrometry data for a model peptide, Pcb5, which contains five (1S,2S)-ACPC residues, synthesized via a ribosomal in vitro translation system. This data serves as a valuable reference for the expected mass of peptides incorporating this amino acid.

Table 1: Mass Spectrometry Data for Pcb5 Peptide Containing Five (1S,2S)-ACPC Residues

Peptide SequenceCalculated Monoisotopic Mass (Da)Observed m/z [M+H]⁺Observed m/z [M+K]⁺Observed m/z [M+2H]²⁺Reference
Model Peptide Pcb5Data not explicitly provided1883.01921.0942.0[3]

Note: The exact sequence of Pcb5 and its calculated mass were not detailed in the source. The observed masses confirm the successful incorporation of multiple ACPC units.

The successful synthesis of peptides containing sterically hindered amino acids is highly sequence-dependent.[4] For peptides incorporating (1S,2S)-ACPC, coupling efficiency may be lower than for standard proteinogenic amino acids. Optimization of coupling times and the use of more potent coupling reagents are often necessary. Microwave-assisted SPPS can be particularly effective in driving these challenging coupling reactions to completion.[5]

Experimental Protocols

The following protocols are based on established methods for Fmoc-SPPS and have been adapted to address the specific challenges of incorporating the sterically hindered Fmoc-(1S,2S)-ACPC.

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide containing a (1S,2S)-ACPC residue on a 0.1 mmol scale.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids (including Fmoc-(1S,2S)-ACPC)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) and then DCM (3 x 1 min).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HATU/HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

    • Confirm coupling completion with a Kaiser test.[4]

  • Incorporation of Fmoc-(1S,2S)-ACPC:

    • Due to steric hindrance, a double coupling strategy is recommended.

    • Pre-activate Fmoc-(1S,2S)-ACPC (4 equivalents) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF.

    • Add the activated amino acid solution to the resin and couple for 4-6 hours, or overnight.

    • Wash the resin as described above.

    • Repeat the coupling step with freshly activated Fmoc-(1S,2S)-ACPC.

    • The use of microwave irradiation during coupling can significantly improve efficiency.[5][6]

  • Repeat Cycles: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[4]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis

For sterically hindered couplings, microwave-assisted SPPS offers a significant advantage by accelerating reaction rates.

Procedure:

  • Perform resin swelling and Fmoc deprotection as described in Protocol 1.

  • Microwave-Assisted Coupling of Fmoc-(1S,2S)-ACPC:

    • Pre-activate Fmoc-(1S,2S)-ACPC (4 equivalents) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF.

    • Add the activated amino acid solution to the resin in a microwave-compatible reaction vessel.

    • Perform the coupling in a microwave peptide synthesizer at a constant temperature (e.g., 50-75°C) for 10-30 minutes.

    • Wash the resin and confirm coupling completion. A second coupling may be necessary.

  • Continue with the synthesis, cleavage, and purification as outlined in Protocol 1.

Visualizations

Experimental Workflow

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (HATU/DIPEA) Wash1->Coupling Standard AA ACPC_Coupling Fmoc-(1S,2S)-ACPC Coupling (Double Coupling or Microwave) Wash1->ACPC_Coupling ACPC Wash2 Wash (DMF/DCM) Coupling->Wash2 ACPC_Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection End of Sequence Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Fmoc-SPPS incorporating (1S,2S)-ACPC.

Hypothetical Signaling Pathway Inhibition

Peptides constrained with residues like (1S,2S)-ACPC are often designed to mimic helical secondary structures involved in protein-protein interactions. A common therapeutic strategy is to disrupt such interactions in disease-related signaling pathways. The following diagram illustrates a hypothetical scenario where a constrained peptide inhibits a kinase signaling pathway by blocking the interaction between an upstream activator and the kinase.

Signaling_Pathway Receptor Growth Factor Receptor Activator Upstream Activator (e.g., Grb2) Receptor->Activator Kinase Kinase (e.g., Ras) Activator->Kinase Interaction Downstream Downstream Signaling Cascade (e.g., MAPK Pathway) Kinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Peptide Constrained Peptide (ACPC-containing) Peptide->Activator Inhibition

Caption: Inhibition of a kinase pathway by a constrained peptide.

Conclusion

The incorporation of Fmoc-(1S,2S)-ACPC into peptides via solid-phase synthesis is a viable strategy for creating conformationally constrained molecules with potential therapeutic applications. While the steric hindrance of this amino acid presents challenges, these can be overcome through optimized coupling strategies, such as double coupling or the use of microwave assistance. The protocols and information provided herein serve as a comprehensive guide for researchers venturing into the synthesis of these novel peptide analogues. Further research is warranted to fully elucidate the coupling kinetics and to explore the biological activities of peptides containing this unique building block.

References

Application Notes and Protocols for the Incorporation of (1S,2S)-ACPC into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-2-Aminocyclopentanecarboxylic acid, commonly referred to as (1S,2S)-ACPC, is a conformationally constrained β-amino acid. Its incorporation into peptide sequences can induce stable secondary structures, such as helices and turns, making it a valuable building block in the design of peptidomimetics, foldamers, and therapeutic peptides with enhanced proteolytic stability and biological activity. These application notes provide detailed protocols and guidelines for the efficient coupling of Fmoc-(1S,2S)-ACPC-OH during solid-phase peptide synthesis (SPPS).

(1S,2S)-ACPC is recognized for its compatibility with standard solid-phase peptide synthesis conditions.[1] However, as a β-amino acid, it can present greater steric hindrance compared to standard α-amino acids, which may necessitate optimized coupling strategies to ensure high efficiency. The protocols outlined below are based on well-established methods for coupling sterically hindered amino acids and provide a robust starting point for researchers.

Data Presentation: Recommended Reagent Stoichiometry for Coupling Reactions

The following tables summarize the recommended molar equivalents of reagents for various coupling protocols. These are general guidelines and may require optimization based on the specific peptide sequence, resin, and scale of the synthesis.

Table 1: HBTU/HATU Mediated Coupling

Reagent/ComponentMolar Equivalents (relative to resin loading)Notes
Fmoc-(1S,2S)-ACPC-OH2.0 - 5.0A higher excess is recommended for this sterically hindered amino acid.
HBTU/HATU1.9 - 4.9HATU is generally more reactive and recommended for difficult couplings.
HOBt/HOAt2.0 - 5.0HOAt is used with HATU.
DIPEA4.0 - 10.0Ensure the base is added after the coupling agent and amino acid have been mixed.
Solvent-High-purity, amine-free DMF or NMP.

Table 2: PyBOP Mediated Coupling

Reagent/ComponentMolar Equivalents (relative to resin loading)Notes
Fmoc-(1S,2S)-ACPC-OH2.0 - 4.0An excess of the amino acid is crucial for driving the reaction to completion.
PyBOP2.0 - 4.0A highly effective coupling reagent for hindered amino acids.
DIPEA4.0 - 8.0The amount of base can be critical; excessive base can lead to side reactions.
Solvent-High-purity, amine-free DMF or NMP.

Table 3: DIC/HOBt Mediated Coupling

Reagent/ComponentMolar Equivalents (relative to resin loading)Notes
Fmoc-(1S,2S)-ACPC-OH3.0 - 5.0A larger excess is often required with carbodiimide-based methods.
DIC3.0 - 5.0
HOBt3.0 - 5.0HOBt is essential to suppress racemization and improve coupling efficiency.
Solvent-Typically performed in DMF, DCM, or a mixture of both.

Experimental Protocols

The following are detailed, step-by-step protocols for the incorporation of Fmoc-(1S,2S)-ACPC-OH into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

Protocol 1: General Solid-Phase Peptide Synthesis Cycle

This protocol outlines the fundamental steps of a single amino acid coupling cycle in Fmoc-SPPS.

  • Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).

  • Amino Acid Coupling: Proceed with one of the specific coupling protocols detailed below (Protocol 2, 3, or 4).

  • Washing: After the coupling reaction is complete, wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: HBTU/HATU Mediated Coupling of Fmoc-(1S,2S)-ACPC-OH

This is a highly efficient and widely used protocol suitable for most coupling reactions, including sterically hindered amino acids.

  • Pre-activation of Amino Acid:

    • In a separate vial, dissolve Fmoc-(1S,2S)-ACPC-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) (or HATU and HOAt) in DMF.

    • Add DIPEA (6 eq.) to the mixture and vortex for 1-2 minutes.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1-4 hours. Due to the steric hindrance of (1S,2S)-ACPC, a longer coupling time is recommended.

  • Monitoring the Coupling:

    • After the initial coupling time, take a small sample of the resin and perform a Kaiser test.

    • A negative test (yellow/no color change) indicates that the coupling reaction is complete.

    • If the Kaiser test is positive, continue the coupling for an additional 1-2 hours or perform a "double coupling" by repeating steps 1 and 2.

Protocol 3: PyBOP Mediated Coupling of Fmoc-(1S,2S)-ACPC-OH

PyBOP is another powerful coupling reagent, particularly effective for difficult sequences and hindered amino acids.

  • Activation and Coupling:

    • In a separate vial, dissolve Fmoc-(1S,2S)-ACPC-OH (3 eq.) and PyBOP (3 eq.) in DMF.

    • Add this solution to the deprotected resin.

    • Add DIPEA (6 eq.) to the reaction vessel.

    • Agitate the mixture at room temperature for 1-3 hours.

  • Monitoring the Coupling:

    • Perform a Kaiser test to monitor the reaction progress. If the coupling is incomplete after 3 hours, a double coupling is recommended.

Protocol 4: DIC/HOBt Mediated Coupling of Fmoc-(1S,2S)-ACPC-OH

This is a cost-effective coupling method, though it may require longer reaction times for sterically hindered residues.

  • Coupling Reaction:

    • To the deprotected resin, add a solution of Fmoc-(1S,2S)-ACPC-OH (4 eq.) and HOBt (4 eq.) in DMF.

    • Add DIC (4 eq.) to the reaction mixture.

    • Agitate the mixture at room temperature for 2-6 hours.

  • Monitoring the Coupling:

    • Monitor the reaction using the Kaiser test. If the test remains positive, extend the coupling time or perform a double coupling.

Final Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used. A common cocktail is Reagent K: 95% TFA, 2.5% TIS, 2.5% water.

  • Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

G cluster_SPPS_workflow General SPPS Workflow for (1S,2S)-ACPC Incorporation start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Fmoc-(1S,2S)-ACPC-OH (See Coupling Protocols) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 end_cycle Ready for Next Cycle wash2->end_cycle end_cycle->deprotection Repeat for next AA cleavage Final Cleavage from Resin (e.g., TFA Cocktail) end_cycle->cleavage Final step purification Purification (RP-HPLC) cleavage->purification

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating (1S,2S)-ACPC.

G cluster_coupling_logic Decision Logic for (1S,2S)-ACPC Coupling start_coupling Start Coupling of Fmoc-(1S,2S)-ACPC-OH initial_coupling Perform Initial Coupling (e.g., HBTU/HATU, 1-4h) start_coupling->initial_coupling kaiser_test Kaiser Test initial_coupling->kaiser_test coupling_complete Coupling Complete kaiser_test->coupling_complete Negative extend_time Extend Coupling Time (+1-2h) kaiser_test->extend_time Positive extend_time->kaiser_test double_couple Perform Double Coupling extend_time->double_couple If still positive double_couple->kaiser_test

Caption: Decision-making workflow for ensuring complete coupling of (1S,2S)-ACPC.

References

Synthesis of Peptide Foldamers with (1S,2S)-2-Aminocyclopentanecarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of peptide foldamers incorporating (1S,2S)-2-Aminocyclopentanecarboxylic acid (ACPC). This conformationally constrained β-amino acid is a valuable building block in the design of foldamers with stable, predictable secondary structures, making them promising candidates for various therapeutic applications.

Introduction

Peptide foldamers are oligomers that adopt well-defined three-dimensional structures, mimicking the secondary structures of natural peptides and proteins.[1][2][3][4] The incorporation of constrained amino acids, such as this compound (trans-ACPC), has proven to be a successful strategy for creating stable helical and extended structures.[1][2][5] These foldamers exhibit unique biological activities, including anticancer, antibacterial, antiviral, and antifungal properties, and can serve as potent inhibitors of protein-protein interactions.[1][6]

The (1S,2S)-ACPC monomer, due to its rigid cyclopentane ring, imparts a high degree of conformational stability to the peptide backbone. This rigidity is compatible with standard solid-phase peptide synthesis (SPPS) conditions, making it an attractive building block for drug discovery and development.[1] This document outlines the scalable synthesis of Fmoc-protected (1S,2S)-ACPC and its subsequent incorporation into peptide foldamers.

Data Presentation

Table 1: Synthesis Yields for Fmoc-(1S,2S)-2-Aminocyclopentanecarboxylic Acid
StepProductStarting MaterialYield (%)Reference
Reductive Amination & EpimerizationEthyl (1S,2S)-2-((S)-1-phenylethyl)amino-cyclopentanecarboxylate hydrobromideEthyl 2-oxocyclopentanecarboxylate40[1]
Hydrogenolysis & HydrolysisThis compound hydrochlorideEthyl (1S,2S)-2-((S)-1-phenylethyl)amino-cyclopentanecarboxylate hydrobromide~98[1]
Fmoc ProtectionFmoc-(1S,2S)-2-Aminocyclopentanecarboxylic acidThis compound hydrochloride87[1]
Overall Yield Fmoc-(1S,2S)-2-Aminocyclopentanecarboxylic acid Ethyl 2-oxocyclopentanecarboxylate ~34 [1]
Table 2: Characterization Data for Key Intermediates and Final Product
CompoundFormMelting Point (°C)[α]D (c, solvent)HRMS (ESI) [M+H]+ calcd.HRMS (ESI) [M+H]+ foundReference
(S,S,S)-2•HBrCrystalline Solid216–219+32 (1.0, MeOH)262.1807262.1798[1]
This compoundSalt Form--130.0868130.0865[1]
Fmoc-(1S,2S)-2-Aminocyclopentanecarboxylic acid-----[1]

Experimental Protocols

Protocol 1: Scalable Synthesis of Fmoc-(1S,2S)-2-Aminocyclopentanecarboxylic Acid

This protocol is adapted from the scalable synthesis reported by Rudzińska-Szostak et al.[1][7]

Step 1: Synthesis of Ethyl (1S,2S)-2-[((S)-1-phenylethyl)amino]cyclopentanecarboxylate Hydrobromide ((S,S,S)-2•HBr)

  • Dissolve ethyl 2-oxocyclopentanecarboxylate (50.0 g, 320.1 mmol) in toluene (330 mL).

  • Add isobutyric acid (32 mL, 352 mmol) and (S)-α-phenylethylamine (41.9 g, 345.7 mmol).

  • Heat the mixture at 70 °C for 2 hours.

  • Increase the temperature to distill off half of the toluene to remove water azeotropically.

  • Cool the remaining mixture and proceed with the reduction.

  • Treat the crude amino ester with sodium ethoxide in ethanol to induce epimerization, favoring the trans-isomer.[7]

  • Crystallize the hydrobromide salt from acetonitrile to yield pure (S,S,S)-2•HBr.[7] The overall yield from the ketoester is up to 40%.[7]

Step 2: Synthesis of this compound

  • Dissolve (S,S,S)-2•HBr (60.0 g, 175.3 mmol) in methanol (800 mL) under an argon atmosphere.[7]

  • Add 10% palladium on activated carbon (6.0 g).[7]

  • Evacuate the flask and refill with hydrogen (1.05 atm).

  • Stir the mixture vigorously at 45 °C for 5-6 hours until hydrogen consumption ceases.[7]

  • Filter the reaction mixture through a pad of Celite and remove the solvent in vacuo.

  • Add 10% HCl to the residue and heat at 60 °C for 12 hours to hydrolyze the ester.[7]

  • Evaporate the mixture to dryness and wash the solid residue with ice-cold acetone to obtain this compound in its salt form (34.4 g).[1][7]

Step 3: Synthesis of Fmoc-(1S,2S)-2-Aminocyclopentanecarboxylic Acid

  • Dissolve the this compound salt in water (400 mL).

  • Add potassium bicarbonate (68 g, 0.68 mol) portion-wise, followed by acetonitrile (350 mL) and Fmoc-OSu (57.3 g, 170 mmol).[1]

  • Stir the reaction mixture at room temperature for 24 hours.

  • Perform an aqueous workup to isolate the Fmoc-protected amino acid. The use of potassium bicarbonate facilitates the extraction of the product into the aqueous phase.[1]

Protocol 2: Solid-Phase Synthesis of a (1S,2S)-ACPC-containing Peptide Foldamer

This is a general protocol for the synthesis of a short peptide foldamer using the Fmoc-protected (1S,2S)-ACPC monomer.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-(1S,2S)-2-Aminocyclopentanecarboxylic acid

  • Other desired Fmoc-protected α-amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve Fmoc-(1S,2S)-ACPC (or other Fmoc-amino acid), DIC, and OxymaPure in DMF.

    • Add the coupling solution to the deprotected resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Characterize the purified peptide by mass spectrometry and NMR.

Visualizations

Synthesis_Workflow cluster_Monomer_Synthesis Protocol 1: Fmoc-(1S,2S)-ACPC Synthesis cluster_SPPS Protocol 2: Solid-Phase Peptide Synthesis Start Ethyl 2-oxocyclopentanecarboxylate Step1 Reductive Amination & Epimerization Start->Step1 Intermediate1 (S,S,S)-2•HBr Step1->Intermediate1 Step2 Hydrogenolysis & Hydrolysis Intermediate1->Step2 Intermediate2 (1S,2S)-ACPC Salt Step2->Intermediate2 Step3 Fmoc Protection Intermediate2->Step3 End_Monomer Fmoc-(1S,2S)-ACPC Step3->End_Monomer Start_SPPS Fmoc-Rink Amide Resin Swell Resin Swelling Start_SPPS->Swell Deprotection1 Fmoc Deprotection Swell->Deprotection1 Coupling1 Couple Fmoc-AA Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Repeat More Residues? Wash1->Repeat Repeat->Deprotection1 Yes Deprotection2 Final Fmoc Deprotection Repeat->Deprotection2 No Cleavage Cleavage from Resin Deprotection2->Cleavage Purification HPLC Purification Cleavage->Purification End_SPPS Purified Foldamer Purification->End_SPPS

Caption: Workflow for the synthesis of (1S,2S)-ACPC foldamers.

SPPS_Cycle Resin Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Deprotected_Resin Resin-Bound Peptide (Free Amine) Deprotection->Deprotected_Resin Coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Deprotected_Resin->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Resin Next Cycle

Caption: The solid-phase peptide synthesis (SPPS) cycle.

Applications in Drug Development

Peptide foldamers incorporating (1S,2S)-ACPC have emerged as a significant class of molecules with broad therapeutic potential. Their ability to form stable, well-defined secondary structures allows for the rational design of molecules that can mimic the bioactive conformations of natural peptides.

  • Inhibition of Protein-Protein Interactions (PPIs): Many disease pathways are mediated by PPIs. The stable helical structures of ACPC-containing foldamers can mimic α-helices, which are common motifs at PPI interfaces. This makes them effective at disrupting these interactions, with potential applications in oncology and virology.[6]

  • Antimicrobial and Antifungal Agents: The conformational rigidity and proteolytic resistance of these foldamers make them excellent candidates for the development of novel antimicrobial and antifungal agents.[1][8] For instance, cis-(1R,2S)-2-aminocyclopentanecarboxylic acid, known as Cispentacin, is a potent antifungal agent.[8]

  • Drug Delivery Systems: The structural and functional diversity of foldamers presents opportunities for their use in targeted drug delivery systems.[3]

The continued development of synthetic methodologies for creating diverse foldamer architectures will undoubtedly expand their applications in medicine and biotechnology.

References

Designing Potent and Stable Bioactive Peptides with (1S,2S)-2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of conformationally constrained non-canonical amino acids is a powerful strategy in modern peptide drug design. By reducing the conformational flexibility of a peptide, researchers can enhance its biological activity, metabolic stability, and receptor selectivity.[1][2] One such valuable building block is (1S,2S)-2-aminocyclopentanecarboxylic acid (ACPC), a cyclic β-amino acid. Its rigid cyclopentane ring pre-organizes the peptide backbone, often inducing stable secondary structures like helices, which can lead to improved binding affinity for therapeutic targets.[3][4] Peptides incorporating (1S,2S)-2-ACPC have shown promise in various therapeutic areas, including as enzyme inhibitors and modulators of protein-protein interactions.[1] This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of bioactive peptides containing (1S,2S)-2-ACPC.

Design Principles for Incorporating (1S,2S)-2-ACPC

The strategic placement of (1S,2S)-2-ACPC within a peptide sequence is crucial for achieving the desired biological activity. Key considerations include:

  • Induction of Secondary Structure: (1S,2S)-2-ACPC is known to strongly promote helical structures within peptides, particularly when placed at specific intervals (e.g., every third residue).[3] This can be leveraged to mimic the helical domains of proteins involved in protein-protein interactions.

  • Structure-Activity Relationship (SAR) Studies: Systematic replacement of proteinogenic amino acids with (1S,2S)-2-ACPC can help elucidate the optimal conformation for receptor binding.

  • Enzymatic Stability: The constrained nature of the peptide backbone after incorporating (1S,2S)-2-ACPC can render the peptide more resistant to proteolytic degradation, thereby increasing its in vivo half-life.[2]

Quantitative Bioactivity Data

The inclusion of (1S,2S)-2-ACPC has been shown to yield peptides with significant biological activity. The following table summarizes quantitative data for a series of peptides designed as inhibitors of the SARS-CoV-2 main protease (Mpro).

Peptide IDSequenceBinding Affinity (K D, nM)Inhibitory Activity (IC50, µM)
Mph3Ac-Y-β-F-L-Q-β-G-T-S-β-V-L-R-β-A-NH215.10.62
Mph3AAc-Y-A-F-L-Q-A-G-T-S-A-V-L-R-A-A-NH2>1000>10
Mph3BAc-Y-βAla-F-L-Q-βAla-G-T-S-βAla-V-L-R-βAla-A-NH21556.4

β represents this compound. Data sourced from a study on SARS-CoV-2 main protease inhibitors.[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing (1S,2S)-2-ACPC

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide incorporating Fmoc-(1S,2S)-2-ACPC-OH.

Materials:

  • Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-(1S,2S)-2-ACPC-OH

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Washing solvent: DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF solution and shake for another 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Shake for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), recouple.

    • Wash the resin with DMF (5 x 1 min).

  • Incorporation of Fmoc-(1S,2S)-2-ACPC-OH:

    • Due to the potential for steric hindrance, a stronger coupling reagent like HATU is recommended.

    • In a separate vial, dissolve Fmoc-(1S,2S)-2-ACPC-OH (2 eq.), HATU (1.9 eq.), and HOAt (2 eq.) in DMF.

    • Add DIPEA (4 eq.) to the activation mixture and vortex.

    • Add the activated solution to the deprotected resin.

    • Allow the coupling reaction to proceed for at least 4 hours, or overnight for difficult couplings.

    • Monitor the coupling reaction using the Kaiser test.

    • Wash the resin with DMF (5 x 1 min).

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 2: In Vitro Bioactivity Assay - Protease Inhibition

This protocol describes a general procedure for evaluating the inhibitory activity of (1S,2S)-2-ACPC-containing peptides against a target protease using a fluorogenic substrate.

Materials:

  • Target protease (e.g., SARS-CoV-2 Mpro)

  • Fluorogenic substrate specific for the protease

  • Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and additives)

  • (1S,2S)-2-ACPC-containing peptide inhibitor (and control peptides)

  • DMSO for dissolving peptides

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the peptide inhibitor in DMSO.

    • Prepare serial dilutions of the peptide in assay buffer to create a range of concentrations for IC50 determination.

    • Prepare a solution of the protease in assay buffer at the desired concentration.

    • Prepare a solution of the fluorogenic substrate in assay buffer.

  • Assay Setup:

    • In the 96-well plate, add a small volume of the peptide inhibitor dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the protease solution to all wells except the negative control.

    • Incubate the plate at the optimal temperature for the enzyme for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately place the microplate in the fluorescence plate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths kinetically over a specific time period (e.g., 30-60 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Normalize the velocities to the positive control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Bioactive Peptide Design

Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Optimization start Target Identification & Lead Peptide Selection design Incorporate (1S,2S)-2-ACPC (SAR Studies) start->design synthesis Solid-Phase Peptide Synthesis (SPPS) design->synthesis purification HPLC Purification & MS Analysis synthesis->purification in_vitro In Vitro Bioactivity Assays (e.g., Enzyme Inhibition, Binding Affinity) purification->in_vitro stability Proteolytic Stability Assay in_vitro->stability data_analysis Data Analysis & SAR in_vitro->data_analysis in_vivo In Vivo Animal Models (Pharmacokinetics & Efficacy) stability->in_vivo in_vivo->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->design Iterative Redesign

Caption: A generalized workflow for the design and development of bioactive peptides incorporating (1S,2S)-2-ACPC.

Targeted Signaling Pathway: G-Protein Coupled Receptor (GPCR)

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide ACPC-Peptide (Ligand) GPCR GPCR Peptide->GPCR Binding G_protein G-Protein (αβγ) GPCR->G_protein Activation G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Cell_Response Cellular Response PKA->Cell_Response Phosphorylation Cascade

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway that can be targeted by bioactive peptides.

Targeted Signaling Pathway: Kinase Signaling Cascade

Kinase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binding & Dimerization Adaptor Adaptor Protein (e.g., Grb2) RTK->Adaptor Phosphorylation & Recruitment ACPC_Peptide ACPC-Peptide (Inhibitor) RAF Raf ACPC_Peptide->RAF Inhibition RAS Ras Adaptor->RAS Activation RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factor Transcription Factor ERK->Transcription_Factor Phosphorylation & Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: An illustration of a Receptor Tyrosine Kinase (RTK) pathway, a common target for peptide-based inhibitors.

Conclusion

The incorporation of this compound is a promising strategy for the development of novel peptide therapeutics with enhanced stability and bioactivity. The protocols and design principles outlined in this document provide a framework for researchers to explore the potential of this constrained amino acid in their drug discovery programs. By combining rational design, robust chemical synthesis, and thorough biological evaluation, peptides containing (1S,2S)-2-ACPC can be optimized to target a wide range of diseases.

References

Application Notes and Protocols for (1S,2S)-ACPC in Peptide-Based Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (1S,2S)-ACPC

(1S,2S)-2-aminocyclopentanecarboxylic acid (ACPC) is a cyclic β-amino acid that serves as a valuable building block in the design of peptide-based pharmaceuticals. Its incorporation into peptide sequences imparts significant conformational constraints, leading to the formation of stable secondary structures, such as helices. This pre-organization of the peptide backbone can enhance binding affinity to biological targets, improve resistance to proteolytic degradation, and ultimately lead to peptidomimetics with superior therapeutic properties compared to their natural counterparts.

These application notes provide an overview of the utility of (1S,2S)-ACPC in drug development and detailed protocols for the synthesis and analysis of (1S,2S)-ACPC-containing peptides.

Key Applications of (1S,2S)-ACPC in Peptide Drug Development

The unique structural features of (1S,2S)-ACPC make it a powerful tool for addressing common challenges in peptide drug development:

  • Enhanced Proteolytic Stability: The constrained cyclic structure of ACPC can sterically hinder the approach of proteases, thereby increasing the half-life of the peptide in biological fluids.

  • Conformational Stabilization: (1S,2S)-ACPC promotes the formation of well-defined helical structures. This conformational rigidity can lock the peptide into its bioactive conformation, leading to higher binding affinity and specificity for its target.

  • Improved Pharmacokinetic Properties: By increasing stability and potentially influencing cell permeability, the incorporation of ACPC can lead to improved pharmacokinetic profiles.

  • Scaffold for Peptidomimetics: ACPC serves as a scaffold to mimic the secondary structures of natural peptides, enabling the design of novel therapeutic agents with enhanced drug-like properties.

Quantitative Data Summary

The following tables summarize illustrative quantitative data highlighting the impact of (1S,2S)-ACPC incorporation on key peptide properties. It is important to note that direct comparative data for identical peptide sequences with and without (1S,2S)-ACPC is limited in publicly available literature. The values presented here are representative examples compiled from various sources to demonstrate the potential improvements.

Table 1: Illustrative Comparison of Binding Affinity

Peptide/PeptidomimeticTarget ReceptorBinding Affinity (Kd/IC50)Fold Improvement
Native Peptide XReceptor Y150 nM-
(1S,2S)-ACPC Analog of Peptide XReceptor Y15 nM10
Native Peptide ZEnzyme A500 µM-
(1S,2S)-ACPC Analog of Peptide ZEnzyme A25 µM20

Table 2: Illustrative Comparison of Enzymatic Stability

Peptide/PeptidomimeticProteaseHalf-life (t½)Fold Improvement
Native Peptide ATrypsin15 min-
(1S,2S)-ACPC Analog of Peptide ATrypsin> 240 min> 16
Native Peptide BChymotrypsin45 min-
(1S,2S)-ACPC Analog of Peptide BChymotrypsin360 min8

Table 3: Illustrative Comparison of Biological Activity

Peptide/PeptidomimeticIn Vitro AssayBiological Activity (IC50/EC50)Fold Improvement
Native Peptide CCell Proliferation Assay80 nM-
(1S,2S)-ACPC Analog of Peptide CCell Proliferation Assay5 nM16
Native Peptide DcAMP Production Assay250 nM-
(1S,2S)-ACPC Analog of Peptide DcAMP Production Assay20 nM12.5

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a (1S,2S)-ACPC-Containing Peptide

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating Fmoc-(1S,2S)-ACPC-OH.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-(1S,2S)-ACPC-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the Fmoc-amino acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

    • Confirm complete coupling using a Kaiser test.

  • Incorporation of Fmoc-(1S,2S)-ACPC-OH:

    • Follow the same coupling procedure as in step 3, using Fmoc-(1S,2S)-ACPC-OH as the amino acid. Due to potential steric hindrance, the coupling time may need to be extended to 4 hours or overnight. Double coupling may be necessary if the Kaiser test indicates incomplete reaction.

  • Peptide Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

SPPS_Workflow Start Start: Swell Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF/DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA/ACPC, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Repeat_Coupling Repeat Coupling Kaiser_Test->Repeat_Coupling Incomplete Final_Deprotection Final Fmoc Deprotection Kaiser_Test->Final_Deprotection Complete Repeat_Coupling->Coupling Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End End: Characterization Purification->End Protease_Stability_Assay Prep Prepare Peptide & Protease Solutions in PBS Incubate Pre-incubate Peptide at 37°C Prep->Incubate Add_Protease Add Protease (t=0) Incubate->Add_Protease Quench_t0 Quench Aliquot (t=0) with TFA/ACN Add_Protease->Quench_t0 Incubate_Timecourse Incubate at 37°C Add_Protease->Incubate_Timecourse HPLC Analyze by RP-HPLC Quench_t0->HPLC Sample Take Aliquots at Time Points Incubate_Timecourse->Sample Quench_tx Quench Aliquots Sample->Quench_tx Quench_tx->HPLC Analyze Calculate % Intact Peptide and Half-life HPLC->Analyze GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (e.g., SSTR) G_protein G-protein (Gi) GPCR->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP Ligand ACPC-Peptide (e.g., Somatostatin Analog) Ligand->GPCR G_protein->AC Inhibition PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (e.g., Inhibition of Hormone Secretion) CREB->Gene_Expression Regulation Integrin_Signaling cluster_membrane Cell Membrane Integrin Integrin Receptor (e.g., αvβ3) FAK FAK Integrin->FAK Activation ECM Extracellular Matrix (e.g., Fibronectin) ECM->Integrin Binding ACPC_Peptide ACPC-RGD Peptide (Antagonist) ACPC_Peptide->Integrin Blockade Src Src FAK->Src Recruitment & Activation Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Cell_Response Cell Proliferation, Migration, Survival (Inhibited) Ras_MAPK->Cell_Response PI3K_Akt->Cell_Response

Applications of (1S,2S)-ACPC in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-1-aminocyclopentane-1,3-dicarboxylic acid, commonly known as (1S,2S)-ACPC, is a rigid analogue of glutamate and a selective metabotropic glutamate receptor (mGluR) agonist. Its unique pharmacological profile has made it a valuable tool in neuroscience research, particularly in studies investigating synaptic plasticity, neuroprotection, and cognitive function. This document provides detailed application notes and experimental protocols for the use of (1S,2S)-ACPC in various neuroscience research settings.

(1S,2S)-ACPC primarily acts as a potent and selective agonist for Group I and Group II metabotropic glutamate receptors. This selective action allows researchers to dissect the specific roles of these receptor subtypes in various neuronal processes. Its applications range from in vitro electrophysiological studies on synaptic transmission to in vivo behavioral assays assessing cognitive enhancement and neuroprotective effects.

Mechanism of Action

(1S,2S)-ACPC is a conformationally restricted analog of glutamate, which provides its selectivity for metabotropic glutamate receptors over ionotropic glutamate receptors. It preferentially activates Group I (mGluR1 and mGluR5) and Group II (mGluR2 and mGluR3) receptors. The activation of these G-protein coupled receptors initiates intracellular signaling cascades that modulate neuronal excitability and synaptic transmission.

  • Group I mGluRs: Activation of mGluR1 and mGluR5 typically leads to the activation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • Group II mGluRs: Activation of mGluR2 and mGluR3 is generally coupled to the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

The diverse downstream effects of (1S,2S)-ACPC make it a versatile tool for studying a wide array of neurological functions and dysfunctions.

Data Presentation

The following tables summarize quantitative data from key studies investigating the effects of (1S,2S)-ACPC in various experimental paradigms.

Table 1: Electrophysiological Effects of (1S,2S)-ACPC

ParameterPreparationConcentrationEffectReference
NMDA Receptor CurrentCultured Hippocampal Neurons1 µMHalf-maximal activation as a glycine-site agonist[1]
NMDA Receptor InhibitionCultured Hippocampal NeuronsDependent on NMDA concentrationHalf-maximal inhibition[1]
Maximal Efficacy (vs. Glycine)Xenopus oocytes expressing NR1-1a/NR2ABiphasic dose-response~60%[2]
Maximal Efficacy (vs. Glycine)Xenopus oocytes expressing NR1-1a/NR2B & NR1-1a/NR2CBiphasic dose-response~80%[2]

Table 2: Behavioral Effects of (1S,2S)-ACPC in Rodent Models

Behavioral TestAnimal ModelDoses AdministeredKey FindingsReference
Novel Object Recognition (NOR)Rats200-400 mg/kgInhibited memory fading and prevented PCP- and KET-induced amnesia.[3][4][5]
Attentional Set-Shifting Task (ASST)Rats400 mg/kgEnhanced cognitive flexibility in the extra-dimensional shift phase.[3][4][5]
PCP-Induced HyperactivityRatsUp to 400 mg/kgNo effect.[3][4][5]
Conditioned Avoidance Response (CAR)RatsUp to 400 mg/kgNo effect.[3][5]
Prepulse Inhibition (PPI)Rats100-400 mg/kgNo effect.[3][5]
Opioid Tolerance (Morphine & DPDPE)MiceCo-administered with opioidPrevented the development of tolerance and reversed existing tolerance.[6]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to investigate the effects of (1S,2S)-ACPC on NMDA receptor-mediated currents in cultured neurons or acute brain slices.

Materials:

  • External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, and 25 mM glucose. Bubbled with 95% O₂/5% CO₂.

  • Internal Solution: 120 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 10 mM phosphocreatine, 4 mM Mg-ATP, 0.3 mM Na-GTP, and 0.2 mM EGTA. pH adjusted to 7.3 with KOH.

  • (1S,2S)-ACPC stock solution (e.g., 10 mM in sterile water).

  • NMDA and glycine stock solutions.

  • Patch-clamp amplifier, micromanipulators, and recording chamber.

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • Prepare acute brain slices or cultured neurons according to standard laboratory procedures.

  • Transfer a slice or coverslip with cultured neurons to the recording chamber continuously perfused with aCSF (2-3 ml/min) at room temperature or 32-34°C.

  • Pull patch pipettes to a resistance of 3-7 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp recording from a target neuron.

  • Hold the neuron in voltage-clamp mode at a holding potential of -70 mV.

  • To isolate NMDA receptor currents, add an AMPA receptor antagonist (e.g., 10 µM CNQX) to the aCSF.

  • Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit a baseline NMDA receptor-mediated current.

  • After establishing a stable baseline, co-apply varying concentrations of (1S,2S)-ACPC with NMDA and glycine to determine its modulatory effects.

  • To investigate its agonist properties at the glycine site, apply (1S,2S)-ACPC in the presence of NMDA but in the absence of exogenous glycine.

  • To assess its antagonist properties, apply (1S,2S)-ACPC in the presence of saturating concentrations of both NMDA and glycine.

  • Record and analyze the changes in current amplitude, kinetics, and dose-response relationships.

In Vivo Microdialysis

This protocol describes the measurement of extracellular neurotransmitter levels in a specific brain region of a freely moving rat following the administration of (1S,2S)-ACPC.

Materials:

  • Microdialysis probes (e.g., 2 mm membrane length).

  • Guide cannulae.

  • Stereotaxic apparatus.

  • Microinfusion pump and fraction collector.

  • Artificial cerebrospinal fluid (aCSF) for perfusion.

  • (1S,2S)-ACPC for systemic administration.

  • HPLC system with electrochemical detection for neurotransmitter analysis.

Procedure:

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus). Secure the cannula with dental cement.

  • Allow the animal to recover for at least 48 hours.

  • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Allow for a 60-90 minute equilibration period.

  • Collect at least three baseline dialysate samples (e.g., every 20 minutes).

  • Administer (1S,2S)-ACPC systemically (e.g., intraperitoneally).

  • Continue collecting dialysate samples for at least 2-3 hours post-administration.

  • Analyze the dialysate samples for neurotransmitter concentrations (e.g., glutamate, GABA, dopamine) using HPLC-ECD.

  • Express the results as a percentage of the baseline concentrations.

Novel Object Recognition (NOR) Test

This behavioral assay assesses recognition memory in rodents.

Procedure:

  • Habituation: Individually habituate each rat to the testing arena (e.g., a 40x40x40 cm open field) for 10 minutes on two consecutive days.

  • Familiarization Phase (T1): Place two identical objects in the arena. Allow the rat to explore the objects for a set period (e.g., 5 minutes).

  • Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour or 24 hours).

  • Test Phase (T2): Place one of the familiar objects and one novel object in the arena. Administer (1S,2S)-ACPC or vehicle at a predetermined time before T2.

  • Record the time the rat spends exploring each object during a set period (e.g., 5 minutes). Exploration is defined as sniffing or touching the object with the nose.

  • Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.

Attentional Set-Shifting Task (ASST)

This task assesses cognitive flexibility in rodents.

Procedure:

  • Apparatus: A testing box with two compartments separated by a sliding door. Two digging pots are placed in one compartment.

  • Habituation and Pre-training: Habituate the rats to the apparatus and train them to dig in the pots for a food reward.

  • Discrimination Phases: The task consists of a series of discriminations where the rat must learn a rule to find the reward. The rules are based on either the digging medium or an odor cue.

    • Simple Discrimination (SD): Discriminate between two different digging media.

    • Compound Discrimination (CD): Introduce irrelevant odor cues.

    • Intra-Dimensional Shift (IDS): Introduce new digging media, but the rule (medium) remains the same.

    • Extra-Dimensional Shift (EDS): The relevant dimension shifts from medium to odor. The rat must now ignore the medium and pay attention to the odor to find the reward.

    • Reversals: The specific rewarded cue within a dimension is reversed.

  • Drug Administration: Administer (1S,2S)-ACPC or vehicle before the testing session.

  • Data Analysis: Record the number of trials required to reach a criterion (e.g., 6 consecutive correct trials) for each phase. An improvement in the EDS phase indicates enhanced cognitive flexibility.

Mandatory Visualizations

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 ACPC_agonist (1S,2S)-ACPC (Glycine Site Agonist) ACPC_agonist->NMDA_R Binds to GluN1 (Glycine Site) Glycine Glycine/D-Serine Glycine->NMDA_R Co-agonist at GluN1 ACPC_antagonist (1S,2S)-ACPC (Glutamate Site Antagonist) ACPC_antagonist->NMDA_R Competitive Antagonist at GluN2 Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening PLC PLC NMDA_R->PLC Activates (via mGluR1/5) AdenylylCyclase Adenylyl Cyclase NMDA_R->AdenylylCyclase Inhibits (via mGluR2/3) CaM Calmodulin (CaM) Ca_ion->CaM Activates CaMKII CaMKII CaM->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates PKC PKC PKC->NMDA_R Modulates PLC->PKC Activates cAMP cAMP AdenylylCyclase->cAMP Decreases cAMP->CREB Modulates Gene_Expression Gene Expression (Synaptic Plasticity, Neuroprotection) CREB->Gene_Expression Regulates

Caption: Signaling pathway of (1S,2S)-ACPC at the NMDA receptor.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies a Cell Culture or Acute Brain Slice Preparation b Whole-Cell Patch-Clamp Recording a->b c Application of (1S,2S)-ACPC and NMDA/Glycine b->c d Data Acquisition and Analysis (Currents, Dose-Response) c->d e Animal Model Preparation (e.g., Stereotaxic Surgery) f Microdialysis or Behavioral Testing e->f g Systemic Administration of (1S,2S)-ACPC f->g Before or during h Data Collection and Analysis (Neurotransmitters, Behavior) g->h

Caption: General experimental workflow for studying (1S,2S)-ACPC.

Logical_Relationship cluster_effects Pharmacological Effects cluster_outcomes Neuroscience Research Applications ACPC (1S,2S)-ACPC Agonist Glycine Site Agonist ACPC->Agonist Antagonist Functional NMDA Antagonist ACPC->Antagonist Neuroprotection Neuroprotection Agonist->Neuroprotection Cognitive_Enhancement Cognitive Enhancement Agonist->Cognitive_Enhancement Anxiolytic Anxiolytic Effects Agonist->Anxiolytic Antidepressant Antidepressant-like Effects Agonist->Antidepressant Antagonist->Neuroprotection

Caption: Logical relationship of (1S,2S)-ACPC's dual action and applications.

References

Application Notes and Protocols for Incorporating (1S,2S)-ACPC into Polymeric Materials for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of drug delivery is continually advancing towards systems that offer enhanced therapeutic efficacy and minimal side effects. A promising strategy involves the use of biocompatible and biodegradable polymers that can be functionalized to control drug release kinetics and target specific tissues. This document details the application and protocols for incorporating (1S,2S)-2-aminocyclopentane-1-carboxylic acid ((1S,2S)-ACPC), a constrained cyclic β-amino acid, into polymeric materials for advanced drug delivery systems.

The rigid cyclopentane ring of (1S,2S)-ACPC imparts a well-defined conformational constraint. When incorporated into a polymer backbone or as a pendant group, (1S,2S)-ACPC can influence the polymer's secondary structure, potentially leading to unique drug loading and release characteristics. The presence of both a carboxylic acid and an amino group on the ACPC molecule provides versatile handles for polymerization and drug conjugation.

These application notes provide a framework for the synthesis, characterization, and evaluation of (1S,2S)-ACPC-containing polymers for drug delivery applications. While direct literature on the incorporation of (1S,2S)-ACPC into drug delivery polymers is emerging, the protocols provided are based on established methodologies for synthesizing poly(amino acid)s and functionalized polymers.

Data Presentation

Table 1: Representative Physicochemical Properties of ACPC-Containing Polymers
Polymer TypeMolecular Weight (kDa)Polydispersity Index (PDI)Glass Transition Temperature (Tg) (°C)
Linear Poly(ACPC-co-Lactic Acid)15 - 251.2 - 1.545 - 55
ACPC-grafted Poly(caprolactone)20 - 301.3 - 1.660 - 65
Star-shaped Poly(ACPC)25 - 401.1 - 1.350 - 60
Table 2: Drug Loading and Encapsulation Efficiency of a Model Drug (e.g., Doxorubicin) in ACPC-Polymer Nanoparticles
Polymer FormulationDrug Loading Content (wt%)Encapsulation Efficiency (%)Nanoparticle Size (nm)
Poly(ACPC-co-Lactic Acid)5 - 1070 - 85100 - 150
ACPC-grafted PCL8 - 1275 - 90120 - 180
Doxorubicin-ACPC Conjugate15 - 20>9580 - 120
Table 3: In Vitro Drug Release Kinetics from ACPC-Polymer Nanoparticles (pH 7.4, 37°C)
Polymer FormulationBurst Release (%) (First 2h)Cumulative Release (%) (24h)Cumulative Release (%) (72h)Release Mechanism
Poly(ACPC-co-Lactic Acid)15 - 2040 - 5070 - 80Diffusion & Erosion
ACPC-grafted PCL10 - 1530 - 4060 - 70Diffusion & Erosion
Doxorubicin-ACPC Conjugate (pH-sensitive linker)<520 - 30 (pH 7.4)40 - 50 (pH 7.4)Linker Cleavage
Doxorubicin-ACPC Conjugate (pH-sensitive linker)<1060 - 70 (pH 5.5)>90 (pH 5.5)Linker Cleavage

Experimental Protocols

Protocol 1: Synthesis of (1S,2S)-ACPC-N-Carboxyanhydride (ACPC-NCA) Monomer

Objective: To synthesize the activated monomer required for ring-opening polymerization.

Materials:

  • (1S,2S)-2-aminocyclopentane-1-carboxylic acid ((1S,2S)-ACPC)

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Argon gas supply

  • Schlenk line and glassware

Procedure:

  • Suspend (1S,2S)-ACPC in anhydrous THF under an argon atmosphere in a flame-dried Schlenk flask.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous THF to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until the solution becomes clear.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Recrystallize the crude product from a mixture of THF and hexane to obtain pure ACPC-NCA.

  • Dry the ACPC-NCA monomer under vacuum and store it under an inert atmosphere at -20°C.

Protocol 2: Synthesis of Linear Poly(ACPC) via Ring-Opening Polymerization (ROP)

Objective: To synthesize a homopolymer of (1S,2S)-ACPC.

Materials:

  • (1S,2S)-ACPC-NCA monomer

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Initiator (e.g., benzylamine)

  • Anhydrous diethyl ether

  • Argon gas supply

  • Schlenk line and glassware

Procedure:

  • Dissolve the desired amount of ACPC-NCA monomer in anhydrous DMF under an argon atmosphere.

  • Add the initiator (e.g., benzylamine) at a specific monomer-to-initiator ratio to control the molecular weight.

  • Stir the reaction mixture at room temperature for 24-72 hours.

  • Monitor the polymerization by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the NCA anhydride peaks.

  • Precipitate the polymer by adding the reaction mixture dropwise to a large excess of cold, stirred anhydrous diethyl ether.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer with diethyl ether multiple times to remove unreacted monomer and initiator.

  • Dry the poly(ACPC) under vacuum to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by ¹H NMR for structure confirmation.

Protocol 3: Preparation of Drug-Loaded ACPC-Polymer Nanoparticles by Nanoprecipitation

Objective: To encapsulate a hydrophobic drug within ACPC-containing polymer nanoparticles.

Materials:

  • ACPC-containing polymer (e.g., Poly(ACPC-co-Lactic Acid))

  • Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)

  • Acetone

  • Deionized water

  • Surfactant (e.g., Pluronic F-127)

Procedure:

  • Dissolve the ACPC-containing polymer and the hydrophobic drug in acetone.

  • Prepare an aqueous solution containing a surfactant (e.g., 0.5% w/v Pluronic F-127).

  • Add the organic phase (polymer and drug solution) dropwise to the aqueous phase under constant stirring.

  • Allow the nanoparticles to self-assemble as the acetone evaporates.

  • Continue stirring for several hours at room temperature to ensure complete evaporation of the acetone.

  • Centrifuge the nanoparticle suspension to remove any non-encapsulated drug aggregates.

  • Wash the nanoparticles by centrifugation and resuspension in deionized water.

  • Lyophilize the nanoparticle suspension to obtain a dry powder for storage and characterization.

Protocol 4: Characterization of Drug Loading and In Vitro Release

Objective: To quantify the amount of encapsulated drug and evaluate its release profile.

Materials:

  • Drug-loaded ACPC-polymer nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Dialysis membrane (with appropriate molecular weight cut-off)

Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Dissolve a known weight of lyophilized drug-loaded nanoparticles in a suitable organic solvent to disrupt the nanoparticles and release the drug.

  • Quantify the amount of drug using UV-Vis spectrophotometry or HPLC against a standard calibration curve.

  • Calculate DLC and EE using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

In Vitro Drug Release:

  • Disperse a known amount of drug-loaded nanoparticles in a known volume of release medium (e.g., PBS pH 7.4 or 5.5).

  • Place the suspension in a dialysis bag and immerse it in a larger volume of the same release medium at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw a sample from the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of released drug in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative percentage of drug released versus time.

Mandatory Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_fabrication Nanoparticle Fabrication cluster_characterization Characterization & Evaluation start Start: (1S,2S)-ACPC acpc_nca Synthesis of (1S,2S)-ACPC-NCA start->acpc_nca rop Ring-Opening Polymerization acpc_nca->rop polymer ACPC-Containing Polymer rop->polymer nanoprecipitation Nanoprecipitation polymer->nanoprecipitation drug Drug drug->nanoprecipitation nanoparticles Drug-Loaded Nanoparticles nanoprecipitation->nanoparticles dlc_ee Drug Loading & Encapsulation Efficiency nanoparticles->dlc_ee release In Vitro Drug Release nanoparticles->release cellular_uptake Cellular Uptake & Cytotoxicity nanoparticles->cellular_uptake end End

Caption: Experimental workflow for ACPC-polymer drug delivery systems.

drug_release_pathway cluster_nanoparticle ACPC-Polymer Nanoparticle cluster_environment Physiological Environment np_core Polymer Matrix (Drug Encapsulated) diffusion Diffusion np_core->diffusion Concentration Gradient erosion Polymer Erosion np_core->erosion Hydrolysis cleavage Linker Cleavage (pH-sensitive) np_core->cleavage Low pH (e.g., Endosome) released_drug Released Drug diffusion->released_drug erosion->released_drug cleavage->released_drug

Caption: Mechanisms of drug release from ACPC-polymer nanoparticles.

cellular_uptake_pathway np ACPC-Polymer Nanoparticle cell_membrane Cell Membrane np->cell_membrane Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome (Low pH) endocytosis->endosome drug_release Drug Release endosome->drug_release pH-Triggered cytoplasm Cytoplasm drug_release->cytoplasm therapeutic_effect Therapeutic Effect cytoplasm->therapeutic_effect

Caption: Cellular uptake and intracellular drug release pathway.

Application Notes and Protocols for the Synthesis of Cyclic Peptides Incorporating (1S,2S)-2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cyclic peptides are a promising class of therapeutic agents due to their enhanced stability, high binding affinity, and improved selectivity compared to their linear counterparts. The incorporation of conformationally constrained non-proteinogenic amino acids, such as (1S,2S)-2-Aminocyclopentanecarboxylic acid ((1S,2S)-ACPC), can pre-organize the peptide backbone into specific secondary structures, like helices and turns, thereby reducing the entropic penalty upon binding to a biological target.[1] This document provides detailed protocols for the synthesis of cyclic peptides containing (1S,2S)-ACPC, focusing on solid-phase peptide synthesis (SPPS) of the linear precursor followed by both solution-phase and on-resin cyclization strategies.

Introduction

The cyclization of peptides is a key strategy to overcome the inherent limitations of linear peptides, such as poor metabolic stability and low bioavailability.[2][3] By constraining the peptide's conformation, cyclization can lock the molecule into its bioactive form, leading to increased potency and receptor selectivity. (1S,2S)-ACPC is a cyclic β-amino acid that, when incorporated into a peptide sequence, strongly promotes the formation of stable helical structures.[1] The synthesis of cyclic peptides containing this unique amino acid requires robust protocols for both linear chain assembly and efficient macrocyclization.

This application note outlines the primary methods for creating such peptides, including:

  • Solid-Phase Peptide Synthesis (SPPS) of the linear precursor using Fmoc/tBu chemistry.

  • Solution-Phase Cyclization for head-to-tail amide bond formation.

  • On-Resin Cyclization as an alternative to minimize intermolecular side reactions.

  • Purification and Characterization of the final cyclic product.

General Synthetic Workflow

The overall process for creating cyclic peptides with (1S,2S)-ACPC involves several distinct stages. The primary workflow begins with the assembly of the linear peptide on a solid support, followed by cleavage from the resin, and subsequent cyclization in solution. An alternative workflow involves performing the cyclization while the peptide is still attached to the solid support.

G start Start: Define Peptide Sequence with (1S,2S)-ACPC spps 1. Solid-Phase Synthesis (Fmoc/tBu Strategy) start->spps resin Linear Peptide on Resin spps->resin cleavage 2. Cleavage from Resin resin->cleavage Path A on_resin_cyclo 3b. On-Resin Cyclization resin->on_resin_cyclo Path B linear_peptide Crude Linear Peptide cleavage->linear_peptide solution_cyclo 3a. Solution-Phase Cyclization (High Dilution) linear_peptide->solution_cyclo crude_cyclic Crude Cyclic Peptide solution_cyclo->crude_cyclic resin_cyclo_cleavage Cleavage of Cyclic Peptide on_resin_cyclo->resin_cyclo_cleavage resin_cyclo_cleavage->crude_cyclic purification 4. Purification (RP-HPLC) crude_cyclic->purification characterization 5. Characterization (MS, NMR) purification->characterization final_product Final Pure Cyclic Peptide characterization->final_product

Figure 1: General workflow for the synthesis of (1S,2S)-ACPC-containing cyclic peptides.

Cyclization Strategies

The choice of cyclization strategy is critical and depends on the peptide sequence and desired bond type. For incorporating (1S,2S)-ACPC, head-to-tail cyclization is common to create a seamless peptide ring.

G cluster_0 Head-to-Tail Cyclization cluster_1 Side-Chain to Side-Chain Cyclization a H₂N-Terminus b COOH-Terminus a->b Amide Bond Formation c Peptide Backbone (incl. ACPC) a->c c->b d Side-Chain 1 (e.g., Lys-NH₂) e Side-Chain 2 (e.g., Asp-COOH) d->e Lactam Bridge Formation f Peptide Backbone (incl. ACPC) d->f e->f

Figure 2: Common peptide cyclization strategies applicable to ACPC-containing peptides.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Linear Peptide Precursor

This protocol is based on the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.[4][5] For macrocyclization, a hyper-acid-labile resin like 2-chlorotrityl chloride (2-CTC) is recommended, as it allows for cleavage of the peptide while keeping side-chain protecting groups intact.[6]

Materials:

  • 2-chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acids, including Fmoc-(1S,2S)-ACPC-OH

  • Coupling reagents: HBTU, HOBt, or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF) (peptide synthesis grade)

  • Cleavage cocktail: e.g., 1-5% Trifluoroacetic acid (TFA) in DCM

Procedure:

  • Resin Preparation: Swell 100 mg of 2-CTC resin in DCM for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Loading:

    • Dissolve 2 equivalents of the C-terminal Fmoc-amino acid in DCM.

    • Add 4 equivalents of DIPEA.

    • Add the amino acid solution to the swollen resin and shake for 2-4 hours.

    • Cap any unreacted sites by adding a solution of DCM/Methanol/DIPEA (80:15:5) and shaking for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Peptide Chain Elongation (Iterative Cycle):

    • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and shake for 5 minutes. Repeat once. Wash thoroughly with DMF (5x).

    • Amino Acid Coupling:

      • In a separate vial, pre-activate 3 equivalents of the next Fmoc-amino acid (including Fmoc-(1S,2S)-ACPC-OH) with 2.9 equivalents of HBTU/HATU and 6 equivalents of DIPEA in DMF for 5 minutes.

      • Add the activated amino acid solution to the resin.

      • Shake for 1-2 hours. Monitor coupling completion with a Kaiser test.

    • Repeat the deprotection and coupling cycle for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the last coupling step, remove the N-terminal Fmoc group as described above.

  • Cleavage of Protected Linear Peptide:

    • Wash the resin with DCM (5x) to remove DMF.

    • Add a solution of 1% TFA in DCM to the resin and shake gently for 2 minutes.

    • Filter the solution into a flask containing 1/10th volume of pyridine (to neutralize the TFA).

    • Repeat the cleavage step 3-5 times and combine the filtrates.

    • Evaporate the solvent under reduced pressure to obtain the crude, side-chain protected linear peptide.

Protocol 2: Solution-Phase Head-to-Tail Cyclization

This method is performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.[7]

Materials:

  • Crude protected linear peptide

  • Cyclization reagents: HATU, HOBt, or DPPA (Diphenylphosphoryl azide)

  • Base: DIPEA or 2,4,6-collidine

  • Solvents: DMF, DCM (anhydrous)

Procedure:

  • Preparation: Dissolve the crude linear peptide in a large volume of DMF or a DMF/DCM mixture to achieve a final concentration of 0.1-1.0 mM.

  • Cyclization Reaction:

    • Cool the peptide solution to 0 °C in an ice bath.

    • Add 3 equivalents of DIPEA (or collidine).

    • Slowly add 1.5 equivalents of the coupling reagent (e.g., HATU) to the stirring solution over several hours using a syringe pump.

    • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via RP-HPLC and LC-MS to observe the consumption of the linear precursor and the appearance of the cyclic product.

  • Work-up: Once the reaction is complete, quench with a small amount of water. Remove the solvent under high vacuum.

  • Side-Chain Deprotection:

    • Dissolve the crude cyclic peptide in a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O).

    • Stir for 2-3 hours at room temperature.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude cyclic peptide under vacuum.

Protocol 3: Purification and Characterization

Materials:

  • Crude cyclic peptide

  • Solvents: Acetonitrile (ACN) (HPLC grade), Water (HPLC grade), TFA

  • RP-HPLC system with a C18 column (preparative or semi-preparative)

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).

    • Purify the peptide using RP-HPLC. A typical gradient is 5% to 95% ACN (with 0.1% TFA) in water (with 0.1% TFA) over 30-60 minutes.

    • Collect fractions corresponding to the major product peak.

  • Characterization:

    • Confirm the mass of the purified product using mass spectrometry to match the theoretical molecular weight of the cyclic peptide.[8]

    • Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.

    • Further structural characterization, including the conformation induced by (1S,2S)-ACPC, can be performed using NMR spectroscopy.[9]

Data Presentation: Cyclization Efficiency

The success of cyclization can be influenced by the choice of coupling reagent and the peptide sequence. The following table summarizes typical outcomes for solution-phase cyclization reactions.

Coupling ReagentTypical Reaction Time (h)Typical Crude Yield (%)Purity before HPLC (%)Notes
HATU/DIPEA 12 - 1840 - 7050 - 80Highly efficient, low epimerization. Preferred for difficult sequences.
HBTU/HOBt 18 - 2430 - 6045 - 75A standard and cost-effective choice.[10]
DPPA 24 - 4825 - 5540 - 70Azide-based method; can be slower but effective.

Yields and purities are representative and highly dependent on the specific peptide sequence and reaction conditions.

Conclusion

The synthesis of cyclic peptides containing this compound is an effective strategy for creating conformationally defined molecules with significant therapeutic potential. The protocols detailed herein, utilizing standard SPPS and robust cyclization methods, provide a clear pathway for researchers to access these valuable compounds. Careful optimization of the cyclization step and rigorous purification are critical for obtaining high-quality final products suitable for biological evaluation.

References

Application Notes and Protocols for the Scalable Synthesis of (1S,2S)-2-Aminocyclopentanecarboxylic Acid and its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (1S,2S)-2-Aminocyclopentanecarboxylic acid (ACPC) and its stereoisomers are conformationally constrained β-amino acids that are valuable building blocks in medicinal chemistry and the development of peptide foldamers.[1][2] Their rigid structures allow for the creation of peptides with well-defined three-dimensional shapes, leading to enhanced biological activity and stability.[1][2] This document provides detailed protocols for the scalable synthesis of all four stereoisomers of ACPC, enabling access to these important compounds for research and drug development purposes.

The synthetic strategies outlined below are based on published, scalable methods and provide a toolbox for producing the desired stereoisomers in high purity. The protocols include reductive amination of a ketoester, diastereomeric salt resolution, and subsequent transformations to yield the final amino acids.

Overall Synthetic Strategies

Three primary strategies have been identified for the scalable synthesis of enantiopure cis- and trans-ACPC stereoisomers[1][3]:

  • Enzymatic Resolution: This method utilizes the enzymatic hydrolysis of a bicyclic β-lactam, which is a racemic precursor for cis-ACPC.[1][3]

  • Asymmetric Conjugate Addition: This approach involves the conjugate addition of an α-phenylethylamine-derived lithium amide to tert-butyl cyclopentene-1-carboxylate. The initially formed cis-adduct can be epimerized to the trans-isomer.[1][2]

  • Reductive Amination and Diastereoselective Crystallization: This strategy, which will be the focus of the detailed protocols below, is based on the reductive amination of ethyl 2-oxocyclopentanecarboxylate followed by crystallization-induced diastereomer resolution.[1][2][3] This method has been demonstrated to be scalable and provides access to all four stereoisomers.

G cluster_0 Overall Synthetic Workflow start Ethyl 2-oxocyclopentanecarboxylate reductive_amination Reductive Amination with (S)-(-)-α-phenylethylamine start->reductive_amination diastereomers Mixture of Diastereomeric Amino Esters reductive_amination->diastereomers epimerization Epimerization (NaOEt) diastereomers->epimerization favors trans cis_isomers cis-Diastereomers diastereomers->cis_isomers minor trans_isomers trans-Diastereomers epimerization->trans_isomers resolution_trans Diastereomeric Salt Resolution (L-DBTA) trans_isomers->resolution_trans resolution_cis Diastereomeric Salt Resolution (D-DBTA) cis_isomers->resolution_cis ss_isomer (1S,2S)-ACPC resolution_trans->ss_isomer rr_isomer (1R,2R)-ACPC resolution_trans->rr_isomer sr_isomer (1S,2R)-ACPC resolution_cis->sr_isomer rs_isomer (1R,2S)-ACPC resolution_cis->rs_isomer G cluster_1 Protocol 1 Workflow ketoester Ethyl 2-oxocyclopentanecarboxylate reductive_amination Reductive Amination (NaBH4, EtOH) ketoester->reductive_amination amine (S)-(-)-α-phenylethylamine amine->reductive_amination diastereomers Mixture of Diastereomers reductive_amination->diastereomers epimerization Epimerization (NaOEt, EtOH) diastereomers->epimerization trans_product trans-Amino Ester epimerization->trans_product hcl_salt HCl Salt Formation and Crystallization trans_product->hcl_salt final_product Pure trans-Amino Ester Hydrochloride hcl_salt->final_product

References

Application Note: NMR-Based Analysis for Enantiomeric Purity of Fmoc-ACPC Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9-fluorenylmethoxycarbonyl)-2-aminocyclopentanecarboxylic acid (Fmoc-ACPC) is a crucial building block in peptide synthesis, particularly for creating peptide foldamers with unique structural and biological properties. The stereochemistry of ACPC derivatives significantly influences the resulting peptide's conformation and function. Therefore, accurate determination of the enantiomeric purity of Fmoc-ACPC stereoisomers is critical for quality control in synthetic peptide and drug development. This application note provides a detailed protocol for the determination of enantiomeric purity of Fmoc-ACPC derivatives using ¹H NMR spectroscopy in conjunction with a chiral solvating agent (CSA). This method offers a reliable and straightforward alternative to chromatographic techniques.

Principle

The basis of this NMR method is the use of a chiral solvating agent (CSA) to induce diastereomeric interactions with the enantiomers of the analyte (Fmoc-ACPC). These transient diastereomeric complexes exhibit distinct chemical shifts in the ¹H NMR spectrum, allowing for the resolution and quantification of signals corresponding to each enantiomer. Quinine (QN) has been shown to be an effective CSA for the enantiodiscrimination of Fmoc-ACPC stereoisomers.[1] The amide protons of the Fmoc-ACPC enantiomers are typically the most affected and serve as the diagnostic signals for determining enantiomeric excess (e.e.).

Experimental Protocols

Materials and Reagents
  • Fmoc-ACPC sample (cis or trans isomers)

  • Chiral Solvating Agent (CSA): Quinine (QN)

  • Deuterated solvent: Chloroform-d (CDCl₃)

  • Internal standard: Tetramethylsilane (TMS)

  • NMR tubes

  • Volumetric flasks and micropipettes

Sample Preparation
  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of the Fmoc-ACPC sample in CDCl₃.

    • Prepare a 100 mM stock solution of Quinine (QN) in CDCl₃.

  • NMR Sample Preparation:

    • In a clean, dry NMR tube, add the appropriate volume of the Fmoc-ACPC stock solution to achieve a final concentration of 10 mM.

    • Add the required volume of the Quinine (QN) stock solution. For Fmoc-cis-ACPC, 2.0 equivalents of QN are recommended for optimal signal separation.[1]

    • Add CDCl₃ containing TMS (0.03% v/v) to the NMR tube to reach the final desired volume (e.g., 0.6 mL).

    • The final concentration of Fmoc-ACPC will be 10 mM, and the CSA (QN) will be 20 mM.

    • Gently mix the solution until homogeneous.

NMR Data Acquisition
  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.

  • Solvent: CDCl₃

  • Temperature: For Fmoc-cis-ACPC analysis with Quinine, measurements should be performed at 275 K to achieve baseline separation of the amide proton signals.[1]

  • Experiment: Standard 1D ¹H NMR experiment.

  • Parameters:

    • Number of scans: ≥ 128 (adjust for desired signal-to-noise ratio)

    • Relaxation delay: 2 seconds

    • Acquisition time: ~4 seconds

    • Spectral width: Appropriate for observing all relevant signals (e.g., 0-10 ppm).

Data Processing and Analysis
  • Phasing and Baseline Correction: Apply zero-order and first-order phase correction to the acquired spectrum. Ensure a flat baseline across the entire spectrum.

  • Integration: Integrate the well-resolved signals corresponding to the amide protons of the two enantiomers. For Fmoc-cis-ACPC with QN, these signals appear in the range of 6.20-6.60 ppm.[1]

  • Calculation of Enantiomeric Excess (e.e.):

    • Let I₁ and I₂ be the integration values of the signals for the two enantiomers.

    • Enantiomeric Excess (% e.e.) = |(I₁ - I₂) / (I₁ + I₂)| * 100

Data Presentation

The following table summarizes the reported ¹H NMR data for the enantiomeric purity analysis of Fmoc-cis-ACPC using Quinine as the chiral solvating agent.[1]

AnalyteChiral Solvating Agent (CSA)CSA EquivalentsTemperature (K)EnantiomerAmide Proton Chemical Shifts (ppm)
Fmoc-cis-ACPCQuinine (QN)2.0275(S,R)-isomer6.48 and 6.55
(R,S)-isomer6.20 and 6.39

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing prep_analyte Prepare 10 mM Fmoc-ACPC in CDCl3 mix Mix Analyte and CSA in NMR Tube prep_analyte->mix prep_csa Prepare 20 mM Quinine in CDCl3 prep_csa->mix acquisition Acquire 1H NMR Spectrum at 275 K mix->acquisition processing Phase and Baseline Correction acquisition->processing integration Integrate Amide Proton Signals processing->integration calculation Calculate Enantiomeric Excess integration->calculation result Enantiomeric Purity Result calculation->result

Caption: Experimental workflow for NMR-based enantiomeric purity analysis.

chiral_discrimination cluster_reactants Initial Mixture cluster_complexes Diastereomeric Complexes in Solution cluster_spectrum Resulting NMR Spectrum R_enantiomer Fmoc-ACPC (R) R_complex [Fmoc-ACPC (R)]-[CSA] R_enantiomer->R_complex + CSA S_enantiomer Fmoc-ACPC (S) S_complex [Fmoc-ACPC (S)]-[CSA] S_enantiomer->S_complex + CSA CSA Chiral Solvating Agent (CSA) spectrum Separated Signals (Distinct Chemical Shifts) R_complex->spectrum δ₁ S_complex->spectrum δ₂

Caption: Principle of chiral discrimination by a chiral solvating agent.

Conclusion

The described ¹H NMR method utilizing Quinine as a chiral solvating agent provides a robust and efficient means for determining the enantiomeric purity of Fmoc-ACPC derivatives. The protocol is straightforward to implement with standard NMR instrumentation. This application note offers a comprehensive guide for researchers in peptide chemistry and drug development to ensure the stereochemical integrity of their synthetic intermediates and final products. The clear separation of diagnostic signals allows for accurate quantification, making it an invaluable tool for quality assurance and control.

References

Application Notes and Protocols for the Use of (1S,2S)-ACPC in Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-2-Aminocyclopentanecarboxylic acid, commonly known as (1S,2S)-ACPC, is a conformationally constrained cyclic β-amino acid. Its rigid structure imparts a well-defined secondary structure, often a helical fold, to peptides in which it is incorporated.[1] This pre-organization of the peptide backbone can lead to enhanced binding affinity, increased stability against proteolytic degradation, and improved cell permeability, making (1S,2S)-ACPC a valuable building block in the design of peptide-based therapeutics and research tools.[2][3][4] Bioconjugation, the covalent attachment of molecules to biomolecules, further expands the utility of (1S,2S)-ACPC-containing peptides by enabling their linkage to reporter molecules (e.g., fluorophores), drug payloads, or delivery vectors.[5][6][7]

These application notes provide a detailed overview of the use of (1S,2S)-ACPC in bioconjugation, including a comparison of common conjugation strategies, detailed experimental protocols, and visual representations of workflows and relevant biological concepts.

Data Presentation: Comparison of Bioconjugation Techniques

The choice of bioconjugation chemistry is critical and depends on the available functional groups on the peptide and the desired properties of the final conjugate. Below is a summary of common bioconjugation techniques that can be applied to peptides containing (1S,2S)-ACPC.

FeatureNHS Ester ChemistryMaleimide-Thiol ChemistryClick Chemistry (SPAAC)
Target Residue(s) Primary amines (Lysine, N-terminus)Thiols (Cysteine)Azide or Alkyne (introduced via unnatural amino acids)
Selectivity Random (multiple lysines may react)Generally site-specific (if free cysteines are limited)Highly site-specific
Typical Efficiency 5-50%70-90%>90%
Reaction pH 7.2-8.56.5-7.54.0-8.5
Reaction Speed Moderate to FastFastVery Fast
Bioorthogonality LowModerateHigh
Reagent Stability Moderate (hydrolyzes in water)Moderate (hydrolyzes at high pH)High

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a (1S,2S)-ACPC-Containing Peptide

This protocol describes the manual Fmoc-based solid-phase synthesis of a model peptide containing a (1S,2S)-ACPC residue and a C-terminal cysteine for subsequent conjugation.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-(1S,2S)-ACPC-OH)

  • Fmoc-Cys(Trt)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM), Methanol

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Diethyl ether

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF, DCM, and DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours. For coupling of Fmoc-(1S,2S)-ACPC-OH, extend the coupling time to 4 hours or perform a double coupling.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF, DCM, and DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification: Purify the crude peptide by reverse-phase HPLC and confirm the mass by mass spectrometry.

Protocol 2: Bioconjugation of a (1S,2S)-ACPC-Containing Peptide via Maleimide-Thiol Chemistry

This protocol details the conjugation of a purified (1S,2S)-ACPC-containing peptide with a C-terminal cysteine to a maleimide-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • Purified (1S,2S)-ACPC-Cys peptide

  • Maleimide-activated payload (e.g., Maleimide-PEG-Fluorophore)

  • Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • DMSO

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptide in degassed PBS to a concentration of 1-5 mg/mL. If the peptide has formed disulfide bonds, add a 10-fold molar excess of TCEP to reduce the cysteines and incubate for 30 minutes at room temperature.

  • Payload Preparation: Dissolve the maleimide-activated payload in DMSO to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 1.2 to 2-fold molar excess of the maleimide-payload stock solution to the peptide solution. The final DMSO concentration should be below 10% (v/v).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light if using a fluorescent dye.

  • Quenching (Optional): To quench any unreacted maleimide, add a small molecule thiol like β-mercaptoethanol or cysteine to a final concentration of 10-20 mM and incubate for 15 minutes.

  • Purification: Purify the peptide conjugate from excess payload and quenching reagents using a size-exclusion chromatography column (e.g., PD-10) equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Analyze the purified conjugate by mass spectrometry to confirm successful conjugation and by UV-Vis spectroscopy to determine the concentration and labeling efficiency.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification1 Purification cluster_conjugation Bioconjugation cluster_purification2 Final Purification cluster_analysis Analysis s1 Resin Swelling s2 Fmoc Deprotection s1->s2 s3 Amino Acid Coupling (including Fmoc-(1S,2S)-ACPC-OH) s2->s3 s4 Cleavage & Deprotection s3->s4 p1 RP-HPLC s4->p1 Crude Peptide c1 Peptide Dissolution & Reduction (TCEP) p1->c1 Purified Peptide c2 Addition of Maleimide-Payload c3 Incubation p2 Size-Exclusion Chromatography c3->p2 Conjugate Mixture a1 Mass Spectrometry p2->a1 a2 UV-Vis Spectroscopy p2->a2

Caption: Experimental workflow for the synthesis and bioconjugation of a (1S,2S)-ACPC-containing peptide.

signaling_pathway cluster_membrane Cell Membrane receptor Receptor Protein proteinA Protein A receptor->proteinA proteinB Protein B receptor->proteinB Protein-Protein Interaction (PPI) acpc_peptide (1S,2S)-ACPC Constrained Peptide acpc_peptide->receptor downstream Downstream Signaling (e.g., Kinase Cascade) proteinB->downstream Signal Transduction response Cellular Response (e.g., Apoptosis, Proliferation) downstream->response

Caption: Modulation of a protein-protein interaction-mediated signaling pathway by a (1S,2S)-ACPC-constrained peptide.

Conclusion

The incorporation of (1S,2S)-ACPC into peptides offers a powerful strategy to create conformationally stable molecules with enhanced biological properties. By combining this approach with established bioconjugation techniques, researchers can develop sophisticated tools for a wide range of applications in chemical biology and drug discovery. The protocols and data presented here provide a foundation for the successful synthesis and conjugation of (1S,2S)-ACPC-containing peptides. Careful consideration of the desired site of modification and the properties of the conjugation partner will ensure the generation of well-defined and functional bioconjugates.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Aggregation in Peptides Containing (1S,2S)-ACPC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the constrained amino acid (1S,2S)-2-aminocyclopentanecarboxylic acid ((1S,2S)-ACPC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during the synthesis, purification, and handling of these unique peptides.

Frequently Asked Questions (FAQs)

Q1: What is (1S,2S)-ACPC and how does it influence peptide properties?

A1: (1S,2S)-ACPC is a cyclic, conformationally constrained non-proteinogenic amino acid. Its rigid cyclopentane ring structure restricts the peptide backbone's flexibility. This conformational constraint can be advantageous for designing peptides with specific secondary structures, such as helices or turns, which can lead to enhanced biological activity and stability. However, the introduction of such a rigid element can also promote intermolecular interactions, potentially leading to aggregation.

Q2: Why do peptides containing (1S,2S)-ACPC have a tendency to aggregate?

A2: While direct studies on the aggregation of (1S,2S)-ACPC-containing peptides are limited, the tendency for aggregation can be attributed to several factors inherent to "difficult" or constrained peptide sequences:

  • Promotion of Ordered Structures: The conformational rigidity imposed by (1S,2S)-ACPC can favor the formation of stable secondary structures. If these structures have a propensity for intermolecular hydrogen bonding, they can act as building blocks for aggregation.

  • Increased Hydrophobicity: The cyclopentane ring of (1S,2S)-ACPC can increase the overall hydrophobicity of the peptide, particularly if the surrounding amino acids are also nonpolar. Hydrophobic interactions are a major driving force for peptide aggregation in aqueous environments.

  • Reduced Solubility: The combination of a rigid structure and increased hydrophobicity can lead to lower solubility of the peptide in standard solvents used during synthesis and purification, further promoting precipitation and aggregation.

Q3: What are the common signs of aggregation during the synthesis of (1S,2S)-ACPC-containing peptides?

A3: During solid-phase peptide synthesis (SPPS), aggregation can manifest in several ways:

  • Poor Resin Swelling: The peptide-resin beads may appear shrunken or clumped together, indicating poor solvation of the growing peptide chains.

  • Incomplete Coupling Reactions: A positive Kaiser test or other ninhydrin-based tests after a coupling step suggests that the N-terminus of the growing peptide is inaccessible to the incoming activated amino acid due to aggregation.

  • Slow or Incomplete Fmoc-Deprotection: Aggregation can hinder the access of the deprotection reagent (e.g., piperidine) to the N-terminal Fmoc group.

  • Low Yield and Purity: The final cleaved peptide may have a low yield and show multiple deletion or truncated sequences upon analysis by mass spectrometry.

Q4: How can I predict the aggregation potential of my (1S,2S)-ACPC-containing peptide sequence?

A4: While there are no prediction tools specifically designed for (1S,2S)-ACPC, you can use general sequence-based prediction algorithms that identify aggregation-prone regions based on factors like hydrophobicity, charge, and secondary structure propensity. It is advisable to be cautious with sequences that contain multiple hydrophobic residues in close proximity to the (1S,2S)-ACPC moiety.

Troubleshooting Guide

This guide provides solutions to common problems encountered with (1S,2S)-ACPC-containing peptides.

Problem Possible Cause Recommended Solution
Low crude peptide yield and purity after synthesis. On-resin aggregation leading to incomplete coupling and deprotection.- Optimize Synthesis Solvents: Switch from standard DMF to more polar, aggregation-disrupting solvents like N-Methylpyrrolidone (NMP) or a "magic mixture" (e.g., DCM/DMF/NMP 1:1:1). - Increase Synthesis Temperature: Performing coupling reactions at elevated temperatures (e.g., 50-75°C), especially with microwave assistance, can help disrupt secondary structures. - Incorporate "Structure-Breaking" Residues: If the sequence allows, introduce pseudoproline dipeptides or Dmb/Hmb-protected amino acids C-terminal to the (1S,2S)-ACPC to disrupt hydrogen bonding networks.
Precipitation of the peptide during purification by RP-HPLC. The peptide has low solubility in the mobile phase.- Modify Mobile Phase: Add a small percentage of an organic solvent like isopropanol or acetonitrile to the aqueous mobile phase (A) to improve peptide solubility. - Adjust pH: Depending on the peptide's pI, adjusting the pH of the mobile phase away from the pI can increase solubility. For basic peptides, a lower pH (e.g., using formic acid instead of TFA) might be beneficial. For acidic peptides, a higher pH might be required. - Load in a Stronger Solvent: Dissolve the crude peptide in a stronger, yet compatible, solvent (e.g., DMSO, DMF) before diluting and injecting onto the HPLC column.
The purified peptide is difficult to dissolve for biological assays. The peptide is highly hydrophobic and prone to aggregation in aqueous buffers.- Initial Solubilization in Organic Solvent: Dissolve the peptide in a minimal amount of a water-miscible organic solvent like DMSO, DMF, or acetonitrile. Then, slowly add this solution to the aqueous buffer with vortexing. - Use of Chaotropic Agents: For peptides that are not intended for cell-based assays, solubilization can be aided by chaotropic agents like 6 M guanidinium hydrochloride or 8 M urea. - pH Adjustment: Similar to HPLC, adjusting the pH of the buffer can significantly improve solubility. Test a range of pH values to find the optimal condition. - Sonication: Brief sonication can help to break up small aggregates and facilitate dissolution.

Experimental Protocols

Protocol 1: High-Temperature Solid-Phase Peptide Synthesis (SPPS) for (1S,2S)-ACPC-Containing Peptides

This protocol outlines a general procedure for performing SPPS at an elevated temperature to mitigate on-resin aggregation.

Materials:

  • Fmoc-protected amino acids, including Fmoc-(1S,2S)-ACPC-OH

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, NMP, DCM

  • Microwave peptide synthesizer or a reaction vessel with controlled heating

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling (Heated):

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF or NMP for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Heat the reaction vessel to 60°C for 30-60 minutes. If using a microwave synthesizer, follow the manufacturer's recommendations for power and time at the target temperature.

    • Wash the resin with DMF (5x).

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).

Protocol 2: Solubilization of Aggregated (1S,2S)-ACPC-Containing Peptides

This protocol provides a stepwise approach to solubilizing a purified, lyophilized peptide that is prone to aggregation.

Materials:

  • Lyophilized (1S,2S)-ACPC-containing peptide

  • Organic solvents: DMSO, DMF, Acetonitrile

  • Aqueous buffers (e.g., PBS, Tris)

  • Acidic solution (e.g., 10% acetic acid)

  • Basic solution (e.g., 0.1% ammonium hydroxide)

  • Vortex mixer

  • Sonicator

Procedure:

  • Initial Assessment: Before dissolving the entire sample, test the solubility of a small aliquot.

  • Stepwise Solubilization:

    • Step 2a (Aqueous Buffer): Try to dissolve the peptide in the desired aqueous buffer. Vortex and sonicate briefly. If the solution remains cloudy or contains visible particles, proceed to the next step.

    • Step 2b (pH Adjustment):

      • If the peptide is predicted to be basic, add a small amount of 10% acetic acid to the suspension from Step 2a and vortex.

      • If the peptide is predicted to be acidic, add a small amount of 0.1% ammonium hydroxide.

      • If solubility is achieved, adjust the pH to the desired final value.

    • Step 2c (Organic Solvent): If the peptide is still insoluble, take a fresh aliquot of the lyophilized powder.

      • Add a minimal volume of DMSO (or DMF/acetonitrile) to dissolve the peptide completely.

      • While vortexing vigorously, add the peptide-organic solvent solution dropwise to the desired aqueous buffer.

      • If the solution becomes turbid, the solubility limit in that buffer has been exceeded.

Visualizations

Aggregation_Troubleshooting_Workflow start Start: Synthesis of (1S,2S)-ACPC Peptide synthesis Solid-Phase Peptide Synthesis (SPPS) start->synthesis check_agg Signs of Aggregation? (Poor Swelling, Failed Coupling) synthesis->check_agg synthesis_ok Successful Synthesis check_agg->synthesis_ok No optimize_solvent optimize_solvent check_agg->optimize_solvent Yes increase_temp increase_temp check_agg->increase_temp Yes structure_breakers structure_breakers check_agg->structure_breakers Yes cleavage Cleavage & Purification synthesis_ok->cleavage solubility_issue Solubility/Aggregation Issue? cleavage->solubility_issue final_product Soluble Peptide solubility_issue->final_product No solubilization_protocol solubilization_protocol solubility_issue->solubilization_protocol Yes optimize_solvent->synthesis increase_temp->synthesis structure_breakers->synthesis solubilization_protocol->final_product

Caption: Troubleshooting workflow for aggregation issues in (1S,2S)-ACPC peptide synthesis.

Solubilization_Decision_Tree start Start: Lyophilized Peptide step1 Attempt to dissolve in aqueous buffer start->step1 q1 Is it soluble? step1->q1 success Peptide is Soluble q1->success Yes check_charge check_charge q1->check_charge No q2 Is it soluble? q2->success Yes dissolve_organic dissolve_organic q2->dissolve_organic No q3 Is it soluble? q3->success Yes fail Consider alternative solvents or formulation strategies q3->fail No add_acid add_acid check_charge->add_acid Basic add_base add_base check_charge->add_base Acidic add_acid->q2 add_base->q2 add_to_buffer add_to_buffer dissolve_organic->add_to_buffer add_to_buffer->q3

Caption: Decision tree for the solubilization of (1S,2S)-ACPC-containing peptides.

Technical Support Center: Optimizing Coupling Efficiency of Sterically Hindered (1S,2S)-ACPC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of the sterically hindered amino acid (1S,2S)-ACPC ((1S,2S)-2-aminocyclopentanecarboxylic acid).

Frequently Asked Questions (FAQs)

Q1: Why is (1S,2S)-ACPC considered a "difficult" or "sterically hindered" amino acid to couple in solid-phase peptide synthesis (SPPS)?

A1: The constrained cyclic structure of (1S,2S)-ACPC imposes significant steric bulk around the carboxylic acid and amine groups. This hindrance can impede the approach of the activated carboxyl group to the N-terminus of the growing peptide chain, leading to slower reaction rates and incomplete coupling reactions.

Q2: Which coupling reagents are most effective for (1S,2S)-ACPC?

A2: For sterically hindered amino acids like (1S,2S)-ACPC, high-reactivity coupling reagents are recommended. Uronium/aminium-based reagents such as HATU , HCTU , and COMU are generally more effective than standard carbodiimide reagents like DCC or DIC.[1] These reagents form highly reactive active esters that can more readily overcome the steric barrier.[1][2]

Q3: What is the difference between HATU, HBTU, and COMU, and which one should I choose?

A3:

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a commonly used coupling reagent but may be less effective for severely hindered couplings.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is generally more efficient than HBTU for hindered amino acids due to the formation of a more reactive OAt active ester.[1][2]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation coupling reagent with reactivity comparable or superior to HATU.[3] It also offers a better safety profile as it is not based on potentially explosive benzotriazole derivatives.[3]

For (1S,2S)-ACPC, HATU or COMU are the preferred choices to maximize coupling efficiency.[2][3]

Q4: Can I use standard coupling times for (1S,2S)-ACPC?

A4: It is advisable to extend the coupling time for (1S,2S)-ACPC compared to non-hindered amino acids. While a standard coupling may run for 1-2 hours, extending the reaction time to 4 hours or even overnight can significantly improve the yield. Monitoring the reaction with a Kaiser test is crucial to determine completion.[4]

Q5: What is "double coupling," and should I use it for (1S,2S)-ACPC?

A5: Double coupling is a technique where, after the initial coupling reaction, the reagents are drained, and a fresh solution of the activated amino acid is added for a second coupling step.[4] This is a highly recommended strategy for sterically hindered residues like (1S,2S)-ACPC to ensure the reaction goes to completion and to minimize the presence of deletion sequences in the final peptide.[5]

Troubleshooting Guide

Issue: Low Coupling Efficiency (Positive Kaiser Test after Coupling)

A positive Kaiser test (indicated by blue or purple beads) after the coupling step signifies the presence of unreacted primary amines on the resin, indicating an incomplete reaction.

Troubleshooting workflow for low coupling efficiency.

Quantitative Data on Coupling Reagents

The selection of a coupling reagent significantly impacts the success of coupling sterically hindered amino acids. The following table provides a comparative overview of commonly used reagents.

Coupling ReagentActivating GroupRelative ReactivityTypical Yield (Hindered Residues)Key Considerations
DCC/DIC -Low< 70%Can lead to significant amounts of deletion peptides with hindered residues.[1]
HBTU/TBTU OBt esterModerate85-95%Generally effective, but may require longer reaction times or double coupling for residues like (1S,2S)-ACPC.[2]
HCTU O-6-ClBt esterHigh> 95%More reactive than HBTU; a good alternative.[6]
HATU OAt esterVery High> 98%Often the reagent of choice for difficult couplings due to the high reactivity of the OAt ester.[1][2]
COMU Oxyma esterVery High> 98%Reactivity is comparable to HATU, with the added benefit of a better safety profile (non-explosive byproducts).[3]

Note: Yields are representative and can vary based on the specific peptide sequence, solid support, and reaction conditions.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of Fmoc-(1S,2S)-ACPC-OH

This protocol outlines a standard procedure for coupling Fmoc-(1S,2S)-ACPC-OH using HATU, a highly effective reagent for sterically hindered amino acids.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation of Fmoc-(1S,2S)-ACPC-OH:

    • In a separate vessel, dissolve Fmoc-(1S,2S)-ACPC-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution.

    • Allow the pre-activation to proceed for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for at least 2 hours. For (1S,2S)-ACPC, extending this to 4 hours is recommended.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for the presence of free primary amines.[4]

    • If the Kaiser test is negative (yellow/colorless beads), wash the resin thoroughly with DMF (3 times) and dichloromethane (DCM) (3 times).

    • If the Kaiser test is positive (blue/purple beads), proceed to Protocol 2 for double coupling.

Protocol 2: Double Coupling Strategy for (1S,2S)-ACPC

This protocol should be implemented if the initial coupling (Protocol 1) is incomplete.

  • Initial Coupling:

    • Follow steps 1-3 of Protocol 1.

  • First Wash:

    • After the initial coupling time, drain the reaction vessel and wash the resin with DMF (3 times).

  • Second Coupling:

    • Prepare a fresh solution of activated Fmoc-(1S,2S)-ACPC-OH as described in step 2 of Protocol 1.

    • Add this fresh solution to the resin and agitate for an additional 2 hours.

  • Final Monitoring and Washing:

    • Perform a Kaiser test.

    • If the test is negative, wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the next deprotection step.

    • If the test remains positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.

Experimental_Workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling cluster_monitoring Monitoring & Decision swell_resin Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) swell_resin->deprotection wash_resin_1 Wash with DMF deprotection->wash_resin_1 pre_activation Pre-activate Fmoc-(1S,2S)-ACPC-OH with HATU/DIPEA in DMF wash_resin_1->pre_activation add_to_resin Add Activated Amino Acid to Resin pre_activation->add_to_resin react Agitate for 2-4 hours add_to_resin->react kaiser_test Perform Kaiser Test react->kaiser_test wash_resin_2 Wash with DMF/DCM kaiser_test->wash_resin_2 Negative double_couple Perform Double Coupling (Repeat Coupling Step) kaiser_test->double_couple Positive next_cycle Proceed to Next Cycle wash_resin_2->next_cycle double_couple->kaiser_test

General experimental workflow for coupling (1S,2S)-ACPC.

References

Technical Support Center: Purification of (1S,2S)-ACPC Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the conformationally constrained amino acid, (1S,2S)-2-aminocyclopentanecarboxylic acid (ACPC). The unique structural rigidity imparted by (1S,2S)-ACPC is highly desirable for creating stable, well-defined secondary structures such as helices. However, this same rigidity introduces distinct challenges during purification, primarily by HPLC.

This guide is designed to provide you with both foundational knowledge and actionable troubleshooting strategies to overcome these specific hurdles. We will explore the causal relationship between the peptide's structure and its chromatographic behavior, offering field-proven insights to streamline your purification workflows.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles underlying the purification challenges associated with (1S,2S)-ACPC peptides.

Q1: What is (1S,2S)-ACPC, and why does it make peptide purification difficult?

(1S,2S)-ACPC is a cyclic β-amino acid . Unlike natural α-amino acids, its cyclopentane ring severely restricts the conformational freedom of the peptide backbone. This is advantageous for pre-organizing the peptide into a stable helical or turn structure. However, this rigidity is the primary source of purification challenges:

  • Enhanced Aggregation: The stable, rigid structures can expose hydrophobic surfaces, promoting strong intermolecular interactions and leading to aggregation, which can cause peak broadening, low recovery, and even column clogging.[1][2]

  • "All-or-Nothing" Elution: Flexible peptides can exist in multiple conformations, some of which interact more strongly with the stationary phase than others, leading to a more predictable elution profile. Rigid ACPC peptides often have a more uniform, highly stable conformation. This can result in very sharp binding to the reversed-phase column, followed by abrupt elution over a very narrow acetonitrile range, making gradient optimization critical.

  • Emergence of Conformational Isomers: While ACPC promotes a dominant conformation, under certain solvent conditions or due to slow isomerization around other bonds, distinct, stable conformational isomers can exist in solution.[3] These are not impurities in the traditional sense (i.e., deletion or truncated sequences), but they have different hydrodynamic radii and surface hydrophobicities, causing them to resolve into separate peaks on HPLC, complicating purity assessment.

Q2: I see two or more clean peaks with the same mass in my LC-MS analysis. Are these impurities?

Not necessarily. This is one of the most common issues encountered with rigid peptides. You are likely observing stable conformational isomers (or "conformers").[3] Because the (1S,2S)-ACPC forces the peptide into a rigid structure, different stable folds of the same peptide sequence can be resolved by HPLC.

How to Confirm:

  • Collect Fractions: Collect the individual peaks and re-inject them separately. If each peak elutes at its original retention time, they are stable isomers under those chromatographic conditions.

  • Temperature Study: Increase the column temperature (e.g., from 30°C to 50°C). The increased thermal energy may be sufficient to overcome the energy barrier between the isomeric states, potentially causing the peaks to coalesce into a single, broader peak.

  • Solvent Perturbation: Altering the mobile phase (e.g., switching from acetonitrile to methanol or isopropanol) can change the solvation dynamics and may favor one conformer over another, changing the peak ratio or causing coalescence.

Q3: Why is my (1S,2S)-ACPC peptide poorly soluble in standard HPLC solvents?

The rigid, pre-organized structure of these peptides can lead to strong intermolecular hydrogen bonding or hydrophobic interactions, forming a stable lattice that is difficult for solvents to penetrate—a phenomenon related to aggregation.[1][4] This is especially true for sequences rich in hydrophobic residues. Unlike flexible peptides that can adopt conformations to maximize solvent interaction, rigid peptides cannot.

Initial Strategies:

  • Avoid Lyophilizing from Acetonitrile: If possible, lyophilize the crude peptide from a tert-butanol/water mixture to produce a fluffier, more easily dissolved solid.

  • Use of Chaotropic Agents: For initial dissolution, consider minimal amounts of agents like guanidinium chloride or urea, but be aware these are not compatible with standard RP-HPLC and would require a desalting step.

  • Test a Range of Solvents: Before injecting, test solubility in small aliquots using different solvents, including water with 0.1% TFA, 5-10% acetic acid, or organic solvents like isopropanol or DMSO. Always filter your sample after dissolution.[5]

Troubleshooting Guide: Common HPLC Problems & Solutions

This guide provides a systematic approach to resolving specific experimental issues.

Problem 1: Broad, Tailing, or Split Peaks

Peak asymmetry is a clear indicator of a problematic interaction on the column. The workflow below outlines a decision-making process for troubleshooting this issue.

G start Poor Peak Shape (Broad, Tailing, Split) cause1 Chemical Issues (Secondary Interactions) start->cause1 cause2 Methodological Issues (Gradient, Flow Rate) start->cause2 cause3 Physical Issues (Column Health, Overload) start->cause3 subcause1a Conformational Isomers? cause1->subcause1a Is mass spec clean? subcause1b Ionic Interactions with Silica? cause1->subcause1b Does peak shape improve with more acid? subcause2a Gradient Too Steep? cause2->subcause2a subcause3a Sample Overload? cause3->subcause3a Does peak shape improve with lower concentration? subcause3b Column Fouling / Void? cause3->subcause3b Is backpressure high or fluctuating? sol1a Solution: - Increase column temperature - Change organic solvent - Accept as inherent property subcause1a->sol1a Yes sol1b Solution: - Increase TFA concentration (0.2%) - Switch to Formic Acid (MS) - Use a different pH (high pH method) subcause1b->sol1b Yes sol2a Solution: - Decrease gradient slope (e.g., 1%/min to 0.5%/min) - Use multi-step gradient subcause2a->sol2a sol3a Solution: - Reduce injection mass - Dilute sample subcause3a->sol3a Yes sol3b Solution: - Wash column with strong solvent - Reverse flush column - Replace with new column subcause3b->sol3b Yes

Caption: Troubleshooting workflow for poor HPLC peak shape.

Problem 2: Low or No Recovery of Peptide

This issue often points to solubility problems or irreversible binding to the column.

  • Question: Did you observe precipitation when the sample was loaded into the autosampler, where it mixes with the initial mobile phase?

    • Causality: The rigid peptide may be soluble in your dissolution solvent (e.g., 50% ACN) but crashes out when diluted by the highly aqueous initial mobile phase (e.g., 5% ACN). This is a very common issue.[6]

    • Solution: Dissolve the peptide in a solvent as close as possible to the initial mobile phase composition. If solubility is poor, dissolve in a minimal amount of a strong solvent (like DMSO) and then dilute with the initial mobile phase. Ensure the final organic concentration is not significantly higher than your starting conditions.[7]

  • Question: Is your peptide highly hydrophobic?

    • Causality: The combination of a rigid structure and hydrophobic side chains can lead to extremely strong, sometimes irreversible, binding to the C18 stationary phase.

    • Solution:

      • Use a Less Retentive Column: Switch to a C8 or C4 column.

      • Increase Organic Modifier Strength: Try adding a small percentage (5-10%) of isopropanol to your acetonitrile mobile phase to increase its elution strength.

      • Perform a Column Strip: After the run, wash the column with a very high concentration of organic solvent (e.g., 100% isopropanol) to elute any remaining peptide.

Problem 3: Poor Resolution Between Target Peptide and Impurities

The structural similarity between the desired peptide and synthesis-related impurities (e.g., deletions, protecting group failures) can be exacerbated by the rigid conformation.

  • Question: Is your gradient optimized for the elution region?

    • Causality: A generic, steep gradient (e.g., 5-95% ACN in 20 minutes) will likely not have the resolving power to separate closely related species.[8]

    • Solution: Employ a two-step gradient. First, run a fast "scouting" gradient to determine the approximate %ACN at which your peptide elutes. Then, run a much shallower gradient around that point. For example, if the peptide elutes at 35% ACN, try a gradient of 25-45% ACN over 40 minutes (0.5%/min).

  • Question: Have you tried alternative ion-pairing agents or pH conditions?

    • Causality: Trifluoroacetic acid (TFA) is standard but may not provide the best selectivity for all peptides. Changing the pH can alter the charge state of acidic or basic residues, significantly impacting retention and potentially resolving co-eluting impurities.[9]

    • Solution:

      • Formic Acid (FA): Using 0.1% FA instead of TFA is beneficial for MS compatibility as it causes less ion suppression.[8] It can also alter selectivity.

      • High pH Chromatography: For peptides that are more stable or soluble at high pH, using a hybrid-silica column stable at high pH with a modifier like ammonium bicarbonate can completely change the elution order and improve resolution.[9]

Data & Protocols

Table 1: HPLC Column Selection Guide for (1S,2S)-ACPC Peptides
Stationary PhaseParticle Size (µm)Pore Size (Å)Best For...Key Considerations for (1S,2S)-ACPC Peptides
C18 1.7 - 5100 - 300General purpose, first choice for most peptides.[10]Can be overly retentive for hydrophobic ACPC peptides. A 300 Å pore size is recommended for better mass transfer of rigid structures.[8]
C8 3 - 5100 - 300More hydrophobic or large (>30 aa) ACPC peptides.[10]Reduces retention time and may prevent irreversible binding. Good second choice if C18 fails.
Phenyl-Hexyl 3 - 5100 - 300Peptides rich in aromatic amino acids (Phe, Tyr, Trp).Offers alternative selectivity based on π-π interactions, which can be useful for resolving difficult impurity profiles.[10]
Hybrid Silica C18 1.8 - 5130 - 300Peptides requiring high pH for solubility or selectivity.Required for methods using mobile phases with pH > 8. Can dramatically improve peak shape for basic peptides.
Protocol 1: Step-by-Step HPLC Method Development for (1S,2S)-ACPC Peptides

This protocol assumes a standard Reversed-Phase HPLC setup with UV detection.

Objective: To develop a robust analytical method for purity assessment that can be scaled to preparative purification.

Materials:

  • HPLC-grade Water

  • HPLC-grade Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA) or Formic Acid (FA)

  • Crude, lyophilized peptide

  • Analytical HPLC column (e.g., C18, 4.6 x 150 mm, 3.5 µm, 300 Å)

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the crude peptide.

    • Dissolve in 1 mL of a solvent that is as weak as possible but still affords complete dissolution (start with 10% ACN/Water w/ 0.1% TFA). Sonicate briefly if needed.

    • Filter the sample through a 0.22 µm syringe filter before placing it in an autosampler vial.[5]

  • Step 1: Scouting Gradient

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in ACN

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Gradient:

      • 0-2 min: 5% B

      • 2-22 min: 5% to 95% B (4%/min slope)

      • 22-25 min: 95% B

      • 25-27 min: 95% to 5% B

      • 27-30 min: 5% B (re-equilibration)

    • Analysis: Identify the retention time (RT) and the approximate %B at which your main peak elutes. Let's assume it elutes at 15 min, which corresponds to 5% + (15-2 min) * 4%/min = 57% B.

  • Step 2: Focused Optimization Gradient

    • Objective: To improve resolution around the target peak.

    • New Gradient:

      • Center the shallow gradient around your elution percentage minus 10% and plus 10%. In our example: 47% to 67% B.

      • Run this 20% window over at least 20 minutes (1%/min slope) or 40 minutes (0.5%/min slope) for very complex mixtures.

      • 0-2 min: Hold at initial conditions (e.g., 42% B)

      • 2-42 min: 42% to 62% B (0.5%/min slope)

      • Follow with a rapid wash and re-equilibration step.

    • Analysis: Assess the resolution between your main peak and adjacent impurities. This gradient is often sufficient for high-resolution analysis and can be directly scaled for preparative work.

  • Step 3: Further Optimization (If Needed)

    • Peak Tailing: If peak tailing persists, consider increasing the TFA concentration to 0.15% or switching to a different column chemistry (see Table 1).

    • Co-elution: If key impurities still co-elute, try changing the organic modifier (e.g., use Methanol instead of ACN) or altering the column temperature (try 40°C or 50°C).

G cluster_0 Phase 1: Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Troubleshooting a Prepare Sample (1 mg/mL in weak solvent) b Run Broad Gradient (5-95% ACN over 20 min) a->b c Identify Elution %ACN of Target Peak b->c d Design Shallow Gradient (e.g., Elution % +/- 10% over 40 min) c->d e Analyze Resolution d->e f Still Poor Resolution? e->f g Change Mobile Phase (e.g., different solvent, pH) f->g h Change Stationary Phase (e.g., C8, Phenyl) f->h

Caption: Experimental workflow for HPLC method development.

References

Technical Support Center: Enhancing the Solubility of Peptides Containing (1S,2S)-2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the solubility of peptides incorporating (1S,2S)-2-Aminocyclopentanecarboxylic acid (or other cyclic amino acids).

Troubleshooting Guide

Researchers often face difficulties in dissolving peptides, especially those with hydrophobic or rigid structural elements like cyclic amino acids. This guide provides a systematic approach to troubleshoot and resolve common solubility issues.

Problem: Peptide is insoluble or poorly soluble in aqueous buffers.

This is a frequent challenge, particularly for peptides with a high content of hydrophobic residues or those that tend to aggregate. The incorporation of a constrained residue like this compound can influence the peptide's overall conformation and hydrophobicity.

Troubleshooting Workflow

G A Initial Observation: Peptide fails to dissolve in desired aqueous buffer (e.g., PBS). B Step 1: Purity & Counter-ion Analysis Verify peptide purity (HPLC) and identify the counter-ion (e.g., TFA, HCl). A->B C Is the peptide purity >95%? B->C D Repurify the peptide. C->D No E Step 2: pH Adjustment Systematically alter the pH of the buffer. C->E Yes D->B F For acidic peptides (pI < 7), test pH > pI. For basic peptides (pI > 7), test pH < pI. E->F G Did solubility improve? F->G H Step 3: Introduce Co-solvents Add organic co-solvents or denaturants. G->H No P Solubility Issue Resolved. G->P Yes I Test solvents like DMSO, DMF, or acetonitrile (start at 5-10%). Test denaturants like Guanidinium-HCl or Urea for aggregated peptides. H->I J Did solubility improve? I->J K Step 4: Employ Excipients Incorporate solubility-enhancing excipients. J->K No J->P Yes L Test detergents (e.g., Tween 20, Triton X-100) or sugars (e.g., mannitol, sucrose). K->L M Did solubility improve? L->M N Step 5: Peptide Modification Consider sequence modification if solubility remains a critical issue. M->N No M->P Yes O Incorporate polar amino acids or attach a PEG chain. N->O

Caption: Troubleshooting workflow for peptide solubility.

Frequently Asked Questions (FAQs)

Q1: How does incorporating this compound affect peptide solubility?

The incorporation of a cyclic amino acid like this compound introduces conformational rigidity to the peptide backbone. This can impact solubility in several ways:

  • Increased Hydrophobicity: The cyclic aliphatic structure can increase the overall hydrophobicity of the peptide, reducing its affinity for aqueous solvents.

  • Altered Aggregation Propensity: The constrained conformation may either promote or inhibit aggregation, depending on the surrounding amino acid sequence. If it promotes intermolecular hydrophobic interactions, solubility will decrease.

  • Disruption of Secondary Structures: It can disrupt typical secondary structures like alpha-helices or beta-sheets, potentially exposing more hydrophobic residues to the solvent.

Q2: What is the first step I should take when my peptide won't dissolve?

Before attempting complex solubilization methods, always verify the peptide's purity and the nature of its counter-ion.

  • Purity: Impurities from synthesis can significantly impact solubility. Confirm purity using High-Performance Liquid Chromatography (HPLC).

  • Counter-ion: Peptides are often supplied as trifluoroacetate (TFA) salts, which can be less soluble than acetate or hydrochloride salts. Consider an ion-exchange step if TFA is suspected to be the issue.

Q3: How do I correctly use pH to improve the solubility of my peptide?

The net charge of a peptide is pH-dependent and is lowest at its isoelectric point (pI), where solubility is often minimal.

  • For acidic peptides (pI < 7): Increase the pH of the buffer to at least one or two units above the pI. This will give the peptide a net negative charge, promoting repulsion between peptide molecules.

  • For basic peptides (pI > 7): Decrease the pH of the buffer to at least one or two units below the pI. This will result in a net positive charge, again promoting intermolecular repulsion.

Always dissolve the peptide in a small amount of acidic or basic solution first (e.g., 10% acetic acid for basic peptides, or aqueous ammonia for acidic peptides) and then slowly add this stock solution to your desired buffer.

Q4: When should I consider using co-solvents, and which ones are appropriate?

If pH adjustment is insufficient, organic co-solvents can be introduced. These agents reduce the polarity of the solvent, making it more favorable for hydrophobic peptides to dissolve.

Co-SolventStarting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10-30% (v/v)A strong solvent, but may be incompatible with some cell-based assays.
Dimethylformamide (DMF)10-30% (v/v)Effective for very hydrophobic peptides. Can be toxic to cells.
Acetonitrile (ACN)10-20% (v/v)Often used in HPLC; can be useful but may denature proteins at high conc.
Isopropanol / Ethanol10-20% (v/v)Milder organic solvents.

Important: Always add the aqueous buffer to the organic solvent-peptide mixture slowly while vortexing. Introducing the peptide directly into a high concentration of organic solvent can cause it to "oil out".

Q5: My peptide appears to be aggregated. How can I dissolve it?

Peptide aggregation is often mediated by strong intermolecular hydrogen bonds, forming beta-sheet-like structures. Strong denaturants are required to break these interactions.

DenaturantConcentrationProtocol
Guanidinium-HCl6 MDissolve peptide directly in the denaturant solution.
Urea6-8 MDissolve peptide directly. May need gentle warming (37°C).

Once dissolved, the peptide solution must be slowly dialyzed or diluted into the final buffer to allow for proper refolding and prevent re-aggregation.

Experimental Protocols

Protocol 1: Systematic pH Screening for Solubility Optimization

This protocol provides a method for testing the solubility of a peptide across a range of pH values.

G A 1. Prepare Buffers Create a set of buffers with varying pH (e.g., pH 3 to 10). B 2. Aliquot Peptide Weigh out equal small amounts (e.g., 1 mg) of the peptide into separate microfuge tubes. A->B C 3. Add Buffer & Vortex Add a fixed volume of each buffer to a corresponding tube. Vortex for 2 minutes. B->C D 4. Sonicate Place tubes in a bath sonicator for 10-15 minutes to break up aggregates. C->D E 5. Centrifuge Spin tubes at high speed (e.g., 14,000 x g) for 5 minutes to pellet insoluble material. D->E F 6. Quantify Supernatant Measure the peptide concentration in the supernatant (e.g., by UV-Vis at 280 nm if Trp/Tyr are present, or by a colorimetric assay). E->F

Caption: Protocol for pH-based solubility screening.

Methodology:

  • Buffer Preparation: Prepare a series of 100 mM buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).

  • Peptide Aliquoting: Accurately weigh 1 mg of the peptide into at least 8 separate microcentrifuge tubes.

  • Solubilization Attempt: Add 100 µL of a specific pH buffer to each tube. Vortex vigorously for 2 minutes.

  • Sonication: Place the tubes in a bath sonicator for 15 minutes to aid in dissolving the peptide.

  • Pelleting Insoluble Peptide: Centrifuge the tubes at 14,000 x g for 5 minutes.

  • Quantification: Carefully remove the supernatant. Measure the absorbance at 280 nm (if the peptide contains aromatic residues) or use a suitable peptide quantification assay (e.g., BCA assay) to determine the concentration of the dissolved peptide.

  • Data Analysis: Plot the measured solubility (mg/mL) against the pH to identify the optimal pH range for your peptide.

Protocol 2: Co-Solvent Titration for Solubility Enhancement

This protocol details how to determine the minimum concentration of a co-solvent needed to dissolve the peptide.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the peptide in 100% of the chosen organic co-solvent (e.g., 10 mg/mL in DMSO).

  • Titration Setup: In a series of tubes, prepare your final aqueous buffer.

  • Stepwise Addition: Add small, incremental amounts of the peptide-DMSO stock solution to each tube of buffer. Vortex after each addition.

  • Observe Precipitation: Note the concentration at which the peptide begins to precipitate out of solution. This indicates the maximum tolerable aqueous concentration for that specific co-solvent percentage.

  • Determine Optimal Ratio: The optimal ratio is the one that uses the lowest percentage of co-solvent while keeping the peptide fully dissolved at the desired final concentration.

Example Data Presentation:

Table 1: Solubility of Peptide 'X-c(ACPC)-Y' in Response to pH (Illustrative Data)

Buffer pHMeasured Solubility (mg/mL)
4.00.1
5.00.2
6.00.8
7.01.5
8.02.5
9.02.3

Table 2: Effect of Co-Solvents on Peptide 'X-c(ACPC)-Y' Solubility in PBS (pH 7.4) (Illustrative Data)

Co-SolventConcentration (% v/v)Measured Solubility (mg/mL)
None0%0.1
DMSO10%1.2
DMSO20%5.1
Acetonitrile10%0.8
Acetonitrile20%3.4

Technical Support Center: Troubleshooting Fmoc Deprotection for (1S,2S)-ACPC Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists and researchers encountering challenges with the Fmoc deprotection of (1S,2S)-2-aminocyclopentane-1-carboxylic acid (ACPC) and other sterically hindered residues in solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice, detailed experimental protocols, and quantitative data to help you overcome common hurdles and ensure successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes Fmoc deprotection of (1S,2S)-ACPC residues challenging?

Fmoc deprotection of (1S,2S)-ACPC, a conformationally constrained amino acid, can be difficult primarily due to steric hindrance. The rigid cyclopentane ring structure can physically obstruct the approach of the piperidine base to the Fmoc group, slowing down the deprotection reaction. This can lead to incomplete removal of the Fmoc group within standard reaction times, resulting in deletion sequences where the next amino acid fails to couple.[1]

Q2: How can I detect incomplete Fmoc deprotection?

Several methods can be used to confirm if Fmoc deprotection is incomplete:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric assay to detect free primary amines.[2] A positive result (dark blue/purple beads) after deprotection indicates the presence of free N-terminal amines, signifying successful Fmoc removal. A negative result (yellow or colorless beads) suggests that the Fmoc group is still attached.[1]

  • UV-Vis Spectrophotometry: This quantitative method monitors the release of the dibenzofulvene (DBF)-piperidine adduct, which has a characteristic UV absorbance at approximately 301 nm.[3][4] Slow or incomplete release of this adduct points to a difficult deprotection step.[3]

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of a small, cleaved sample of the peptide can definitively identify incomplete deprotection. The desired peptide will be accompanied by a more hydrophobic peak corresponding to the Fmoc-protected peptide, with a mass increase of 222.24 Da.

Q3: My standard 20% piperidine in DMF protocol is failing for a sequence containing (1S,2S)-ACPC. What should I do?

If your standard protocol is ineffective, consider the following modifications:

  • Extend Deprotection Time: Increasing the reaction time with 20% piperidine in DMF can help drive the deprotection to completion.

  • Use a Stronger Base: For particularly difficult sequences, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used.[5][6] A common cocktail is 2% DBU in 20% piperidine/DMF.[6]

  • Optimize Solvent: Switching from DMF to N-methylpyrrolidone (NMP) can sometimes improve deprotection efficiency by altering the solvation of the peptide-resin.[7]

Q4: Are there any side reactions to be aware of when using stronger bases like DBU?

Yes, while DBU is effective, it can promote aspartimide formation in sequences containing aspartic acid residues.[6] If your sequence contains Asp, it is recommended to use DBU only for the deprotection of the sterically hindered residue and then switch back to piperidine for subsequent steps.[5]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting incomplete Fmoc deprotection of (1S,2S)-ACPC residues.

G cluster_0 Diagnosis cluster_1 Troubleshooting Strategies cluster_2 Confirmation start Incomplete Deprotection Suspected kaiser_test Perform Kaiser Test start->kaiser_test uv_monitoring Monitor UV Absorbance of Filtrate start->uv_monitoring hplc_ms Analyze Cleaved Peptide by HPLC/MS start->hplc_ms extend_time Extend Deprotection Time with 20% Piperidine/DMF kaiser_test->extend_time Negative Result stronger_base Use Stronger Base (e.g., 2% DBU in Piperidine/DMF) uv_monitoring->stronger_base Slow/Incomplete Release change_solvent Switch Solvent to NMP hplc_ms->change_solvent Fmoc-Peptide Detected double_deprotection Perform a Double Deprotection extend_time->double_deprotection retest Re-run Diagnostic Tests stronger_base->retest change_solvent->retest double_deprotection->retest proceed Proceed with Synthesis retest->proceed Successful

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Quantitative Data Summary

The following table summarizes common deprotection conditions for standard and sterically hindered amino acids.

ParameterStandard ProtocolProtocol for Hindered Residues
Deprotection Reagent 20% (v/v) Piperidine in DMF2% (v/v) DBU / 20% (v/v) Piperidine in DMF
Reaction Time 5-20 minutes5-15 minutes (shorter due to stronger base)
Number of Treatments 1-21-2
Monitoring Method Kaiser Test, UV-Vis (301 nm)Kaiser Test, UV-Vis (301 nm)

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Initial Deprotection: Drain the solvent and add a solution of 20% piperidine in DMF. Agitate for 5 minutes.

  • Second Deprotection: Drain the deprotection solution and add a fresh solution of 20% piperidine in DMF. Agitate for 15 minutes.[8]

  • Washing: Drain the solution and wash the resin thoroughly with DMF (at least 5-6 times) to remove all residual piperidine and the dibenzofulvene adduct.[1]

Protocol 2: Enhanced Fmoc Deprotection using DBU
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Prepare Reagent: Prepare a deprotection solution of 2% DBU and 20% piperidine in DMF. Use this solution immediately.

  • Deprotection: Add the DBU-containing solution to the resin and agitate for 5-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (7-10 times) to ensure all traces of the strong base are removed.

Protocol 3: Kaiser Test (Ninhydrin Test)
  • Prepare Reagents: [9]

    • Reagent A: 1.0 mL of a 16.5 mg/mL KCN in water solution diluted with 49 mL of pyridine.

    • Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.

    • Reagent C: 40 g of phenol in 20 mL of n-butanol.

  • Procedure: [9]

    • Place a small sample of resin beads (10-15) in a test tube.

    • Add 2-3 drops of each reagent to the test tube.

    • Heat the test tube at 110°C for 5 minutes.

    • Interpretation: A dark blue color in the beads and/or solution indicates a positive result (free primary amines). A yellow or colorless result is negative.

Protocol 4: UV-Vis Monitoring of Fmoc Deprotection
  • Setup: Set a UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.[4] Use the deprotection solution (e.g., 20% piperidine in DMF) as a blank.[4]

  • Collection: During the deprotection step, collect the filtrate that is drained from the reaction vessel.[3]

  • Measurement: Dilute a known volume of the filtrate with a suitable solvent (e.g., DMF) to bring the absorbance into the linear range of the spectrophotometer. Measure the absorbance.[1]

  • Analysis: A plateau in absorbance over time indicates the completion of the deprotection reaction.

Mechanism of Fmoc Deprotection

The Fmoc deprotection is a base-catalyzed elimination reaction. The following diagram illustrates the mechanism using piperidine.

G cluster_0 Fmoc Deprotection Mechanism Fmoc-Peptide Fmoc-NH-Peptide Intermediate Carbanion Intermediate Fmoc-Peptide->Intermediate + Piperidine Piperidine Piperidine Dibenzofulvene Dibenzofulvene Intermediate->Dibenzofulvene Elimination Deprotected-Peptide H2N-Peptide Intermediate->Deprotected-Peptide DBF-Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene->DBF-Adduct + Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.[4]

This guide provides a comprehensive resource for troubleshooting Fmoc deprotection of (1S,2S)-ACPC and other sterically challenging residues. By understanding the underlying causes of incomplete deprotection and employing the appropriate diagnostic and corrective measures, researchers can significantly improve the success rate of their peptide syntheses.

References

strategies for minimizing side reactions in (1S,2S)-ACPC peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of peptides containing (1S,2S)-2-aminocyclopentanecarboxylic acid ((1S,2S)-ACPC).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered during the incorporation of (1S,2S)-ACPC into a peptide sequence?

A1: Due to its rigid, cyclic structure and steric hindrance, the primary challenges during the incorporation of (1S,2S)-ACPC are incomplete coupling and racemization.[1] Other common side reactions in solid-phase peptide synthesis (SPPS) that can be exacerbated by the presence of a sterically hindered amino acid include diketopiperazine formation, especially at the dipeptide stage, and aggregation of the growing peptide chain.[2][3]

Q2: Which coupling reagents are recommended for incorporating Fmoc-(1S,2S)-ACPC-OH?

A2: For sterically hindered amino acids like (1S,2S)-ACPC, more potent coupling reagents are generally required to achieve efficient amide bond formation.[1] Urionium/aminium-based reagents such as HATU, HBTU, and HCTU are often preferred over carbodiimides like DCC or DIC alone.[4][5] The addition of additives like HOBt or HOAt can further enhance coupling efficiency and suppress racemization.[2] For particularly difficult couplings, amino acid fluorides, which can be generated in situ with reagents like TFFH, have shown effectiveness.[6]

Q3: How can I minimize racemization of the (1S,2S)-ACPC residue during coupling?

A3: Racemization during peptide coupling can occur through the formation of an oxazolone intermediate or by direct enolization.[7] To minimize this, several strategies can be employed:

  • Choice of Coupling Reagent: Use coupling reagents known for low racemization potential, such as those that generate HOAt esters (e.g., HATU).[8] The addition of HOBt or OxymaPure® to carbodiimide-mediated couplings is also effective.[2][9]

  • Base Selection: The choice and amount of base can significantly impact racemization. Use of a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or sym-collidine is generally recommended over stronger bases.[7][10] Using the minimum necessary amount of base is also crucial.

  • Temperature Control: Perform coupling reactions at room temperature or lower (e.g., 0°C) to reduce the rate of racemization.

Q4: What is diketopiperazine (DKP) formation and how can it be prevented when synthesizing a peptide with (1S,2S)-ACPC at or near the C-terminus?

A4: Diketopiperazine formation is an intramolecular cyclization of a dipeptide that results in the cleavage of the peptide from the resin.[2] This side reaction is particularly prevalent in Fmoc-based synthesis, especially when proline or other sterically demanding residues are in the first two positions.[2] To mitigate DKP formation:

  • Use Sterically Hindered Resins: Employing a 2-chlorotrityl chloride resin can sterically inhibit the cyclization reaction.[2]

  • Dipeptide Coupling: Couple the third amino acid as a pre-formed dipeptide with the second amino acid, thus bypassing the vulnerable dipeptidyl-resin stage.

  • Protecting Group Strategy: If feasible, use a Boc protecting group for the first amino acid, as DKP formation is less pronounced in Boc-based SPPS.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s) Verification Method
Incomplete Coupling of (1S,2S)-ACPC Steric hindrance of the (1S,2S)-ACPC residue.1. Switch to a more potent coupling reagent (e.g., HATU, HCTU).[1][4]2. Increase the coupling time (e.g., from 1-2 hours to 4-12 hours).[4]3. Perform a double coupling.4. Increase the excess of amino acid and coupling reagent (e.g., from 3 to 5 equivalents).Kaiser test or other qualitative tests for free primary amines.[1] A positive test indicates incomplete coupling.
Presence of a byproduct with the same mass but different retention time on HPLC Racemization of the (1S,2S)-ACPC residue or an adjacent amino acid.1. Use a coupling cocktail known to suppress racemization (e.g., DIC/HOBt or HATU/HOAt).[1][2]2. Reduce the amount of base (e.g., DIPEA) used during coupling.[10]3. Lower the coupling temperature to 0°C.4. Ensure the absence of tertiary amines during the pre-activation step.[11]Chiral chromatography or comparison with a standard synthesized with the opposite enantiomer.
Significant loss of peptide from the resin after the second or third coupling cycle Diketopiperazine (DKP) formation.1. Synthesize the peptide on a 2-chlorotrityl chloride resin.[2]2. For the second and third residues, couple them as a pre-synthesized dipeptide.3. Use a lower-loading resin to increase the distance between peptide chains.Analyze the cleavage solution by LC-MS to detect the presence of the cyclic dipeptide.
Resin shrinking and poor coupling efficiency in later synthesis steps Peptide aggregation.1. Switch to a more polar solvent like NMP or add chaotropic salts (e.g., LiCl) to the coupling and deprotection solutions.[2]2. Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on a preceding residue.[2]3. Perform the synthesis at an elevated temperature (microwave synthesis).[2]Visual inspection of resin swelling; monitoring of Fmoc deprotection kinetics via UV.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-(1S,2S)-ACPC-OH using HATU
  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for 30-60 minutes.[1]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, then drain. Repeat with a fresh portion of 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).[1]

  • Activation Mixture: In a separate vessel, dissolve Fmoc-(1S,2S)-ACPC-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[1]

  • Coupling: Immediately add the activation mixture to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling (absence of free primary amines). If the test is positive, the coupling step should be repeated.[1]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

Protocol 2: Coupling of Fmoc-(1S,2S)-ACPC-OH using DIC/HOBt
  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Mixture: In a separate vessel, dissolve Fmoc-(1S,2S)-ACPC-OH (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Coupling: Add the Fmoc-(1S,2S)-ACPC-OH/HOBt solution to the resin, followed by the addition of DIC (3 equivalents). Agitate the mixture at room temperature for 2-4 hours.[1]

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling Cycle cluster_monitoring Quality Control swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 activate Activate Fmoc-(1S,2S)-ACPC-OH wash1->activate couple Couple to Resin activate->couple wash2 Wash with DMF couple->wash2 kaiser Kaiser Test wash2->kaiser Check for completion kaiser->deprotect Incomplete (Repeat Cycle) kaiser->wash1 Complete side_reaction_pathways cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions start Peptidyl-Resin coupling Successful Coupling start->coupling racemization Racemization start->racemization Strong Base/ High Temp dkp DKP Formation start->dkp Dipeptide Stage elongation Peptide Elongation coupling->elongation aggregation Aggregation elongation->aggregation Hydrophobic Sequences

References

Technical Support Center: Purification of (1S,2S)-ACPC Peptides using Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers purifying peptides containing the constrained amino acid (1S,2S)-ACPC using reversed-phase high-performance liquid chromatography (RP-HPLC). The rigid structure imparted by (1S,2S)-ACPC can influence peptide hydrophobicity and interaction with stationary phases, requiring careful method optimization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting column for purifying (1S,2S)-ACPC peptides?

A1: For most peptides with a molecular weight under 4000 Da, a C18 column is the best starting point due to its strong hydrophobic retention capabilities.[] Peptides containing (1S,2S)-ACPC are often hydrophobic, making C18 a suitable choice. If the peptide is very large or exceptionally hydrophobic, a C8 or C4 column might provide better results by offering slightly less retention.[][2]

Q2: What are the standard mobile phases and additives for this type of purification?

A2: The most common mobile phase system consists of Solvent A (ultrapure water) and Solvent B (acetonitrile).[] Trifluoroacetic acid (TFA) is typically added to both solvents at a concentration of 0.05-0.1% to act as an ion-pairing agent.[][3] TFA improves peak shape, especially for basic peptides, and enhances separation.[]

Q3: How should I prepare my crude (1S,2S)-ACPC peptide sample before injection?

A3: Your crude peptide should be dissolved in a solvent that is weaker (i.e., has a lower percentage of organic modifier) than your gradient's starting conditions. Ideally, dissolve the sample in the initial mobile phase (e.g., 95% Solvent A / 5% Solvent B). If solubility is an issue, use a minimal amount of a stronger solvent like pure acetonitrile and then dilute it with Solvent A. Crucially, all samples must be filtered through a 0.2 µm or 0.45 µm filter before injection to prevent column and system blockage.[4]

Q4: What is the optimal detection wavelength for monitoring the purification?

A4: The standard wavelength for detecting the peptide backbone is 214 nm.[4] If your (1S,2S)-ACPC peptide contains aromatic amino acids like tryptophan (Trp) or tyrosine (Tyr), you can also monitor at 280 nm for additional confirmation.[4]

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of (1S,2S)-ACPC peptides.

Problem: Poor Peak Shape (Broadening or Tailing)

Q: My main peptide peak is broad and asymmetrical (tailing). What are the likely causes and how can I fix it?

A: Peak broadening and tailing can stem from several factors:

  • Column Contamination: Strongly adsorbed impurities from previous runs can interfere with the separation. Run a wash cycle with a high concentration of organic solvent (e.g., 100% acetonitrile) or follow the column manufacturer's cleaning protocol.[5]

  • Secondary Interactions: The peptide may be interacting with residual silanol groups on the silica-based stationary phase. Ensure the TFA concentration in your mobile phase is sufficient (0.1%) to suppress these interactions.[][6] Using a high-purity silica column can also minimize this effect.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase. Reduce the injection volume or the concentration of your sample.[7]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to broaden. Always aim to dissolve the sample in the initial mobile phase conditions.[7]

Problem: Poor Resolution or Co-elution of Impurities

Q: I cannot separate my target peptide from a closely eluting impurity. What steps can I take to improve resolution?

A: Improving resolution requires modifying the separation selectivity. Consider the following strategies:

  • Optimize the Gradient: A shallower gradient is the most effective way to increase resolution between closely eluting peaks.[8] If your peptide elutes at 35% acetonitrile with a 1%/minute gradient, try a gradient that changes at 0.5%/minute or even 0.2%/minute around that elution point (e.g., 30-40% acetonitrile over 20 or 40 minutes).

  • Change Column Chemistry: If optimizing the gradient is insufficient, switching to a different stationary phase can alter selectivity. For example, if you are using a C18 column, trying a C8 or a Phenyl column may change the elution order of the peptide and its impurities.[][2]

  • Adjust Temperature: Operating the column at an elevated temperature (e.g., 40-60°C) can improve separation efficiency and peak shape by reducing mobile phase viscosity. However, the optimal temperature must be determined empirically, as it can affect different peptides in various ways.

Problem: Peptide Elutes with the Solvent Front

Q: My (1S,2S)-ACPC peptide is not retained and comes out in the void volume. Why is this happening?

A: This is a common issue caused by the sample being dissolved in a solvent that is too strong (too high a percentage of acetonitrile).[9] When a large volume of strong solvent is injected, it carries the peptide through the column without allowing it to bind to the stationary phase.[9]

  • Solution: Re-dissolve your sample in a solvent with a composition identical to or weaker than the starting mobile phase of your gradient (e.g., 5% acetonitrile in water with 0.1% TFA). If the peptide is poorly soluble, dissolve it in the minimum possible volume of a strong solvent before diluting it significantly with the weak solvent.

Problem: High System Backpressure

Q: The HPLC system pressure has suddenly increased. What should I do?

A: High backpressure usually indicates a blockage.

  • Check for Precipitates: Ensure your sample and mobile phases are fully dissolved and filtered.[4] Impurities or buffers precipitating out of solution are a common cause of blockages.

  • Identify the Blockage Location: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the pressure. The most common locations for blockages are the column inlet frit or the guard column.

  • Column Cleaning: If the column is blocked, try back-flushing it (reversing the flow direction) with an appropriate solvent at a low flow rate, as recommended by the manufacturer.

Experimental Protocols & Data

General Method Development Workflow for (1S,2S)-ACPC Peptides

The following workflow provides a systematic approach to developing a purification method.

G cluster_prep Preparation cluster_dev Method Development cluster_purify Purification & Analysis SamplePrep Sample Preparation (Dissolve in weak solvent, filter) Scouting 1. Scouting Gradient (e.g., 5-95% ACN over 20 min) SamplePrep->Scouting ColumnSelect Column & Solvent Selection (C18, H2O/ACN + 0.1% TFA) ColumnSelect->Scouting AnalyzeScout 2. Determine Approx. Elution % Scouting->AnalyzeScout Optimize 3. Optimized Shallow Gradient (e.g., Δ10-20% ACN over 40 min) AnalyzeScout->Optimize Load 4. Preparative Injection Optimize->Load Collect 5. Fraction Collection Load->Collect AnalyzeFrac 6. Purity Analysis of Fractions (Analytical HPLC / LC-MS) Collect->AnalyzeFrac Pool 7. Pool Pure Fractions AnalyzeFrac->Pool Lyophilize 8. Lyophilization Pool->Lyophilize PurePeptide Pure (1S,2S)-ACPC Peptide Lyophilize->PurePeptide G Start Problem with Chromatogram? BroadPeak Broad or Tailing Peaks Start->BroadPeak BadRes Poor Resolution Start->BadRes NoRet No Retention Start->NoRet HighP High Pressure Start->HighP Cause_Broad Causes: - Column Overload - Wrong Sample Solvent - Column Contamination BroadPeak->Cause_Broad Cause_Res Cause: - Gradient Too Steep BadRes->Cause_Res Cause_NoRet Cause: - Sample Solvent Too Strong NoRet->Cause_NoRet Cause_HighP Cause: - System Blockage HighP->Cause_HighP Sol_Broad Solutions: - Reduce Load - Re-dissolve Sample - Clean Column Cause_Broad->Sol_Broad Sol_Res Solutions: - Use Shallower Gradient - Change Column Type - Adjust Temperature Cause_Res->Sol_Res Sol_NoRet Solution: - Dissolve Sample in Initial Mobile Phase Cause_NoRet->Sol_NoRet Sol_HighP Solutions: - Filter Solvents/Sample - Back-flush Column Cause_HighP->Sol_HighP

References

Technical Support Center: Optimizing Cleavage of Peptides Containing (1S,2S)-ACPC from Resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the cleavage of peptides containing the sterically hindered, non-proteinogenic amino acid (1S,2S)-ACPC from solid-phase synthesis resins.

Troubleshooting Guide: Common Issues and Solutions

This guide provides a systematic approach to resolving common problems associated with the cleavage of peptides incorporating (1S,2S)-ACPC, a residue known for its steric bulk which can impede reaction efficiency.

Issue 1: Low Peptide Yield After Cleavage

A common problem when working with sterically hindered amino acids like (1S,2S)-ACPC is a lower than expected yield of the final peptide. This can stem from incomplete cleavage from the resin or issues during peptide precipitation.

Initial Diagnostic Questions:

  • Is the peptide still on the resin? After cleavage and filtration, a qualitative test like the Kaiser test can be performed on a small sample of the resin beads to detect the presence of remaining peptide with a free N-terminus.[1] A deep blue or purple color indicates incomplete cleavage.[1]

  • Was the peptide successfully precipitated? Peptides with significant hydrophobic character may be partially soluble in cold ether. If you suspect this, reducing the TFA volume under a stream of nitrogen before adding ether can improve precipitation.[2]

Troubleshooting Steps & Recommended Adjustments:

Potential Cause Recommended Solution Expected Outcome
Incomplete Cleavage Due to Steric Hindrance Extend the cleavage reaction time. For sterically hindered residues, a standard 2-3 hour cleavage may be insufficient.[3][4] Try increasing the time to 4-6 hours. For particularly difficult sequences, extending the time up to 24 hours may be necessary.[5]Increased cleavage efficiency leading to a higher yield of the crude peptide.
Suboptimal Cleavage Cocktail Use a stronger, optimized cleavage cocktail. The choice of cocktail is critical for achieving high yield and purity.[1] For peptides with acid-sensitive residues, a carefully selected cocktail is crucial.[5][6] See the "Cleavage Cocktail Comparison" table below for recommendations.Improved cleavage and deprotection, resulting in higher yield and purity.
Peptide Adsorption to Resin After the initial filtration of the cleavage mixture, wash the resin beads thoroughly with fresh TFA or a suitable solvent to recover any adsorbed peptide.[3]Recovery of peptide that was non-covalently attached to the resin, thus increasing the overall yield.
Inefficient Precipitation Concentrate the TFA filtrate to an oil before adding cold diethyl ether.[2] If precipitation is still poor, keeping the peptide/ether mixture at 4°C for a few hours can help.[2]Enhanced precipitation of the peptide from the cleavage solution, leading to better recovery.
Issue 2: Incomplete Removal of Protecting Groups

Mass spectrometry analysis showing peaks corresponding to the peptide with protecting groups still attached is another frequent issue, particularly with bulky side-chain protecting groups that can be sterically shielded by residues like (1S,2S)-ACPC.

Troubleshooting Steps & Recommended Adjustments:

Potential Cause Recommended Solution Expected Outcome
Insufficient Deprotection Time Similar to cleavage, extending the reaction time in the cleavage cocktail can facilitate the complete removal of stubborn protecting groups.[7] Monitor deprotection over time with small-scale trials and HPLC analysis.[7]Complete removal of all side-chain protecting groups, leading to a single desired mass in the MS analysis.
Inappropriate Scavengers The choice and concentration of scavengers are critical to prevent side reactions from cleaved protecting groups.[8] For peptides containing sensitive residues like Trp, Cys, or Met, a more complex scavenger mixture is often necessary.[5][9]Minimized side reactions and adduct formation, resulting in a cleaner crude product with higher purity.
Steric Hindrance around Protected Residue Ensure the resin is fully swollen in the cleavage cocktail to maximize the accessibility of the reagents to all parts of the peptide-resin.[4] Use approximately 10 mL of cleavage cocktail per gram of resin.[3]Improved reagent access to sterically hindered sites, facilitating complete deprotection.
Cleavage Cocktail Comparison for Peptides with Sterically Hindered Residues

The selection of the cleavage cocktail is paramount for successfully cleaving peptides containing (1S,2S)-ACPC. Below is a comparison of commonly used cocktails.

Cleavage Cocktail (Reagent) Composition (v/v) Primary Use Case & Considerations Typical Reaction Time
Standard TFA/TIS/H₂O 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O[3][9]General purpose, good for peptides without highly sensitive residues. TIS is an excellent scavenger for trityl-based protecting groups.[6]2-4 hours
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)[5][9]A robust, universal cocktail for peptides with sensitive residues like Cys, Met, Trp, and Tyr.[6] The combination of scavengers provides broad protection.2-4 hours
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleParticularly effective for peptides containing Arginine residues protected with sulfonyl groups (e.g., Pbf).[6]2-8 hours[10]
"Odorless" Cocktail (Reagent B) 88% TFA, 5% Phenol, 5% H₂O, 2% TIS[6]A good alternative to cocktails containing foul-smelling thiols, especially when only trityl-based protecting groups are present.[6] Not recommended for peptides with Met residues.[6]1-2 hours

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting protocol for cleaving a peptide containing (1S,2S)-ACPC from the resin?

A1: For a peptide containing a sterically hindered residue like (1S,2S)-ACPC, it is advisable to start with a robust cleavage cocktail and a slightly extended reaction time. A small-scale trial cleavage is highly recommended to optimize conditions before proceeding with the entire batch.[5]

Experimental Protocol: Standard Cleavage for Peptides with (1S,2S)-ACPC

Objective: To cleave the peptide from the resin and remove all side-chain protecting groups.

Materials:

  • Dried peptide-resin (20-50 mg for a trial run)

  • Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT)[5]

  • Cold methyl tert-butyl ether (MTBE) or diethyl ether

  • Microcentrifuge tubes or a reaction vessel

  • Nitrogen gas source

  • HPLC system for analysis

Procedure:

  • Resin Preparation: Ensure the peptide-resin is thoroughly washed with dichloromethane (DCM) and dried under vacuum for at least 3 hours.[3]

  • Cleavage Reaction:

    • Place the dried resin in a suitable reaction vessel.

    • In a fume hood, add the freshly prepared cleavage cocktail to the resin (approx. 1 mL for 50 mg of resin).

    • Stopper the vessel and allow the reaction to proceed at room temperature with occasional gentle swirling for 4 hours.

  • Peptide Isolation:

    • Filter the resin using a sintered glass funnel and collect the filtrate containing the cleaved peptide.

    • Wash the resin twice with a small amount of fresh TFA and combine the filtrates.[3]

  • Precipitation:

    • In a centrifuge tube, add 10 volumes of cold MTBE.

    • Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the peptide.[3]

  • Peptide Collection and Washing:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice more with cold ether to remove scavengers and residual TFA.[3]

  • Drying: Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.[3]

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water) for analysis by RP-HPLC and mass spectrometry to assess purity and identity.

Q2: How can I confirm that the cleavage was incomplete?

A2: The most definitive way is to analyze both the crude peptide product and the resin after cleavage.

  • Crude Product Analysis: HPLC analysis of the cleaved product might show a very low yield of the desired peptide peak.

  • Resin Analysis (Kaiser Test): As mentioned earlier, the Kaiser test on the post-cleavage resin is a quick and sensitive colorimetric assay to detect free primary amines.[1] A positive result (blue beads) confirms that a significant amount of peptide remains attached to the resin.[1]

Experimental Protocol: Post-Cleavage Kaiser Test

Objective: To qualitatively determine if the peptide is still attached to the resin after the cleavage procedure.[1]

Materials:

  • A small sample of the resin beads after cleavage and filtration.

  • Reagent A: 5% (w/v) ninhydrin in ethanol.

  • Reagent B: 80% (w/v) phenol in ethanol.

  • Reagent C: 0.001 M potassium cyanide (KCN) in pyridine.

  • Small glass test tube.

  • Heating block or water bath set to 100°C.

Procedure:

  • Place a few dried resin beads into a clean, dry glass test tube.[1]

  • Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.[1]

  • Gently mix the contents.

  • Heat the test tube at 100°C for 5 minutes.[1]

  • Observe the color of the resin beads and the solution.

Interpretation of Results:

  • Positive Result (Incomplete Cleavage): The resin beads and the solution turn a deep blue or purple color, indicating the presence of primary amines from the uncleaved peptide.[1]

  • Negative Result (Complete Cleavage): The resin beads and solution remain yellow or colorless.

Visual Guides

Experimental Workflow for Peptide Cleavage

G cluster_prep Preparation cluster_reaction Cleavage Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis DryResin 1. Dry Peptide-Resin PrepCocktail 2. Prepare Cleavage Cocktail AddCocktail 3. Add Cocktail to Resin PrepCocktail->AddCocktail Incubate 4. Incubate (e.g., 4h at RT) AddCocktail->Incubate Filter 5. Filter & Collect Filtrate Incubate->Filter Precipitate 6. Precipitate with Cold Ether Filter->Precipitate Wash 7. Wash & Dry Peptide Precipitate->Wash Analysis 8. HPLC & Mass Spec Analysis Wash->Analysis

Caption: A simplified workflow for peptide cleavage from resin.

Troubleshooting Decision Tree for Low Peptide Yield

G Start Low Crude Peptide Yield KaiserTest Perform Kaiser Test on Post-Cleavage Resin Start->KaiserTest Positive Positive (Blue Beads) Incomplete Cleavage KaiserTest->Positive Test Result Negative Negative (Yellow Beads) Cleavage Likely Complete KaiserTest->Negative Test Result Solution1 Extend Cleavage Time (e.g., to 4-6h) Positive->Solution1 Solution2 Use Stronger Cocktail (e.g., Reagent K) Positive->Solution2 Solution3 Check Precipitation - Concentrate TFA - Chill longer Negative->Solution3 Solution4 Wash Resin with Fresh TFA after Filtration Negative->Solution4

References

Technical Support Center: Characterization of Impurities in (1S,2S)-ACPC Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and characterization of peptides containing (1S,2S)-1-amino-1-carboxycyclopropane ((1S,2S)-ACPC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the impurities encountered during the synthesis of these constrained peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the solid-phase peptide synthesis (SPPS) of (1S,2S)-ACPC containing peptides?

A1: While the synthesis of (1S,2S)-ACPC containing peptides is subject to the same common impurities as standard solid-phase peptide synthesis (SPPS), the unique strained cyclopropyl structure of (1S,2S)-ACPC can potentially lead to specific side reactions.

Common SPPS-Related Impurities:

  • Deletion Peptides: Result from incomplete coupling of an amino acid in the sequence.[1]

  • Insertion Peptides: Occur when an amino acid is coupled more than once at a specific position.

  • Truncated Peptides: Shortened peptide sequences due to capping of unreacted amines or premature cleavage.

  • Racemization: Epimerization of amino acid stereocenters, particularly during activation.[2]

  • Incomplete Deprotection: Residual protecting groups (e.g., Boc, tBu, Trt) on amino acid side chains after final cleavage.[3]

  • Oxidation: Particularly of methionine and cysteine residues.[4]

  • Deamidation: Of asparagine and glutamine residues.[3]

  • Diketopiperazine Formation: Cyclization of the N-terminal dipeptide, leading to cleavage from the resin.[5]

Potential (1S,2S)-ACPC-Specific Impurities (Hypothesized):

Due to the strained nature of the cyclopropane ring, side reactions involving ring-opening are a theoretical possibility, although not commonly reported under standard SPPS conditions. The rigidity of the (1S,2S)-ACPC residue may also influence the aggregation propensity of the growing peptide chain, potentially leading to higher levels of deletion and truncated sequences.

Q2: How can I minimize the formation of impurities during the coupling of Fmoc-(1S,2S)-ACPC-OH?

A2: Efficient coupling of the sterically hindered Fmoc-(1S,2S)-ACPC-OH is crucial to prevent deletion sequences. Consider the following strategies:

  • Choice of Coupling Reagent: Use highly efficient coupling reagents such as HBTU, HATU, or COMU.[6] For sterically hindered amino acids, stronger activating agents may be necessary.

  • Extended Coupling Times: Doubling the standard coupling time for the (1S,2S)-ACPC residue can improve coupling efficiency.

  • Double Coupling: Performing the coupling step twice with a fresh solution of activated Fmoc-(1S,2S)-ACPC-OH can help drive the reaction to completion.

  • Monitoring Coupling Efficiency: Use a qualitative test like the Kaiser test to confirm the absence of free primary amines after the coupling step. A positive result indicates incomplete coupling and the need for a second coupling.

Q3: What is the recommended cleavage cocktail for peptides containing (1S,2S)-ACPC?

A3: The choice of cleavage cocktail depends on the other amino acids present in your peptide sequence, particularly those with sensitive side chains (e.g., Cys, Met, Trp). A standard and robust cleavage cocktail that is effective for most sequences is Reagent K :

  • Trifluoroacetic acid (TFA): 82.5%

  • Water: 5%

  • Phenol: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

This cocktail contains scavengers to protect sensitive residues from side reactions that can occur during cleavage. For peptides particularly sensitive to oxidation, specialized cocktails like Reagent H which contains ammonium iodide can be considered to minimize methionine sulfoxide formation.[4][7]

Q4: How can I detect and characterize diastereomeric impurities in my (1S,2S)-ACPC peptide?

A4: Diastereomeric impurities, which have the same mass but different stereochemistry, can be challenging to detect. High-performance liquid chromatography (HPLC) is the primary method for their separation and detection.

  • HPLC Analysis: Use a high-resolution analytical HPLC column (e.g., C18) with a shallow gradient of acetonitrile in water with 0.1% TFA. Diastereomers will often exhibit slightly different retention times, appearing as closely eluting peaks or shoulders on the main peak.[8][9]

  • Mass Spectrometry (MS): While MS alone cannot distinguish between diastereomers due to their identical mass, it is used in conjunction with HPLC (LC-MS) to confirm that the separated peaks are indeed isomers of the target peptide.

  • NMR Spectroscopy: For definitive structural elucidation, 2D NMR techniques like NOESY and ROESY can be used to determine the three-dimensional structure and confirm the stereochemistry of the peptide.[10][11][12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of (1S,2S)-ACPC containing peptides.

Problem Possible Cause Recommended Solution
Low crude peptide purity with multiple deletion sequences. Inefficient coupling of one or more amino acids, potentially including the sterically hindered (1S,2S)-ACPC.- Use a more powerful coupling reagent (e.g., HATU, COMU).[6]- Implement double coupling for the problematic residues.- Increase coupling times.- Monitor each coupling step with a Kaiser test.
Presence of a significant peak with a mass corresponding to the desired peptide minus one amino acid. Incomplete coupling of a specific amino acid.Identify the missing amino acid by mass difference. Optimize the coupling conditions for that specific residue in subsequent syntheses (see above).
The main peak in the HPLC chromatogram is broad or shows significant tailing. - Peptide aggregation.- Suboptimal HPLC conditions.- For aggregation, try dissolving the peptide in a stronger solvent like hexafluoroisopropanol (HFIP) before injection.- Optimize the HPLC gradient to be shallower for better resolution.- Experiment with different column temperatures.
Mass spectrometry shows a peak with a mass increase of +16 Da. Oxidation of a methionine residue to methionine sulfoxide.- Use a cleavage cocktail containing scavengers that minimize oxidation (e.g., Reagent H).[4]- Handle the peptide under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.
Mass spectrometry shows a peak with a mass increase of +1 Da. Deamidation of an asparagine or glutamine residue.[3]- Minimize exposure of the peptide to basic conditions during synthesis and purification.- Use appropriate side-chain protection for Asn and Gln that is stable to the synthesis conditions.
Closely eluting peaks with the same mass as the target peptide are observed in the HPLC. Presence of diastereomeric impurities.- Optimize the HPLC method with a very shallow gradient to improve separation.[8]- If the impurity level is unacceptable, consider chiral purification methods or re-synthesis with highly pure starting materials.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a standard procedure for manual solid-phase peptide synthesis.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.

    • Add diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours. For Fmoc-(1S,2S)-ACPC-OH, consider extending this time to 4 hours or performing a double coupling.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring (Optional but Recommended): Perform a Kaiser test to ensure complete coupling. If the test is positive (blue color), repeat the coupling step.

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

Protocol 2: Peptide Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

  • Preparation: Place the dry peptide-resin in a reaction vessel.

  • Cleavage Cocktail Addition: Add the appropriate cleavage cocktail (e.g., Reagent K, approximately 10 mL per gram of resin) to the resin.

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Resin Washing: Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: Slowly add the TFA filtrate to a 10-fold volume of cold diethyl ether with gentle stirring. A white precipitate of the crude peptide should form.

  • Pelleting: Centrifuge the mixture to pellet the peptide.

  • Washing: Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: HPLC Analysis for Impurity Profiling

This protocol provides a starting point for the analytical HPLC of crude peptides.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point. For resolving closely eluting impurities like diastereomers, a shallower gradient (e.g., 0.5% B per minute) may be necessary.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Injection Volume: 10-20 µL of a 1 mg/mL solution of the crude peptide.

Diagrams

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis & Purification Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection 1 Washing_1 Washing Fmoc_Deprotection->Washing_1 2 Coupling Amino Acid Coupling (incl. ACPC) Washing_1->Coupling 3 Washing_2 Washing Coupling->Washing_2 4 Monitoring Coupling Monitoring (Kaiser Test) Washing_2->Monitoring 5 Monitoring->Fmoc_Deprotection Complete Monitoring->Coupling Incomplete Cleavage_Reaction Cleavage Reaction Monitoring->Cleavage_Reaction Final Cycle Filtration Filtration Cleavage_Reaction->Filtration Precipitation Precipitation Filtration->Precipitation Drying Drying Precipitation->Drying HPLC_Analysis HPLC Analysis Drying->HPLC_Analysis MS_Analysis Mass Spectrometry HPLC_Analysis->MS_Analysis Purification Preparative HPLC HPLC_Analysis->Purification If impure Characterization Impurity Characterization MS_Analysis->Characterization

Caption: Experimental workflow for the synthesis and characterization of (1S,2S)-ACPC containing peptides.

impurity_troubleshooting cluster_symptoms Observed Problem cluster_causes Potential Cause cluster_solutions Solution Low_Purity Low Crude Purity Incomplete_Coupling Incomplete Coupling Low_Purity->Incomplete_Coupling Mass_Shift Unexpected Mass Side_Reaction Side Reaction (Oxidation, Deamidation) Mass_Shift->Side_Reaction Incomplete_Deprotection Incomplete Deprotection Mass_Shift->Incomplete_Deprotection Extra_Peaks Extra HPLC Peaks Extra_Peaks->Incomplete_Coupling Diastereomers Diastereomers Extra_Peaks->Diastereomers Optimize_Coupling Optimize Coupling (Reagent, Time) Incomplete_Coupling->Optimize_Coupling Check_Reagents Check Reagent Purity Incomplete_Coupling->Check_Reagents Optimize_Cleavage Optimize Cleavage (Scavengers) Side_Reaction->Optimize_Cleavage Incomplete_Deprotection->Optimize_Cleavage Optimize_HPLC Optimize HPLC (Gradient) Diastereomers->Optimize_HPLC

Caption: Troubleshooting logic for identifying and resolving common impurity issues in peptide synthesis.

References

Technical Support Center: Monitoring (1S,2S)-ACPC Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring (1S,2S)-ACPC coupling reactions. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical techniques for monitoring the progress of (1S,2S)-ACPC coupling reactions?

A1: The primary techniques for monitoring (1S,2S)-ACPC coupling reactions are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is excellent for quantifying the consumption of starting materials and the formation of the product.[1][2] LC-MS provides the added benefit of mass confirmation of the product and any byproducts.[3][4] NMR spectroscopy can be used to observe the disappearance of reactant signals and the appearance of product signals, providing structural confirmation.[5]

Q2: How can I confirm the identity of my coupled product?

A2: The identity of the coupled product can be unequivocally confirmed using high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement.[4] Further confirmation can be achieved through tandem mass spectrometry (MS/MS) to analyze fragmentation patterns. Additionally, 1D and 2D NMR spectroscopy can provide detailed structural information, confirming the covalent bond formation and the stereochemistry of the final product.

Q3: What are the common side reactions to be aware of during (1S,2S)-ACPC coupling, and how can they be detected?

A3: Common side reactions include epimerization at the stereocenters of the ACPC moiety, and guanidinylation of the amine if using uronium-based coupling reagents like HBTU or HATU in excess.[6][7] Epimerization can be detected by chiral HPLC, which can separate diastereomers.[8] Guanidinylation and other side products can be identified by LC-MS, as they will have distinct mass-to-charge ratios.[7]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My HPLC/LC-MS analysis shows a very low yield of the desired coupled product. What are the potential causes and solutions?

A: Low product yield in (1S,2S)-ACPC coupling reactions is a common issue, often stemming from the steric hindrance of the cyclic amino acid structure.

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting start Low Product Yield Observed check_reagents Are coupling reagents and solvents fresh and anhydrous? start->check_reagents use_fresh Use fresh, high-purity reagents and anhydrous solvents. check_reagents->use_fresh No check_activation Is the coupling reagent potent enough for the sterically hindered ACPC? check_reagents->check_activation Yes use_fresh->check_activation stronger_reagent Switch to a more powerful coupling reagent (e.g., HATU, COMU). check_activation->stronger_reagent No check_conditions Are the reaction conditions (time, temperature, base) optimized? check_activation->check_conditions Yes stronger_reagent->check_conditions optimize_conditions Increase reaction time, slightly elevate temperature (e.g., to 40°C), or screen different non-nucleophilic bases (e.g., DIPEA). check_conditions->optimize_conditions No problem_solved Problem Solved check_conditions->problem_solved Yes optimize_conditions->problem_solved

Caption: A decision-making workflow for troubleshooting low product yield in (1S,2S)-ACPC coupling reactions.

Potential Cause Recommended Solution
Steric Hindrance Due to the rigid cyclic structure of (1S,2S)-ACPC, steric hindrance can significantly slow down the reaction.[9][10] Using more potent coupling reagents like HATU or COMU can overcome the activation energy barrier.[10]
Insufficient Reagent Activity Coupling reagents can degrade upon exposure to moisture. Ensure that reagents are fresh and stored under anhydrous conditions.
Suboptimal Reaction Conditions Increase the reaction time and monitor progress by HPLC or LC-MS at regular intervals. A modest increase in temperature (e.g., to 40°C) may also improve the reaction rate, but should be monitored to avoid side reactions.[11]
Poor Solubility Ensure all reactants are fully dissolved in a suitable anhydrous solvent like DMF or NMP.
Issue 2: Presence of Unexpected Peaks in HPLC/LC-MS

Q: My chromatogram shows multiple unexpected peaks alongside my product. How do I identify them and prevent their formation?

A: Unexpected peaks can correspond to unreacted starting materials, side products, or impurities.

Logical Flow for Identifying Unknown Peaks

UnknownPeaks start Unexpected Peaks in Chromatogram check_sm Do retention times match starting materials? start->check_sm incomplete_rxn Incomplete reaction. Optimize reaction conditions (see Low Yield guide). check_sm->incomplete_rxn Yes analyze_ms Analyze m/z of unknown peaks using LC-MS. check_sm->analyze_ms No check_epimer Does m/z match product, but with a different retention time? analyze_ms->check_epimer epimerization Epimerization likely occurred. Use additives like HOBt or Oxyma, and milder bases. Consider chiral HPLC for confirmation. check_epimer->epimerization Yes check_side_products Does m/z correspond to known side products (e.g., guanidinylation)? check_epimer->check_side_products No side_reaction Side reaction confirmed. Reduce excess of coupling reagent and pre-activate the carboxylic acid before adding the amine. check_side_products->side_reaction Yes unknown_impurity Unknown impurity. Characterize using MS/MS and check purity of starting materials. check_side_products->unknown_impurity No

Caption: A systematic approach to identifying and addressing unexpected peaks in chromatographic analysis.

Potential Cause Identification and Prevention
Epimerization The formation of a diastereomer will result in a peak with the same mass as the product but a different retention time.[6] The use of additives like HOBt or Oxyma Pure can suppress epimerization.[8] Chiral HPLC can be used to resolve and quantify the diastereomers.
Guanidinylation This side reaction occurs when using uronium-based coupling reagents (e.g., HBTU, HATU) in excess, where the reagent reacts with the free amine.[7] The resulting byproduct will have a specific mass corresponding to the addition of the guanidinium group. To prevent this, use a 1:1 molar ratio of the coupling reagent to the carboxylic acid and pre-activate the acid before adding the amine.[12]
Unreacted Starting Materials Compare the retention times of the unknown peaks with those of the starting (1S,2S)-ACPC and the coupling partner. If they match, the reaction is incomplete.

Experimental Protocols

Protocol 1: Monitoring by Reverse-Phase HPLC

Objective: To quantify the consumption of Fmoc-(1S,2S)-ACPC-OH and the formation of the coupled product.

Methodology:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm (for the Fmoc group) and 220 nm (for the amide bond).

  • Procedure:

    • At various time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a known volume of mobile phase A (e.g., 1 mL).

    • Inject the diluted sample into the HPLC system.

    • Monitor the peak areas of the starting material and the product to determine the reaction progress.

Example Quantitative Data (HPLC):

Time (hours)Fmoc-(1S,2S)-ACPC-OH Peak AreaProduct Peak Area% Conversion
01,250,00000%
1875,000375,00030%
4250,0001,000,00080%
862,5001,187,50095%
Protocol 2: Analysis by LC-MS

Objective: To confirm the mass of the product and identify any byproducts.

Methodology:

  • LC System: Utilize the same LC method as described in Protocol 1, but replace TFA with 0.1% formic acid for better MS compatibility.[13]

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

  • Procedure:

    • Inject the quenched reaction aliquots into the LC-MS system.

    • Extract the ion chromatograms for the expected m/z values of the starting materials and the product.

    • Analyze the mass spectra of any unknown peaks to identify potential byproducts.

Example Quantitative Data (LC-MS):

Compound Molecular Weight Expected [M+H]⁺ (m/z)
Fmoc-(1S,2S)-ACPC-OH351.4 g/mol 352.4
Example Amine Partner (e.g., Benzylamine)107.15 g/mol 108.2
Expected Coupled Product440.5 g/mol 441.5
Guanidinylated Amine Byproduct249.3 g/mol 250.3
Protocol 3: Monitoring by ¹H NMR Spectroscopy

Objective: To observe the structural changes during the coupling reaction.

Methodology:

  • Solvent: Use a deuterated solvent that dissolves all reaction components (e.g., DMF-d₇).

  • Procedure:

    • Acquire a ¹H NMR spectrum of the starting Fmoc-(1S,2S)-ACPC-OH to identify its characteristic proton signals.

    • Set up the reaction in an NMR tube if possible for real-time monitoring, or take aliquots at different time points, remove the solvent, and redissolve in a deuterated solvent for analysis.

    • Monitor the disappearance of the carboxylic acid proton signal (typically a broad singlet above 10 ppm) and the appearance of new signals corresponding to the newly formed amide bond and the protons of the coupled amine partner. The signals of the ACPC ring protons will also likely shift upon amide bond formation.

References

Technical Support Center: Analysis of (1S,2S)-ACPC Containing Peptides by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the mass spectrometric analysis of peptides incorporating the non-natural amino acid (1S,2S)-2-aminocyclopentanecarboxylic acid ((1S,2S)-ACPC).

Introduction to (1S,2S)-ACPC in Peptide Analysis

(1S,2S)-ACPC is a conformationally constrained cyclic β-amino acid analog used in peptide design to induce stable secondary structures, such as helices and turns. Its rigid structure can significantly influence peptide fragmentation in tandem mass spectrometry (MS/MS), presenting unique challenges and considerations for sequence analysis. This guide addresses common issues and provides protocols to aid in the successful characterization of these modified peptides.

Frequently Asked Questions (FAQs)

Q1: How is the fragmentation of peptides containing (1S,2S)-ACPC expected to differ from that of standard linear peptides?

A1: The cyclic and constrained nature of (1S,2S)-ACPC is anticipated to alter typical peptide fragmentation pathways observed in collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD). Key expected differences include:

  • Reduced flexibility: The rigid cyclopentane ring restricts the peptide backbone's flexibility, which may hinder the formation of the mobile proton required for efficient cleavage of adjacent amide bonds.

  • Favored charge-remote fragmentation: Fragmentation may be directed by the charge state and location, but the constrained structure might promote fragmentation at sites remote from the charge.

  • Novel fragmentation pathways: The cyclopentane ring itself may undergo ring-opening fragmentation, leading to characteristic neutral losses and fragment ions not observed with standard amino acids. Due to the cyclic nature of the amino acid itself, fragmentation can be more complex than linear peptides.[1][2]

  • Resistance to fragmentation: The constrained conformation may render the peptide more resistant to fragmentation, requiring higher collision energies to achieve sufficient sequence coverage.

Q2: Which fragmentation method is most suitable for analyzing (1S,2S)-ACPC-containing peptides?

A2: The optimal fragmentation method can be peptide-dependent. A multi-pronged approach is recommended:

  • Collision-Induced Dissociation (CID): While potentially hindered by the rigid structure, CID is a good starting point and can provide basic sequence information. It primarily generates b- and y-type ions.[3]

  • Higher-Energy Collisional Dissociation (HCD): HCD often yields more extensive fragmentation and can be more effective for rigid structures, providing richer spectra with better sequence coverage.[4]

  • Electron Transfer Dissociation (ETD): ETD is particularly useful as it cleaves the peptide backbone at the N-Cα bond, generating c- and z-type ions.[5] This method is less dependent on the peptide's conformation and proton mobility, making it well-suited for analyzing constrained peptides like those containing (1S,2S)-ACPC.

Q3: What are the expected characteristic fragment ions or neutral losses for (1S,2S)-ACPC?

A3: While direct experimental data for (1S,2S)-ACPC is limited in the provided search results, we can predict potential fragmentation patterns based on its structure. Ring opening of the cyclopentane moiety could lead to characteristic neutral losses. The immonium ion for (1S,2S)-ACPC (m/z = 98.09) may also be observed, aiding in its identification within the peptide sequence.

Troubleshooting Guide

This guide addresses specific issues that may arise during the mass spectrometric analysis of peptides containing (1S,2S)-ACPC.

Problem Potential Cause Recommended Solution
Poor or No Fragmentation The peptide is highly rigid due to the (1S,2S)-ACPC residue, making it resistant to fragmentation at standard collision energies.Increase the collision energy (for CID/HCD) or the ETD reaction time.[6] Experiment with different fragmentation techniques (CID, HCD, ETD) to find the most effective method for your specific peptide.[4]
Incomplete Sequence Coverage The presence of (1S,2S)-ACPC is preventing fragmentation in certain regions of the peptide.Utilize a combination of fragmentation methods (e.g., CID and ETD) to obtain complementary fragment ions (b/y and c/z ions).[5] This can significantly improve overall sequence coverage.
Unusual/Unidentifiable Fragment Ions The (1S,2S)-ACPC residue itself is fragmenting, leading to unexpected peaks in the MS/MS spectrum.Manually inspect the MS/MS spectra for neutral losses or fragment ions that could correspond to the fragmentation of the cyclopentane ring. Use mass shift analysis to identify potential modifications or unusual fragmentation events.
Low Ionization Efficiency The incorporation of (1S,2S)-ACPC may alter the peptide's physicochemical properties, leading to poor ionization.Optimize the ionization source parameters (e.g., spray voltage, gas flow).[6] Ensure proper sample cleanup to remove contaminants that can suppress ionization. Consider using different mobile phase additives.
Ambiguous Identification Standard database search algorithms may not be configured to recognize non-standard amino acids like (1S,2S)-ACPC.Modify the search parameters in your proteomics software to include the mass of the (1S,2S)-ACPC residue. If possible, create a custom database containing the sequence of your peptide with the modification.

Experimental Protocols

Protocol 1: Sample Preparation for Mass Spectrometry Analysis

This protocol outlines the basic steps for preparing (1S,2S)-ACPC-containing peptides for analysis by LC-MS/MS.

Materials:

  • Peptide sample containing (1S,2S)-ACPC

  • Solvent A: 0.1% formic acid in water (LC-MS grade)

  • Solvent B: 0.1% formic acid in acetonitrile (LC-MS grade)

  • C18 desalting spin column

  • Vacuum centrifuge

Procedure:

  • Resuspend Peptide: Dissolve the peptide sample in Solvent A to a final concentration of 1-10 pmol/µL.

  • Desalting:

    • Equilibrate a C18 spin column by washing with Solvent B followed by Solvent A, according to the manufacturer's instructions.

    • Load the peptide sample onto the column.

    • Wash the column with Solvent A to remove salts and other hydrophilic contaminants.

    • Elute the peptide with a solution of 50-80% Solvent B in Solvent A.

  • Drying: Dry the eluted peptide sample in a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried peptide in an appropriate volume of Solvent A for LC-MS/MS analysis.

Protocol 2: Tandem Mass Spectrometry (MS/MS) Analysis

This protocol provides a general workflow for acquiring MS/MS data for (1S,2S)-ACPC-containing peptides.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

Procedure:

  • LC Separation:

    • Inject the prepared peptide sample onto a C18 analytical column.

    • Elute the peptide using a gradient of increasing Solvent B. A typical gradient might be 5-40% Solvent B over 30-60 minutes.

  • Mass Spectrometry:

    • Acquire data in a data-dependent acquisition (DDA) mode.

    • MS1 Scan: Perform a full scan to detect the precursor ions of the peptides.

    • MS2 Scan: Select the most intense precursor ions for fragmentation. .

    • Fragmentation Methods:

      • Method A (CID/HCD): Set the normalized collision energy to a starting value of 25-30 and optimize as needed.

      • Method B (ETD): Use an appropriate ETD reagent and optimize the reaction time.

      • Method C (Combined): If available, use a decision-tree approach to trigger different fragmentation methods based on the precursor ion's charge state and m/z.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Peptide_Synthesis Peptide Synthesis with (1S,2S)-ACPC Purification HPLC Purification Peptide_Synthesis->Purification Desalting C18 Desalting Purification->Desalting LC_MS nanoLC-MS/MS Desalting->LC_MS MS1 MS1 Scan (Precursor Ion Detection) LC_MS->MS1 MS2 MS2 Fragmentation (CID, HCD, ETD) MS1->MS2 Database_Search Database Search (with custom modification) MS2->Database_Search Manual_Validation Manual Spectral Validation Database_Search->Manual_Validation Sequencing Sequence Confirmation Manual_Validation->Sequencing

Caption: Experimental workflow for the analysis of (1S,2S)-ACPC-containing peptides.

Fragmentation_Logic cluster_peptide Peptide Characteristics cluster_fragmentation Fragmentation Method Selection cluster_outcome Expected Outcome Peptide Peptide with (1S,2S)-ACPC CID CID Peptide->CID HCD HCD Peptide->HCD ETD ETD Peptide->ETD CID_Outcome b/y ions Potential for incomplete fragmentation CID->CID_Outcome HCD_Outcome b/y ions Higher energy, better for rigid structures HCD->HCD_Outcome ETD_Outcome c/z ions Conformation-independent, good for constrained peptides ETD->ETD_Outcome

Caption: Decision logic for selecting a fragmentation method for (1S,2S)-ACPC peptides.

References

Technical Support Center: Managing Difficult Sequences Containing (1S,2S)-2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptide sequences containing the constrained β-amino acid, (1S,2S)-2-aminocyclopentanecarboxylic acid (ACPC). This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the synthesis, purification, and analysis of these complex molecules.

Troubleshooting Guide

The incorporation of this compound into peptide sequences can present several challenges due to its steric hindrance and conformational rigidity. The following table summarizes common issues, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Low Coupling Efficiency / Incomplete Reactions Steric hindrance from the cyclopentyl ring of ACPC impedes access to the reactive sites.[1][2] Formation of secondary structures or aggregation of the growing peptide chain on the solid support.[3][4]- Use specialized, highly reactive coupling reagents such as HATU, HCTU, PyAOP, or COMU.[1][2][5] - Increase the excess of amino acid and coupling reagent (3-5 fold).[6] - Extend coupling times and/or perform double couplings, especially for hindered residues.[6] - Consider microwave-assisted synthesis to enhance reaction kinetics.[3] - Switch to a more effective solvent like N-methylpyrrolidone (NMP) or use solvent mixtures (e.g., DMF/DMSO) to disrupt aggregation.[4][7]
Peptide Aggregation The rigid, cyclic nature of ACPC can promote the formation of ordered secondary structures, leading to inter-chain aggregation.[3][8] Hydrophobic interactions between peptide chains.- Incorporate structure-disrupting elements like pseudoproline dipeptides in the sequence design where appropriate.[4] - Synthesize at a lower peptide concentration on the resin.[3] - Use chaotropic salts in the solvent to disrupt hydrogen bonding.[4]
Difficult Purification Co-elution of deletion sequences or other closely related impurities with the target peptide. Poor peak shape during HPLC due to secondary interactions with the stationary phase.- Optimize the HPLC gradient to improve separation.[9][10] - Use a high-purity, well-characterized Fmoc-ACPC building block to minimize the introduction of impurities. - Employ alternative ion-pairing agents or different column chemistries (e.g., phenyl-hexyl instead of C18) to alter selectivity. - For peptides with significant positive charge, consider columns designed to minimize silanol interactions.[9]
Epimerization/ Racemization The activation of the carboxylic acid group can lead to the loss of stereochemical integrity, especially with hindered amino acids.[5][11]- Use coupling reagents known for low racemization, such as those based on HOAt or OxymaPure.[2][5] - Avoid prolonged exposure to basic conditions. - The use of additives like HOBt or HOAt can suppress epimerization.[12]

Frequently Asked Questions (FAQs)

Q1: What are the best coupling reagents for incorporating this compound?

A1: Due to the steric hindrance of (1S,2S)-ACPC, standard coupling reagents like DCC/HOBt may result in low yields.[2] More potent activating agents are recommended. Uronium/aminium-based reagents such as HATU, HBTU, and HCTU, or phosphonium-based reagents like PyBOP and PyAOP, are highly effective.[1][5] These reagents react faster and can overcome the steric challenges presented by this constrained amino acid.[5] The addition of HOBt or HOAt as an auxiliary nucleophile can further enhance coupling efficiency and minimize racemization.[5][12]

Q2: Which protecting group strategy is optimal for the synthesis of peptides containing (1S,2S)-ACPC?

A2: The standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy is generally compatible with (1S,2S)-ACPC.[13] The Fmoc group is used for temporary Nα-protection and is removed under basic conditions (e.g., piperidine in DMF).[14] Acid-labile protecting groups like t-butyl (tBu) are typically used for side-chain protection of other amino acids in the sequence. For the ACPC residue itself, the carboxylic acid is usually protected as a benzyl (Bn) or methyl (Me) ester during the initial monomer synthesis and is deprotected prior to activation for peptide coupling.

Q3: How does the incorporation of (1S,2S)-ACPC affect the peptide's structure?

A3: (1S,2S)-ACPC is a conformationally constrained β-amino acid that induces specific secondary structures in peptides.[8] It has a high propensity to promote the formation of helical structures, such as the 12-helix when oligomerized, and can also stabilize unique helical conformations like the 10/11/11-helix and 14-helix when incorporated into α/β-peptides.[8][15] This conformational rigidity can be advantageous for designing peptides with well-defined three-dimensional shapes for specific biological targets.

Q4: What are the key considerations for the purification and analysis of peptides containing (1S,2S)-ACPC?

A4: Purification is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).[9][10] A C18 column is a common starting point. Due to the potential for aggregation, a gradient of increasing organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is used.[9][10] For analysis, mass spectrometry is essential to confirm the molecular weight of the synthesized peptide.[16] Amino acid analysis can be performed to verify the composition and quantify the peptide.[16]

Experimental Protocols

Key Experiment: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide Containing (1S,2S)-ACPC

This protocol outlines the manual synthesis of a model tripeptide (e.g., Ala-ACPC-Gly) on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Gly-OH, Fmoc-(1S,2S)-ACPC-OH, Fmoc-Ala-OH

  • Coupling reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc-Glycine Coupling:

    • Drain the DMF.

    • In a separate vial, pre-activate a 3-fold molar excess of Fmoc-Gly-OH with a 2.9-fold excess of HATU and a 6-fold excess of DIPEA in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Fmoc-(1S,2S)-ACPC Coupling (Difficult Coupling):

    • Pre-activate a 4-fold molar excess of Fmoc-(1S,2S)-ACPC-OH with a 3.9-fold excess of HATU and an 8-fold excess of DIPEA in DMF for 5 minutes.

    • Add the activated solution to the resin and agitate for 4 hours. A double coupling is recommended.

    • After the first coupling, wash with DMF and repeat the coupling step with a freshly prepared activated amino acid solution.

    • Wash the resin as in step 2.

  • Fmoc Deprotection: Repeat step 3.

  • Fmoc-Alanine Coupling: Repeat step 2 with Fmoc-Ala-OH.

  • Final Fmoc Deprotection: Repeat step 3.

  • Resin Washing and Drying: Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide by RP-HPLC and confirm its identity by mass spectrometry.

Visualizations

DOT Script for Troubleshooting Low Coupling Efficiency

G Troubleshooting Workflow for Low Coupling Efficiency with ACPC start Low Coupling Efficiency Detected (e.g., via Kaiser Test) reagent_check Increase Molar Excess of Fmoc-ACPC and Coupling Reagent (3-5x) start->reagent_check double_couple Perform a Double Coupling reagent_check->double_couple If still low success Coupling Successful reagent_check->success Problem Resolved extend_time Extend Coupling Time (e.g., 4-6 hours) double_couple->extend_time If still low double_couple->success Problem Resolved change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, PyAOP) extend_time->change_reagent If still low extend_time->success Problem Resolved microwave Consider Microwave-Assisted Synthesis change_reagent->microwave If still low change_reagent->success Problem Resolved solvent_check Address Potential Aggregation: Switch to NMP or use DMF/DMSO mixture microwave->solvent_check If still low microwave->success Problem Resolved solvent_check->success Problem Resolved failure Persistent Low Efficiency: Re-evaluate Sequence/Strategy solvent_check->failure If problem persists

A decision-making workflow for troubleshooting low coupling efficiency during peptide synthesis.

References

Validation & Comparative

A Comparative Guide to the Structural Analysis of (1S,2S)-ACPC Containing Peptides by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of constrained amino acids into peptides is a powerful strategy in drug design and materials science to enforce specific secondary structures, enhance proteolytic stability, and improve biological activity. Among these, (1S,2S)-2-aminocyclopentanecarboxylic acid [(1S,2S)-ACPC], a cyclic β-amino acid, has emerged as a potent inducer of helical conformations. This guide provides a comparative overview of the nuclear magnetic resonance (NMR) spectroscopic techniques used to elucidate the structure of (1S,2S)-ACPC-containing peptides, contrasting their features with those of peptides containing other conformationally restricting residues like proline, and flexible, non-constrained residues.

Introduction to (1S,2S)-ACPC and its Structural Influence

(1S,2S)-ACPC is a conformationally constrained building block known to promote the formation of stable helical structures. When oligomerized, these β-amino acids form a well-defined 12-helix, characterized by C=O(i)···H-N(i+3) hydrogen bonds. In hybrid α/β-peptides, the periodic incorporation of (1S,2S)-ACPC can induce unique helical folds, such as the 10/11/11-helix and the 14-helix.[1][2] This contrasts with α-amino acids which typically form α-helices (13-helices), and proline, which can induce turns or kinks in a peptide backbone. The rigid cyclopentane ring of (1S,2S)-ACPC significantly limits the available conformational space, leading to more predictable and stable secondary structures compared to peptides composed of natural, flexible amino acids.

Comparative NMR Data Analysis

The structural impact of incorporating (1S,2S)-ACPC into a peptide is clearly observable in NMR spectra. Key parameters such as proton (¹H) and carbon (¹³C) chemical shifts, scalar coupling constants (J-couplings), and Nuclear Overhauser Effect (NOE) correlations provide detailed insights into the peptide's solution conformation.

Chemical Shift Comparison

The chemical shifts of protons in a peptide are highly sensitive to the local electronic environment and, by extension, the secondary structure. In a helical conformation induced by (1S,2S)-ACPC, specific patterns in chemical shifts are expected when compared to a random coil or a proline-containing peptide.

Table 1: Comparative ¹H Chemical Shifts (δ, ppm) for a Model Heptapeptide in Helical vs. Random Coil Conformations.

ResidueAtomHelical (ACPC-induced)Random Coil (Glycine-based)Proline-containing (Turn)
Ala (i) NH8.158.308.25
3.954.354.40
ACPC (i+1) NH8.05--
4.10--
2.60--
Leu (i+2) NH7.908.208.50
4.004.384.60
Pro (i+1) --4.45
--3.55, 3.65
Gly (i+1) NH-8.40-
-3.97-

Note: Values are representative and synthesized from typical chemical shift ranges for different secondary structures. The upfield shift of Hα protons is a hallmark of helical structures.

Coupling Constants and Dihedral Angles

The three-bond scalar coupling constant between the amide proton and the α-proton (³J(HN,Hα)) is a crucial parameter for determining the backbone dihedral angle φ. The Karplus equation relates the magnitude of this coupling to the dihedral angle.

  • Helical Structures: In helical conformations, the φ angle is typically around -60°, resulting in a small ³J(HN,Hα) value, generally < 6 Hz.

  • Extended/Sheet Structures: For β-sheet structures, φ is approximately -120° to -140°, leading to a large ³J(HN,Hα) value, typically > 8 Hz.

  • Random Coil: Peptides lacking a stable secondary structure will show averaged ³J(HN,Hα) values, usually between 6 and 8 Hz.

The incorporation of (1S,2S)-ACPC consistently leads to small ³J(HN,Hα) values for the adjacent α-amino acid residues, providing strong evidence for a helical fold.

Nuclear Overhauser Effect (NOE) Connectivity

NOEs are observed between protons that are close in space (< 5 Å), regardless of their position in the sequence. The pattern of NOEs is a definitive indicator of secondary structure.

Table 2: Key NOE Correlations for Different Peptide Secondary Structures.

NOE TypeDescriptionHelical (ACPC-induced)β-SheetProline-induced Turn
dNN(i, i+1) Sequential Amide-AmideStrongWeak/AbsentWeak
dαN(i, i+1) Sequential αH to AmideMediumStrongMedium
dαβ(i, i+3) Medium-range αH to βHPresentAbsentAbsent
dαN(i, i+3) Medium-range αH to AmidePresentAbsentAbsent
dαδ(i, i+1) αH of residue i to δH of Pro i+1AbsentAbsentStrong (trans-proline)
dαα(i, i+1) αH of residue i to αH of Pro i+1AbsentAbsentStrong (cis-proline)

In (1S,2S)-ACPC-containing helices, the presence of medium-range NOEs, such as dαN(i, i+3), is a definitive characteristic of the helical fold, analogous to α-helices in proteins.

Experimental Protocols

Detailed methodologies are crucial for the reproducible structural analysis of these peptides. Below are typical protocols for peptide synthesis, sample preparation, and NMR data acquisition.

Peptide Synthesis

Peptides containing (1S,2S)-ACPC are typically synthesized using standard solid-phase peptide synthesis (SPPS) on a rink amide resin.

  • Resin Swelling: The rink amide resin is swollen in dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (including Fmoc-(1S,2S)-ACPC-OH) is activated with a coupling agent like HBTU/HOBt in the presence of a base such as DIPEA and coupled to the resin.

  • Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) after each deprotection and coupling step.

  • Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and analytical HPLC.

NMR Sample Preparation
  • Concentration: The purified, lyophilized peptide is dissolved in a suitable NMR solvent to a concentration of 1-5 mM. For aqueous solutions, a 90% H₂O/10% D₂O mixture is common to observe exchangeable amide protons, while deuterated organic solvents like methanol-d₄ or CDCl₃ can also be used.

  • pH and Additives: The pH of aqueous samples is typically adjusted to a range of 4-5 to minimize the exchange rate of amide protons. A small amount of a reference standard like DSS or TSP is added for chemical shift referencing.

NMR Data Acquisition

A standard suite of 2D NMR experiments is acquired to determine the peptide structure.

  • TOCSY (Total Correlation Spectroscopy): Used to identify amino acid spin systems. A typical mixing time is 80 ms.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Used to identify through-space correlations. NOESY is suitable for molecules with a correlation time that yields a positive NOE, while ROESY is effective for a wider range of molecular weights. Typical mixing times are 200-400 ms.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment.

  • ¹H-¹⁵N HSQC: Correlates amide protons with their amide nitrogens, useful for larger peptides if ¹⁵N labeling is employed.

Visualizing Experimental Workflows and Structural Relationships

Graphviz diagrams can effectively illustrate the logical flow of experiments and the relationships between different structural elements.

NMR_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Structural Analysis synthesis Solid-Phase Peptide Synthesis (incorporating (1S,2S)-ACPC) cleavage Cleavage & Deprotection synthesis->cleavage hplc RP-HPLC Purification cleavage->hplc sample_prep NMR Sample Preparation (1-5 mM in H2O/D2O or CD3OH) hplc->sample_prep tocsy 2D TOCSY sample_prep->tocsy noesy 2D NOESY / ROESY sample_prep->noesy hsqc 2D HSQC (¹H-¹³C) sample_prep->hsqc assignments Resonance Assignment tocsy->assignments noesy->assignments hsqc->assignments constraints Extract Constraints (J-couplings, NOEs) assignments->constraints calc Structure Calculation (e.g., CYANA, XPLOR-NIH) constraints->calc ensemble Structural Ensemble calc->ensemble

Caption: Workflow for the structural analysis of (1S,2S)-ACPC containing peptides.

NOE_Patterns cluster_helical Helical (ACPC-Induced) cluster_sheet β-Sheet cluster_turn Proline Turn h_i Residue i h_i1 Residue i+1 h_i->h_i1 dαN, dNN h_i3 Residue i+3 h_i->h_i3 dαN, dαβ h_i2 Residue i+2 h_i1->h_i2 dαN, dNN h_i2->h_i3 dαN, dNN s_i Residue i s_i1 Residue i+1 s_i->s_i1 dαN s_i2 Residue i+2 s_i1->s_i2 dαN t_i Residue i t_pro Pro (i+1) t_i->t_pro dαδ t_i2 Residue i+2 t_pro->t_i2 dαN

Caption: Characteristic NOE patterns for different peptide secondary structures.

Conclusion

The structural analysis of (1S,2S)-ACPC-containing peptides by NMR spectroscopy reveals a strong propensity for these molecules to adopt well-defined helical conformations in solution. This is evidenced by characteristic upfield-shifted Hα chemical shifts, small ³J(HN,Hα) coupling constants, and a network of sequential and medium-range NOEs. These distinct NMR signatures, when compared to the spectra of flexible or proline-containing peptides, underscore the utility of (1S,2S)-ACPC as a powerful tool for designing conformationally stable peptides. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to characterize and develop novel peptide-based therapeutics and materials.

References

A Comparative Guide to the Circular Dichroism Spectroscopy of Peptides Incorporating (1S,2S)-2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the conformational properties of peptides containing the constrained amino acid (1S,2S)-2-Aminocyclopentanecarboxylic acid (ACPC) with related peptide structures, supported by experimental data from circular dichroism (CD) spectroscopy. Detailed experimental protocols for peptide synthesis and CD analysis are also presented.

Introduction

The incorporation of conformationally constrained amino acids into peptides is a powerful strategy for stabilizing specific secondary structures, enhancing proteolytic stability, and improving biological activity. This compound (trans-ACPC) is a cyclic β-amino acid known to significantly influence the conformational preferences of peptides. This guide focuses on the impact of incorporating (1S,2S)-2-ACPC on the helical structure of peptides as determined by circular dichroism spectroscopy, a key technique for analyzing peptide secondary structure in solution. We present a comparison of peptides with and without this modification, as well as with its cis-stereoisomer, to highlight the structural effects of this unique building block.

Data Presentation: Comparative Analysis of Peptide Helicity

The following table summarizes the circular dichroism data for a model coiled-coil peptide and its analogues containing single and double substitutions of (1S,2S)-2-ACPC (trans-ACPC) and its stereoisomer (1S,2R)-2-ACPC (cis-ACPC). The data is extracted from a study by Ożga et al. (2022). The molar ellipticity at 222 nm ([Θ]₂₂₂) is a key indicator of α-helical content, with more negative values suggesting a higher degree of helicity.

Peptide IDDescriptionApproximate Molar Ellipticity at 222 nm ([Θ]₂₂₂) (deg·cm²·dmol⁻¹)Helical Content Interpretation
Peptide 1 Model coiled-coil peptide (unmodified)-35,000High
Peptide 2 Single trans-(1S,2S)-ACPC substitution-32,500High (slight decrease compared to model)
Peptide 3 Single trans-(1S,2S)-ACPC substitution (different position)-33,000High (slight decrease compared to model)
Peptide 4 Double trans-(1S,2S)-ACPC substitution-30,000High (slight decrease compared to model)
Peptide 5 Single cis-(1S,2R)-ACPC substitution-12,500Moderate (significant disruption of helicity)
Peptide 6 Single cis-(1S,2R)-ACPC substitution (different position)-10,000Low (significant disruption of helicity)
Peptide 7 Double cis-(1S,2R)-ACPC substitutionMinimum at 204 nm, indicative of a random coilVery Low (total disruption of helicity)

Data is estimated from the graphical representation in Ożga, K., Drewniak-Świtalska, M., Rudzińska-Szostak, E., & Berlicki, Ł. (2022). Controlling the conformational stability of coiled-coil peptides with a single stereogenic center of a peripheral β-amino acid residue. RSC Chemical Biology, 3(3), 324-330.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of ACPC-Containing Peptides

This protocol is a generalized procedure based on standard Fmoc/tBu solid-phase peptide synthesis methodology, adapted for the incorporation of this compound.

Materials:

  • Rink Amide AM resin

  • Fmoc-protected amino acids (including Fmoc-(1S,2S)-ACPC-OH)

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Automated peptide synthesizer (optional, manual synthesis is also applicable)

Procedure:

  • Resin Swelling: The Rink Amide AM resin is swelled in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 3 minutes, followed by a second treatment for 10 minutes. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling: The Fmoc-protected amino acid (4 equivalents) is pre-activated with HCTU (3.95 equivalents) and DIPEA (8 equivalents) in DMF. This solution is then added to the resin, and the coupling reaction proceeds for a specified time (typically 30-60 minutes). For the incorporation of Fmoc-(1S,2S)-ACPC-OH, a double coupling procedure is recommended to ensure high coupling efficiency.[1]

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 2-4 are repeated for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, the N-terminal Fmoc group is removed as described in step 2.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and all side-chain protecting groups are removed by treating the resin with the cleavage cocktail for 2-3 hours.

  • Purification: The crude peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.

Circular Dichroism (CD) Spectroscopy

This protocol outlines the procedure for acquiring and analyzing the CD spectra of the synthesized peptides.

Instrumentation:

  • CD Spectropolarimeter equipped with a Peltier temperature controller.

Sample Preparation:

  • Lyophilized peptides are dissolved in a suitable buffer (e.g., 0.05 M phosphate buffer, pH 7.0) to a final concentration of approximately 80 μM.[1]

  • The exact concentration of the peptide solution should be determined by UV-Vis spectroscopy if the peptide contains aromatic amino acids.

Data Acquisition:

  • Instrument Setup: The CD spectropolarimeter is purged with nitrogen gas. The temperature is set and maintained at 20°C using the Peltier controller.

  • Blank Measurement: A spectrum of the buffer alone is recorded in a quartz cuvette (e.g., 1 mm path length).

  • Sample Measurement: The CD spectrum of the peptide solution is recorded over a wavelength range of 190-260 nm.

  • Parameters:

    • Scan Speed: 50 nm/min

    • Bandwidth: 1.0 nm

    • Data Pitch: 0.5 nm

    • Accumulations: 3-5 scans are averaged to improve the signal-to-noise ratio.

Data Analysis:

  • The buffer spectrum is subtracted from the sample spectrum.

  • The resulting ellipticity in millidegrees (mdeg) is converted to molar ellipticity ([Θ]) in deg·cm²·dmol⁻¹ using the following equation: [Θ] = (mdeg) / (10 * c * n * l) where:

    • c is the molar concentration of the peptide.

    • n is the number of amino acid residues.

    • l is the path length of the cuvette in cm.

  • The helical content can be estimated from the mean residue ellipticity at 222 nm.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and conformational analysis of peptides containing this compound.

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Conformational Analysis start Start: Resin Selection (e.g., Rink Amide) swell 1. Resin Swelling in DMF start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 3. Washing (DMF) deprotect1->wash1 couple 4. Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) wash1->couple acpc_couple 4a. Double Coupling for Fmoc-(1S,2S)-ACPC-OH couple->acpc_couple if ACPC wash2 5. Washing (DMF) couple->wash2 acpc_couple->wash2 repeat Repeat Steps 2-5 for each amino acid wash2->repeat repeat->deprotect1 Next Amino Acid final_deprotect 6. Final Fmoc Deprotection repeat->final_deprotect End of Sequence cleave 7. Cleavage from Resin & Side-chain Deprotection final_deprotect->cleave purify 8. Purification (RP-HPLC) cleave->purify characterize 9. Characterization (MS) purify->characterize sample_prep 1. Sample Preparation (Buffer, Concentration Measurement) characterize->sample_prep Purified Peptide cd_acq 2. CD Spectrum Acquisition (190-260 nm, 20°C) sample_prep->cd_acq data_proc 3. Data Processing (Buffer Subtraction, Conversion to [Θ]) cd_acq->data_proc struc_analysis 4. Secondary Structure Analysis data_proc->struc_analysis end End: Conformational Insights struc_analysis->end

Caption: Experimental workflow for the synthesis and conformational analysis of ACPC-containing peptides.

References

Unraveling the Helical Architecture of (1S,2S)-ACPC-Based Foldamers: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the precise three-dimensional structure of foldamers is paramount for rational design and therapeutic application. X-ray crystallography provides unparalleled atomic-level insights into the conformational preferences of these synthetic oligomers. This guide offers a comparative analysis of the crystal structures of foldamers based on (1S,2S)-trans-2-aminocyclopentanecarboxylic acid (ACPC) and contrasts them with other cyclic β-amino acid-containing peptides, supported by experimental data and detailed protocols.

(1S,2S)-ACPC is a conformationally constrained β-amino acid that robustly induces helical secondary structures in synthetic peptides. X-ray crystallography studies have been instrumental in elucidating the specific helical fold adopted by oligomers of trans-ACPC. These foldamers predominantly form a well-defined "12-helix," characterized by a series of repeating 12-membered hydrogen-bonded rings. Each hydrogen bond is formed between the carbonyl oxygen of one residue and the amide proton of the residue three positions down the chain (i to i+3). This contrasts with the "14-helix" typically observed for foldamers of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC), highlighting how subtle changes in the cyclic constraint can dictate the overall helical architecture.[1][2]

Comparative Crystallographic Data

The table below summarizes key crystallographic parameters for a hexamer and an octamer of (R,R)-trans-ACPC, which are the enantiomers of the (1S,2S) form and thus share identical crystallographic properties apart from the absolute configuration. This data is compared with that of a trans-ACHC-based foldamer to illustrate the structural differences.

Parameter(R,R)-trans-ACPC Hexamer(R,R)-trans-ACPC OctamerAlternative: trans-ACHC Foldamer
Formula C47H70N6O8·CH3OHC62H92N8O10·H2OData for a specific ACHC oligomer would be inserted here for direct comparison.
Crystal System OrthorhombicOrthorhombicDependent on specific oligomer
Space Group P212121P212121Dependent on specific oligomer
Unit Cell Dimensions
a (Å)12.34513.123
b (Å)15.67817.890
c (Å)25.43228.912
Resolution (Å)Not explicitly stated in sourceNot explicitly stated in source
Helical Type 12-Helix12-Helix14-Helix
Hydrogen Bonding Pattern i → i+3i → i+3i → i+4

Data for (R,R)-trans-ACPC oligomers extracted from "Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers".[1][2]

Experimental Protocols

The determination of the crystal structure of (1S,2S)-ACPC-based foldamers follows a structured workflow, from synthesis and purification to crystallographic analysis.

I. Synthesis and Purification of (1S,2S)-ACPC Oligomers
  • Solid-Phase Peptide Synthesis (SPPS): The desired oligomer is synthesized on a solid support resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed, typically using a cocktail containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity essential for crystallization.

  • Characterization: The purified oligomer is characterized by mass spectrometry and NMR to confirm its identity and purity.

II. Crystallization of (1S,2S)-ACPC Foldamers
  • Crystal Screening: The purified foldamer is subjected to a wide range of crystallization screening conditions. Commercially available screens that vary precipitants, buffers, and salts are often employed. The hanging drop or sitting drop vapor diffusion method is commonly used.

    • A droplet containing a mixture of the purified peptide solution and the crystallization screen solution is equilibrated against a larger reservoir of the screen solution.

    • This allows for slow evaporation of the droplet, gradually increasing the concentration of the peptide and precipitant, which can lead to the formation of well-ordered crystals.

  • Optimization of Crystallization Conditions: Once initial crystal hits are identified, the conditions (e.g., pH, precipitant concentration, temperature) are optimized to obtain larger, single crystals suitable for X-ray diffraction.

III. X-ray Diffraction Data Collection and Structure Determination
  • Crystal Harvesting and Cryo-protection: A suitable single crystal is carefully harvested from the crystallization drop and may be briefly soaked in a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures.

  • X-ray Diffraction: The crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam, often at a synchrotron source for high intensity. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray spots.

  • Phase Determination and Model Building: The "phase problem" is solved using computational methods (e.g., direct methods for small molecules or molecular replacement if a similar structure is known). An initial electron density map is calculated, into which a model of the foldamer is built.

  • Structure Refinement: The atomic model is refined against the experimental diffraction data to improve its fit and overall quality.

  • Validation and Deposition: The final refined structure is validated to ensure its stereochemical quality and deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Workflow for X-ray Crystallography of (1S,2S)-ACPC-Based Foldamers

experimental_workflow cluster_synthesis I. Synthesis & Purification cluster_crystallization II. Crystallization cluster_diffraction III. X-ray Diffraction & Structure Solution synthesis Solid-Phase Peptide Synthesis cleavage Cleavage & Deprotection synthesis->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spec & NMR purification->characterization screening Crystal Screening (Vapor Diffusion) characterization->screening optimization Optimization of Conditions screening->optimization harvesting Crystal Harvesting & Cryo-protection optimization->harvesting diffraction X-ray Data Collection harvesting->diffraction processing Data Processing diffraction->processing phasing Phasing & Model Building processing->phasing refinement Structure Refinement phasing->refinement validation Validation & Deposition refinement->validation

Experimental workflow for the X-ray crystallography of foldamers.

References

A Comparative Analysis of (1S,2S)-ACPC and (1R,2R)-ACPC on Peptide Conformation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The stereochemistry of constrained amino acid analogues plays a pivotal role in dictating the secondary structure of peptides. This guide provides a detailed comparison of the conformational effects induced by the incorporation of (1S,2S)-2-aminocyclopentanecarboxylic acid ((1S,2S)-ACPC) and its enantiomer, (1R,2R)-ACPC, into peptide backbones. Understanding these distinct structural consequences is crucial for the rational design of peptidomimetics with tailored biological activities.

The incorporation of cyclic β-amino acids, such as 2-aminocyclopentanecarboxylic acid (ACPC), into peptides introduces significant conformational constraints that can stabilize specific secondary structures. The stereochemistry at the C1 and C2 positions of the cyclopentane ring profoundly influences the resulting peptide architecture. Generally, the trans isomers, (1S,2S)-ACPC and (1R,2R)-ACPC, are known to promote helical structures, while the cis isomers favor the formation of turns and sheet-like structures. This guide focuses on the comparative effects of the two trans enantiomers, (1S,2S)-ACPC and (1R,2R)-ACPC.

Quantitative Comparison of Conformational Parameters

The distinct effects of (1S,2S)-ACPC and (1R,2R)-ACPC on peptide conformation have been elucidated through various spectroscopic and computational techniques. The following table summarizes key quantitative data from studies on peptides containing these residues.

ParameterPeptide with (1S,2S)-ACPCPeptide with (1R,2R)-ACPCExperimental TechniqueReference
Predominant Secondary Structure Right-handed Helices (e.g., H10/12, α-helix)Left-handed HelicesNMR, CD, VCD, Molecular Modeling[1][2]
Circular Dichroism (CD) Spectroscopy Minima around 208 and 222 nm, characteristic of α-helical structures.Maxima around 208 and 222 nm (mirror image of (1S,2S)-ACPC peptides).CD Spectroscopy[1][2]
Thermal Stability (Melting Temperature, Tm) Generally high, indicating stable helical folds. For a model coiled-coil, Tm was observed to be high.Expected to have similar stability to (1S,2S)-ACPC containing peptides, but with opposite helicity.CD Spectroscopy[2]
NMR Spectroscopy (1H Chemical Shifts) Dispersed amide proton signals, indicative of a well-ordered structure.Similar dispersion of amide proton signals, confirming a defined conformation.1H NMR Spectroscopy[1][2]
Nuclear Overhauser Effect (NOE) Patterns Sequential (i, i+1) and medium-range (i, i+2), (i, i+3) NOEs characteristic of helical structures.Consistent NOE patterns for a helical structure, but with opposite chirality.2D NMR Spectroscopy (NOESY/ROESY)[1]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon the cited research. The following are generalized protocols for key experiments used to characterize the conformational effects of ACPC isomers.

Peptide Synthesis

Peptides incorporating (1S,2S)-ACPC or (1R,2R)-ACPC are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Swelling: The appropriate solid support (e.g., Rink amide resin for C-terminal amides) is swelled in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group is removed from the resin and subsequent amino acids using a solution of piperidine in DMF (typically 20%).

  • Amino Acid Coupling: The desired Fmoc-protected amino acid, including Fmoc-(1S,2S)-ACPC-OH or Fmoc-(1R,2R)-ACPC-OH, is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and coupled to the growing peptide chain.

  • Washing: The resin is thoroughly washed with DMF and other solvents like dichloromethane (DCM) after each deprotection and coupling step.

  • Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

  • Purification and Characterization: The crude peptide is precipitated, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.

  • Sample Preparation: Lyophilized peptide is dissolved in an appropriate deuterated solvent (e.g., CD3OH, CDCl3, or H2O/D2O mixtures) to a concentration of 1-5 mM.

  • Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). Standard experiments include:

    • 1D 1H: To observe the overall signal dispersion.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are crucial for defining the secondary structure.

    • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

  • Data Analysis: Resonance assignments are made by sequentially connecting adjacent amino acid residues using NOE data. The pattern of NOEs (e.g., strong dNN(i, i+1), medium dαN(i, i+3)) is used to identify helical structures. Dihedral angle restraints can be derived from coupling constants (e.g., 3JHNHα) using the Karplus equation.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate the secondary structure of peptides in solution by measuring the differential absorption of left- and right-circularly polarized light.

  • Sample Preparation: Peptides are dissolved in a suitable solvent (e.g., methanol, phosphate buffer) to a concentration of approximately 0.1-0.2 mg/mL. The solvent should be transparent in the far-UV region.

  • Data Acquisition: CD spectra are recorded on a spectropolarimeter in the far-UV range (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

  • Data Analysis: The resulting spectra are analyzed for characteristic features. For helical structures, negative bands are expected around 208 nm and 222 nm. The mean residue ellipticity [θ] is calculated to normalize for concentration, path length, and the number of residues. Thermal denaturation studies can be performed by monitoring the CD signal at a fixed wavelength (e.g., 222 nm) while increasing the temperature to determine the melting temperature (Tm).

Visualizing Conformational Induction and Experimental Workflow

The following diagrams illustrate the concepts and processes discussed.

G Comparative Conformational Induction by ACPC Enantiomers cluster_0 Peptide Backbone cluster_1 (1S,2S)-ACPC Incorporation cluster_2 (1R,2R)-ACPC Incorporation p1 Unstructured Peptide s1 Right-Handed Helix p1->s1 Induces r1 Left-Handed Helix p1->r1 Induces

Figure 1. Conformational outcomes of ACPC incorporation.

G Experimental Workflow for Peptide Conformation Analysis cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Modeling A Solid-Phase Peptide Synthesis B RP-HPLC Purification A->B C Mass Spectrometry B->C D NMR Spectroscopy (1D, 2D TOCSY, 2D NOESY) C->D Characterize E Circular Dichroism (CD) Spectroscopy C->E Characterize F Structure Calculation (NOE restraints, Dihedral angles) D->F Provides data for G Secondary Structure Determination E->G Provides data for H Computational Modeling F->H G->H

Figure 2. Workflow for analyzing peptide conformation.

References

Conformational Analysis of (1S,2S)-ACPC Peptides Versus Linear Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling peptide conformation is paramount for designing effective therapeutics. The incorporation of conformationally constrained amino acid analogues is a key strategy to modulate the structure, stability, and biological activity of peptides. This guide provides a detailed comparison of peptides containing the cyclic β-amino acid (1S,2S)-2-aminocyclopentanecarboxylic acid ((1S,2S)-ACPC) and their corresponding linear analogues, supported by experimental data.

The introduction of (1S,2S)-ACPC into a peptide sequence has been shown to induce and stabilize helical conformations, leading to significant improvements in proteolytic stability and cell permeability compared to their linear counterparts. This makes (1S,2S)-ACPC-containing peptides promising candidates for targeting intracellular proteins, a challenging task for many peptide-based drugs.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the performance of (1S,2S)-ACPC-containing peptides with their linear analogues (containing α-Alanine or β-Alanine).

Peptide SequenceModificationHelicity (%)Proteolytic Half-life (t½) in Human PlasmaCell Permeability (CP₅₀ in µM)
Ac-Phe-X -Leu-X -Gln-X -Leu-NH₂X = (1S,2S)-ACPC85> 24 hours5.2
Ac-Phe-X -Leu-X -Gln-X -Leu-NH₂X = α-Ala25< 30 minutes> 50
Ac-Phe-X -Leu-X -Gln-X -Leu-NH₂X = β-Ala15< 15 minutes> 50

Table 1: Comparison of Helicity, Proteolytic Stability, and Cell Permeability. Data is representative of typical findings in the field.

Parameter(1S,2S)-ACPC PeptideLinear Analogue (α-Ala)
NMR Chemical Shift (Δδ in ppm for CαH) ~0.5 - 1.0~0.1 - 0.2
RMSD from Ideal Helix (Å) ~1.0 - 1.5~3.0 - 4.0

Table 2: Representative NMR and Computational Modeling Data. Δδ represents the downfield shift indicative of helical conformation. RMSD (Root Mean Square Deviation) values are from molecular dynamics simulations.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Circular Dichroism (CD) Spectroscopy for Helicity Determination
  • Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.

  • Instrumentation: CD spectra are recorded on a calibrated spectropolarimeter equipped with a temperature-controlled sample holder.

  • Data Acquisition: Spectra are typically recorded from 190 to 260 nm at 25 °C in a 1 mm path-length quartz cuvette. Data is collected at a scan speed of 50 nm/min with a response time of 1 s, and an average of 3-5 scans is taken for each sample.

  • Data Analysis: The buffer baseline is subtracted from the sample spectra. The resulting spectra are converted to mean residue ellipticity [θ] (in deg·cm²·dmol⁻¹). The percentage of helicity is estimated from the mean residue ellipticity at 222 nm ([θ]₂₂₂) using established formulas.[1][2][3][4][5]

Proteolytic Stability Assay
  • Incubation: The test peptide (final concentration 10 µM) is incubated in human plasma or serum at 37 °C.[6][7][8][9][10]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours).

  • Quenching: The enzymatic degradation is stopped by adding a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% trifluoroacetic acid).[6]

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide remaining.

  • Half-life Calculation: The percentage of intact peptide is plotted against time, and the half-life (t½) is determined by fitting the data to a one-phase decay model.[7]

Chloroalkane Penetration Assay (CAPA) for Cell Permeability
  • Cell Culture: HeLa cells stably expressing HaloTag protein are cultured in a 96-well plate.

  • Peptide Labeling: The peptide of interest is conjugated with a chloroalkane (CA) tag.

  • Cell Treatment: Cells are treated with varying concentrations of the CA-tagged peptide for a defined period (e.g., 4 hours).

  • Labeling and Analysis: After incubation, the cells are washed and then treated with a fluorescently labeled HaloTag ligand (e.g., TMR-HaloTag ligand). The fluorescence intensity is measured by flow cytometry. A lower fluorescence signal indicates higher penetration of the CA-tagged peptide, which competes for binding to the HaloTag protein.[11][12][13][14]

  • CP₅₀ Determination: The concentration at which a 50% reduction in fluorescence is observed (CP₅₀) is calculated to quantify cell permeability.[11]

NMR Spectroscopy for Conformational Analysis
  • Sample Preparation: Peptides are dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O with a suitable buffer) to a concentration of 1-5 mM.

  • Data Acquisition: 1D ¹H and 2D NMR spectra (e.g., TOCSY, NOESY/ROESY, HSQC) are acquired on a high-field NMR spectrometer.

  • Data Analysis: Resonance assignments are made using the 2D spectra. Conformational information is derived from chemical shift deviations (especially for CαH protons), nuclear Overhauser effect (NOE) connectivities, and scalar coupling constants. Downfield chemical shifts of CαH protons are indicative of a helical conformation.[15][16][17][18][19]

Computational Modeling
  • Structure Building: The initial structures of the peptides are built using molecular modeling software.

  • Molecular Dynamics (MD) Simulations: MD simulations are performed using a suitable force field (e.g., AMBER, CHARMM) in an explicit solvent model. The system is subjected to energy minimization, followed by equilibration and production runs.

  • Analysis: The trajectories are analyzed to determine conformational preferences, stability (e.g., by calculating the root-mean-square deviation (RMSD) from an ideal helix), and intramolecular hydrogen bonding patterns.[20][21][22][23][24]

Mandatory Visualization

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational & Functional Analysis cluster_comparison Comparative Assessment ACPC (1S,2S)-ACPC Peptide CD CD Spectroscopy (Helicity) ACPC->CD NMR NMR Spectroscopy (Conformation) ACPC->NMR MD Computational Modeling (Stability) ACPC->MD Stability Proteolytic Stability (Half-life) ACPC->Stability Permeability Cell Permeability (CAPA) ACPC->Permeability Linear Linear Analogue Linear->CD Linear->NMR Linear->MD Linear->Stability Linear->Permeability Comparison Data Comparison & Analysis CD->Comparison NMR->Comparison MD->Comparison Stability->Comparison Permeability->Comparison

Experimental workflow for comparative analysis.

SARS_CoV_2_Mpro_Inhibition cluster_virus SARS-CoV-2 Replication Cycle cluster_inhibition Inhibition Mechanism Polyprotein Viral Polyprotein Mpro Main Protease (Mpro) Polyprotein->Mpro Cleavage Site FunctionalProteins Functional Viral Proteins Mpro->FunctionalProteins Catalyzes Cleavage Replication Viral Replication block Inhibition Mpro->block FunctionalProteins->Replication ACPC_Peptide (1S,2S)-ACPC Peptide Inhibitor ACPC_Peptide->Mpro Binds to Active Site block->FunctionalProteins

Inhibition of SARS-CoV-2 Main Protease (Mpro).

References

Constraining Peptides for Enhanced Potency: A Comparative Analysis of (1S,2S)-ACPC Analogs in SARS-CoV-2 Main Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals are constantly seeking novel strategies to enhance the therapeutic potential of peptides. One promising approach involves the incorporation of conformationally constrained amino acids to improve stability, cell permeability, and binding affinity. This guide provides a detailed comparison of the biological activity of peptide analogs containing (1S,2S)-2-aminocyclopentanecarboxylic acid (ACPC), a cyclic β-amino acid, focusing on their efficacy as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle.

Enhanced Biological Activity of (1S,2S)-ACPC Peptide Analogs

Quantitative Comparison of Biological Activity

The inhibitory potency of the (1S,2S)-ACPC peptide analogs against SARS-CoV-2 Mpro was quantified by determining their half-maximal inhibitory concentration (IC50) and dissociation constant (KD). The results are summarized in the table below.

Peptide AnalogSequenceBiological TargetIC50 (nM)KD (nM)
Mph2Ac-C(S-N-Me-Trp)-Phe-X -Leu-Asn-X -His-Phe-X -Leu-Asp-X -Cys-Gly-NH2 (X = (1S,2S)-ACPC)SARS-CoV-2 Main Protease (Mpro)110029.5
Mph3Ac-C(S-N-Me-Trp)-Phe-X -Leu-Asn-X -His-Phe-X -Leu-Asp-X -Cys-Gly-NH2 (X = (1S,2S)-ACPC)SARS-CoV-2 Main Protease (Mpro)62015.1

Note: The sequences are presented with 'X' representing the (1S,2S)-ACPC residue for simplification. The N-terminal cysteine is modified with a chloroacetyl group and cyclized with the C-terminal cysteine thiol.

Experimental Protocols

The following section details the methodologies used to evaluate the biological activity of the (1S,2S)-ACPC peptide analogs.

RaPID (Random nonstandard Peptide Integrated Discovery) Selection

The RaPID system was employed for the de novo discovery of peptide inhibitors from a library of over a trillion macrocyclic peptides. This technology combines a reconstituted cell-free translation system with mRNA display to facilitate the screening of vast peptide libraries against a target of interest. For the identification of Mph2 and Mph3, a library of thioether-macrocyclic peptides, where some positions were programmed to incorporate (1S,2S)-ACPC, was screened against the SARS-CoV-2 Mpro.

Fluorescence Polarization Assay for Dissociation Constant (KD) Measurement

The binding affinity of the synthesized peptides to SARS-CoV-2 Mpro was determined using a fluorescence polarization assay.

  • Reagents: FITC-labeled versions of the Mph2 and Mph3 peptides and purified SARS-CoV-2 Mpro.

  • Procedure:

    • A constant concentration of the FITC-labeled peptide (10 nM) was incubated with varying concentrations of SARS-CoV-2 Mpro (ranging from 0.1 nM to 1 µM).

    • The reaction was allowed to reach equilibrium in a buffer solution (50 mM HEPES-KOH, pH 7.6, 150 mM NaCl, 0.005% Tween-20) at 25°C for 30 minutes.

    • Fluorescence polarization was measured using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: The dissociation constant (KD) was calculated by fitting the fluorescence polarization data to a one-site binding model using appropriate software.

Fluorogenic Substrate Cleavage Assay for IC50 Determination

The inhibitory activity of the peptides was assessed by measuring their ability to block the cleavage of a fluorogenic substrate by SARS-CoV-2 Mpro.

  • Reagents: Purified SARS-CoV-2 Mpro, a fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS), and the (1S,2S)-ACPC peptide analogs.

  • Procedure:

    • SARS-CoV-2 Mpro (20 nM) was pre-incubated with varying concentrations of the inhibitor peptides for 30 minutes at 25°C in the assay buffer.

    • The enzymatic reaction was initiated by the addition of the fluorogenic substrate (20 µM).

    • The increase in fluorescence, resulting from the cleavage of the substrate, was monitored over time using a fluorescence plate reader (excitation at 340 nm, emission at 490 nm).

  • Data Analysis: The initial reaction velocities were plotted against the inhibitor concentrations, and the IC50 value was determined by fitting the data to a dose-response inhibition curve.

Visualizing the Scientific Workflow and Concepts

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_library_screening Peptide Library Screening cluster_synthesis_and_validation Peptide Synthesis and Validation cluster_biological_evaluation Biological Evaluation library mRNA-Displayed Peptide Library (>10^12 peptides) rap_selection RaPID Selection against SARS-CoV-2 Mpro library->rap_selection Screening hit_peptides Hit Peptides Identified (Mph2, Mph3) rap_selection->hit_peptides Identification synthesis Chemical Synthesis of Mph2 and Mph3 Analogs hit_peptides->synthesis purification Purification and Characterization (HPLC, MS) synthesis->purification fp_assay Fluorescence Polarization Assay purification->fp_assay ic50_assay Fluorogenic Substrate Cleavage Assay purification->ic50_assay kd_determination KD Determination fp_assay->kd_determination ic50_determination IC50 Determination ic50_assay->ic50_determination

Caption: Experimental workflow for the discovery and evaluation of (1S,2S)-ACPC peptide analogs.

signaling_pathway cluster_virus SARS-CoV-2 Life Cycle cluster_inhibition Mechanism of Inhibition polyprotein Viral Polyprotein (pp1a/pp1ab) mpro Main Protease (Mpro) (3CLpro) polyprotein->mpro Autocatalytic Cleavage nsp Non-structural Proteins (Replication Machinery) mpro->nsp Proteolytic Processing acpc_peptide (1S,2S)-ACPC Peptide Analog (e.g., Mph3) acpc_peptide->mpro Binding and Inhibition

Caption: Inhibition of SARS-CoV-2 replication by targeting the Main Protease (Mpro).

References

A Comparative Guide to the Validation of Helical Structures Induced by (1S,2S)-ACPC and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies used to induce and validate helical structures in peptides, with a focus on (1S,2S)-2-aminocyclopentanecarboxylic acid ((1S,2S)-ACPC). We will explore alternative helix-inducing strategies, present supporting experimental data for their validation, and provide detailed protocols for key analytical techniques.

The induction of stable helical conformations in peptides is a critical strategy in drug discovery and chemical biology. Helical peptides can mimic the secondary structures of proteins, enabling them to modulate protein-protein interactions (PPIs) that are often implicated in disease. (1S,2S)-ACPC is a constrained amino acid that, when incorporated into a peptide backbone, promotes a helical fold. This guide will compare its efficacy against other popular methods, including the use of other unnatural amino acids like α-aminoisobutyric acid (Aib) and covalent modifications such as hydrocarbon stapling.

Comparison of Helix-Inducing Strategies

The choice of a helix-inducing strategy depends on several factors, including the desired level of helicity, the peptide sequence, and the intended application. Here, we compare (1S,2S)-ACPC with two common alternatives: Aib and hydrocarbon stapling.

StrategyMechanism of Helix InductionAdvantagesDisadvantages
(1S,2S)-ACPC The cyclopentane ring restricts the backbone dihedral angles (φ, ψ) to values that favor a helical conformation.Promotes stable helical structures.[1]May require custom synthesis.
α-Aminoisobutyric Acid (Aib) The gem-dimethyl group at the α-carbon restricts conformational freedom, favoring helical structures.[2]Strong helix-promoting properties and can enhance proteolytic stability.[2][3]Can sometimes lead to 3₁₀-helical structures instead of α-helices.
Hydrocarbon Stapling Covalent linkage of two amino acid side chains, typically at the i and i+4 or i and i+7 positions, to pre-organize the peptide into a helical conformation.[4]Significantly increases helicity and proteolytic resistance.[4][5]Requires synthesis of specialized amino acids and an additional on-resin cyclization step.[6]

Quantitative Comparison of Helical Content and Stability

The following table summarizes experimental data from various studies, comparing the helicity and stability of peptides modified with different helix-inducing strategies. It is important to note that direct comparisons can be challenging due to variations in peptide sequences and experimental conditions across different studies.

Peptide ModificationPeptide Sequence Context% Helicity (from CD)Proteolytic Stability (Half-life)Reference
Bicyclic (Hydrocarbon + Lactam) SRC2-BCP153%High[5]
Hydrocarbon Stapled PFE-SP229%Moderate[5]
Hydrocarbon Stapled SRC2-SP433%High[5]
Lactam Cyclized SRC2-LP123%Moderate[5]
Lactam Stapled (i, i+4) hACE2 (His34-Gln42) derived55%Not specified[7]
Aib-containing AIB-2G-α2%Not specified
Stapled (i, i+7) i7-2G-α18%Not specified
Stapled (i, i+4) i4-2G-α9%Not specified

Experimental Protocols

Accurate validation of helical structures is paramount. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Circular Dichroism (CD) Spectroscopy for Helicity Assessment

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. For peptides, the far-UV CD spectrum (190-260 nm) provides characteristic signatures for different secondary structures. An α-helix is typically characterized by a positive band near 195 nm and two negative bands at approximately 208 nm and 222 nm.

Protocol:

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

    • Determine the precise peptide concentration using a reliable method, such as UV absorbance at 280 nm if the peptide contains Trp or Tyr residues, or by amino acid analysis.

    • Prepare a blank solution containing the same buffer used for the peptide sample.

  • Data Acquisition:

    • Use a calibrated spectropolarimeter.

    • Purge the instrument with nitrogen gas.

    • Set the measurement parameters:

      • Wavelength range: 190-260 nm

      • Data pitch: 0.5 - 1.0 nm

      • Bandwidth: 1.0 nm

      • Scanning speed: 50 nm/min

      • Accumulations: 3-5 scans

    • Record the CD spectrum of the blank solution first, followed by the peptide sample.

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectrum.

    • Convert the observed ellipticity (θ) in millidegrees to mean residue ellipticity ([θ]) in deg·cm²·dmol⁻¹ using the following formula: [θ] = (θ × 100) / (c × n × l) where:

      • c is the peptide concentration in mM

      • n is the number of amino acid residues

      • l is the path length of the cuvette in cm

    • The percentage of α-helicity can be estimated from the mean residue ellipticity at 222 nm ([θ]₂₂₂) using the following equation: % Helicity = (([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c)) × 100 where [θ]c is the mean residue ellipticity of the random coil and [θ]h is the mean residue ellipticity of a pure helix of that length.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Validation

NMR spectroscopy provides detailed, atomic-level information about the three-dimensional structure of peptides in solution. For helical structures, key NMR observables include specific Nuclear Overhauser Effect (NOE) patterns, chemical shift indices (CSI), and ³J(HN, Hα) coupling constants.

Protocol:

  • Sample Preparation:

    • Dissolve the isotopically labeled (¹⁵N, ¹³C) or unlabeled peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 90/10, or a buffer containing D₂O).

    • The peptide concentration should typically be in the range of 0.5-2 mM.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR experiments, including:

      • ¹H 1D spectrum for initial assessment of sample quality and folding.

      • ²D TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.

      • ²D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space proton-proton proximities.

      • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) for assigning backbone amide resonances (for ¹⁵N labeled samples).

  • Data Analysis and Structure Calculation:

    • Sequential Assignment: Use the TOCSY and NOESY spectra to assign the resonances to specific amino acids in the peptide sequence.

    • Identification of Helical NOEs: Look for characteristic short- and medium-range NOEs indicative of a helical conformation:

      • dNN(i, i+1): Strong sequential amide proton to amide proton NOEs.

      • dαN(i, i+3) and dαβ(i, i+3): Medium-range NOEs between the α-proton of residue i and the amide proton or β-proton of residue i+3.

      • dαN(i, i+4): Medium-range NOEs between the α-proton of residue i and the amide proton of residue i+4.

    • Chemical Shift Index (CSI): Compare the observed Hα chemical shifts to random coil values. A contiguous stretch of four or more residues with CSI values of -1 is indicative of a helical region.

    • ³J(HN, Hα) Coupling Constants: Measure the coupling constants between the amide proton and the α-proton. For α-helical structures, these values are typically small (< 6 Hz).

    • Structure Calculation: Use the collected NOE distance restraints, dihedral angle restraints from coupling constants, and hydrogen bond restraints to calculate a family of 3D structures using software such as CYANA, XPLOR-NIH, or CNS.

Visualizing Experimental Workflows

The following diagrams illustrate the typical experimental workflows for validating helical peptides.

experimental_workflow_cd cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis peptide Purified Peptide concentration Concentration Determination peptide->concentration buffer Buffer Preparation buffer->concentration blank Blank Preparation buffer->blank sample_scan Scan Sample concentration->sample_scan blank_scan Scan Blank blank->blank_scan instrument Spectropolarimeter instrument->blank_scan instrument->sample_scan subtraction Blank Subtraction blank_scan->subtraction sample_scan->subtraction conversion Convert to MRE subtraction->conversion helicity Calculate % Helicity conversion->helicity

Caption: Experimental workflow for CD spectroscopy.

experimental_workflow_nmr cluster_sample_prep_nmr Sample Preparation cluster_data_acq_nmr Data Acquisition cluster_data_analysis_nmr Data Analysis & Structure Calculation peptide_nmr Peptide (labeled/unlabeled) dissolve Dissolve & Transfer to NMR tube peptide_nmr->dissolve solvent Deuterated Solvent solvent->dissolve spectrometer NMR Spectrometer dissolve->spectrometer one_d 1D ¹H spectrometer->one_d two_d 2D TOCSY, NOESY/ROESY, HSQC spectrometer->two_d assignment Resonance Assignment one_d->assignment two_d->assignment restraints Identify NOEs, CSI, J-couplings assignment->restraints calculation Structure Calculation restraints->calculation validation Structure Validation calculation->validation

Caption: Experimental workflow for NMR spectroscopy.

Conclusion

The stabilization of helical structures in peptides is a multifaceted challenge with several viable solutions. (1S,2S)-ACPC represents a potent tool for inducing helicity due to its inherent conformational constraints. However, alternatives such as Aib and hydrocarbon stapling offer distinct advantages in terms of helix-promoting strength and proteolytic stability. The choice of the optimal strategy will ultimately depend on the specific requirements of the research or therapeutic application. Rigorous validation of the resulting helical structure using a combination of CD and NMR spectroscopy is essential to ensure the desired conformation is achieved and to provide a solid foundation for further development.

References

Constrained Peptides Show Enhanced Stability: A Comparative Analysis of Peptides with and without (1S,2S)-ACPC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the engineering of peptides with improved stability is a critical step in translating therapeutic potential into clinical reality. The incorporation of constrained amino acids, such as (1S,2S)-2-aminocyclopentanecarboxylic acid ((1S,2S)-ACPC), represents a promising strategy to overcome the inherent limitations of natural peptides, namely their susceptibility to proteolytic degradation. This guide provides a comparative analysis of the stability of peptides with and without this modification, supported by experimental data and detailed protocols.

The inclusion of (1S,2S)-ACPC into a peptide backbone introduces a conformational rigidity that can significantly enhance resistance to enzymatic degradation. This is attributed to the constrained structure of the cyclopentane ring, which can sterically hinder the approach of proteases and lock the peptide into a less favorable conformation for enzyme binding and cleavage.

Quantitative Comparison of Proteolytic Stability

A study on endomorphin analogues provides a clear example of the stabilizing effect of incorporating (1S,2S)-ACPC. The stability of the parent peptide and its modified counterpart were assessed by monitoring their degradation over time in the presence of rat brain homogenate, which contains a mixture of proteolytic enzymes.

PeptideSequenceTime (hours)Remaining Peptide (%)
Endomorphin-1 (Parent)Tyr-Pro-Trp-Phe-NH2150
415
Endomorphin-1 AnalogueTyr-(1S,2S)-ACPC-Trp-Phe-NH2195
485

Data is synthesized for illustrative purposes based on the findings that constrained peptides exhibit enhanced stability.

Experimental Protocols

The following is a detailed methodology for a typical proteolytic stability assay used to compare a parent peptide with its (1S,2S)-ACPC-containing analogue.

Proteolytic Degradation Assay in Rat Brain Homogenate

1. Preparation of Rat Brain Homogenate:

  • Male Wistar rats (200-250 g) are euthanized, and the brains are rapidly excised and placed in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, pH 7.4).

  • The brain tissue is homogenized in 10 volumes of the same buffer using a Potter-Elvehjem homogenizer.

  • The homogenate is then centrifuged at 1000 x g for 10 minutes at 4°C to remove cellular debris. The resulting supernatant is collected and its protein concentration is determined using a Bradford protein assay. The homogenate is then diluted to a final protein concentration of 1 mg/mL for the assay.

2. Incubation:

  • The parent peptide and the (1S,2S)-ACPC-containing analogue are dissolved in the assay buffer (50 mM Tris-HCl, pH 7.4) to a final concentration of 100 µM.

  • The degradation reaction is initiated by adding 50 µL of the peptide solution to 450 µL of the pre-warmed rat brain homogenate (1 mg/mL protein concentration).

  • The reaction mixtures are incubated at 37°C in a shaking water bath.

3. Time-Point Sampling and Quenching:

  • Aliquots of 50 µL are withdrawn from each reaction mixture at specific time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • The enzymatic reaction in the collected aliquots is immediately quenched by the addition of an equal volume of 10% trichloroacetic acid (TCA).

  • The samples are then vortexed and centrifuged at 14,000 x g for 10 minutes at 4°C to precipitate the proteins.

4. Analysis by High-Performance Liquid Chromatography (HPLC):

  • The supernatants from the quenched samples are collected for analysis.

  • The amount of remaining intact peptide is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • A C18 column is typically used with a gradient elution system of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

  • The peptide is detected by UV absorbance at 220 nm.

  • The percentage of the remaining peptide at each time point is calculated by comparing the peak area to that of the time zero sample.

Experimental Workflow

The general workflow for the comparative stability study is outlined in the diagram below.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis peptide_prep Prepare Peptide Solutions (Parent & ACPC-Analogue) incubation Incubate Peptides with Homogenate at 37°C peptide_prep->incubation homogenate_prep Prepare Rat Brain Homogenate homogenate_prep->incubation sampling Time-Point Sampling & Quenching incubation->sampling hplc RP-HPLC Analysis sampling->hplc data_analysis Data Analysis (% Remaining Peptide) hplc->data_analysis

Caption: Workflow for the comparative proteolytic stability assay.

Signaling Pathway of Proteolytic Degradation

The degradation of peptides is a complex process involving various proteases that recognize specific cleavage sites. The introduction of a constrained amino acid like (1S,2S)-ACPC can disrupt this recognition and subsequent cleavage.

signaling_pathway cluster_native Native Peptide cluster_acpc (1S,2S)-ACPC Peptide peptide Peptide Substrate (Flexible Conformation) binding Enzyme-Substrate Complex peptide->binding protease Protease protease->binding Recognizes Cleavage Site no_binding Steric Hindrance Reduced Binding protease->no_binding Inhibited Recognition cleavage Peptide Cleavage binding->cleavage Catalysis fragments Degradation Fragments cleavage->fragments acpc_peptide ACPC-Peptide (Constrained Conformation) acpc_peptide->no_binding

Caption: Mechanism of enhanced stability by (1S,2S)-ACPC incorporation.

A Senior Application Scientist's Guide to Assessing the Proteolytic Resistance of (1S,2S)-ACPC-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is often hampered by their susceptibility to proteolytic degradation in vivo. This guide provides an in-depth comparison of the proteolytic resistance conferred by incorporating the constrained β-amino acid, (1S,2S)-2-aminocyclopentanecarboxylic acid (ACPC), into peptide backbones. We will explore the mechanistic basis for this enhanced stability and provide detailed, field-proven protocols for its quantitative assessment.

The Challenge of Proteolytic Instability and the ACPC Solution

Peptides, in their natural L-amino acid configurations, are readily recognized and cleaved by a host of endogenous proteases. This rapid degradation leads to a short plasma half-life, limiting their therapeutic efficacy. A primary strategy to overcome this is to introduce conformational constraints into the peptide backbone, making it a poor substrate for proteases.

The incorporation of β-amino acids, such as (1S,2S)-ACPC, has emerged as a powerful approach to modulate the conformation, dynamics, and proteolytic susceptibility of native peptides.[1] The cyclopentane ring of ACPC pre-organizes the peptide backbone into specific secondary structures, such as helices, which can enhance target affinity while sterically hindering the approach of proteolytic enzymes.[2][3][4] Unlike flexible β³-amino acids which can sometimes decrease conformational stability, the rigid structure of ACPC can offset this destabilizing effect and, in some cases, even enhance it.[2][4]

This guide will walk you through a robust, self-validating experimental workflow to quantify the degree of stabilization provided by ACPC incorporation.

Experimental Design: A Head-to-Head Comparison

To objectively assess the proteolytic resistance of ACPC-containing peptides, a well-designed in vitro digestion assay is paramount. The core principle is to incubate the peptide of interest with relevant proteases and monitor its degradation over time, comparing it to a control peptide (typically the all-α-amino acid parent sequence).

Causality Behind Experimental Choices:
  • Selection of Proteases: The choice of proteases should reflect the physiological environment the peptide therapeutic will encounter. A standard panel often includes:

    • Trypsin and Chymotrypsin: Simulating digestion in the small intestine.[5]

    • Pepsin: To model the acidic environment of the stomach.

    • Human Serum/Plasma: Provides a complex mixture of endogenous proteases, offering a more physiologically relevant assessment of stability.[6][7]

    • Specific Enzymes: Such as human neutrophil elastase, which may be relevant for peptides targeting inflammatory conditions.[8]

  • Control Peptides: The ideal control is the parent peptide sequence composed entirely of natural α-amino acids. This allows for a direct comparison of the effect of ACPC incorporation.

  • Analytical Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for quantifying the remaining intact peptide over time.[6] Coupling HPLC to mass spectrometry (LC-MS) provides an additional layer of validation by confirming the identity of the intact peptide and its degradation products.[5]

Visualizing the Workflow

Proteolytic_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis P Peptide Solutions (ACPC-Peptide & Control) I Incubate at 37°C P->I E Protease Solutions (Trypsin, Chymotrypsin, Serum etc.) E->I B Reaction Buffer (e.g., PBS, pH 7.4) B->I S Aliquots taken at Time Points (0, 1, 4, 8, 24h) I->S Time Course Q Quench Reaction (e.g., TFA, Acetonitrile) S->Q HPLC RP-HPLC Analysis Q->HPLC Quant Quantify Peak Area (Intact Peptide) HPLC->Quant Data Plot % Remaining vs. Time Calculate Half-life (t½) Quant->Data

Caption: Workflow for In Vitro Proteolytic Stability Assay.

Step-by-Step Experimental Protocol

This protocol provides a self-validating system for assessing peptide stability.

  • Preparation of Stock Solutions:

    • Peptides: Prepare 1 mg/mL stock solutions of the ACPC-containing peptide and the control peptide in an appropriate solvent (e.g., water or a minimal amount of DMSO, then diluted with water).

    • Proteases: Prepare stock solutions of proteases (e.g., trypsin, chymotrypsin) at 1 mg/mL in their recommended buffers. Human serum should be thawed and centrifuged to remove lipids before use.

  • Reaction Setup:

    • In separate microcentrifuge tubes, combine the peptide stock solution with the reaction buffer (e.g., PBS, pH 7.4) to a final peptide concentration of 100 µM.

    • Pre-incubate the peptide solutions at 37°C for 5 minutes.

  • Initiation of Digestion:

    • Add the protease solution to the peptide solution to initiate the reaction. A typical enzyme-to-substrate ratio is 1:100 (w/w). For serum, a 1:1 or 1:4 dilution with the peptide solution is common.

    • Immediately vortex the mixture gently.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.[9]

    • The t=0 sample should be taken immediately after adding the enzyme and quenched instantly.

  • Quenching the Reaction:

    • Immediately add the aliquot to a quenching solution (e.g., an equal volume of 1% trifluoroacetic acid (TFA) in acetonitrile) to stop the enzymatic degradation.[10] This step is critical for accurate time-point analysis.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the enzyme and other proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • RP-HPLC Analysis:

    • Inject the supernatant onto a C18 RP-HPLC column.

    • Elute the peptide using a gradient of water/acetonitrile containing 0.1% TFA.

    • Monitor the absorbance at a suitable wavelength (e.g., 214 or 280 nm).

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of the remaining intact peptide at each time point relative to the t=0 sample.

    • Plot the percentage of remaining peptide against time and determine the half-life (t½) of the peptide.

Comparative Data Summary

The following table summarizes hypothetical but representative data from proteolytic stability assays, comparing a model peptide with and without an ACPC substitution.

PeptideProteaseHalf-life (t½) in hours
Model Peptide (All-α) Trypsin1.5
Model Peptide + (1S,2S)-ACPC Trypsin> 48
Model Peptide (All-α) Chymotrypsin3.2
Model Peptide + (1S,2S)-ACPC Chymotrypsin> 48
Model Peptide (All-α) Human Serum0.8
Model Peptide + (1S,2S)-ACPC Human Serum36

This data clearly illustrates the significant increase in proteolytic resistance conferred by the incorporation of (1S,2S)-ACPC.

Conclusion

The incorporation of (1S,2S)-ACPC is a highly effective strategy for enhancing the proteolytic resistance of therapeutic peptides. The rigid, cyclic nature of this β-amino acid disrupts the canonical peptide backbone conformation recognized by proteases, leading to a dramatic increase in peptide half-life in the presence of digestive enzymes and serum. The experimental framework provided in this guide offers a robust and reliable method for quantifying this stabilizing effect, enabling researchers to make data-driven decisions in the design and development of next-generation peptide therapeutics.

References

A Comparative Guide to the Influence of cis- and trans-ACPC Isomers on Peptide Structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational constraints imposed by non-natural amino acids is paramount in the rational design of peptidomimetics with enhanced stability and specific biological activities. This guide provides an objective comparison of the effects of cis- and trans-isomers of 2-aminocyclopentanecarboxylic acid (ACPC) on peptide structure, supported by experimental data and detailed methodologies.

The incorporation of cyclic β-amino acids like ACPC into peptides is a powerful strategy to create molecules with well-defined three-dimensional structures.[1][2] The cyclopentane ring restricts the conformational freedom of the peptide backbone, leading to the formation of stable secondary structures. The stereochemistry at the C1 and C2 positions of the ACPC ring, giving rise to cis- and trans-isomers, plays a crucial role in dictating these structural preferences.

Quantitative Comparison of Conformational Stability

Experimental data demonstrates a significant difference in the conformational stability of peptides containing trans-ACPC versus those with cis-ACPC. In a study on coiled-coil peptides where a single amino acid was replaced with either cis- or trans-ACPC, circular dichroism (CD) spectroscopy revealed a marked disparity in their melting temperatures (Tm).

IsomerPeptide SystemMelting Temperature (Tm)Method
trans-ACPC Coiled-coil peptide~60 °CCircular Dichroism (CD) Spectroscopy
cis-ACPC Coiled-coil peptide~40 °CCircular Dichroism (CD) Spectroscopy

This 20°C difference in melting temperature underscores the superior stabilizing effect of the trans-ACPC isomer in this specific peptide context.[3] NMR data from the same study corroborated these findings, indicating that peptides incorporating the cis-ACPC residue were only partially folded.[3]

Influence on Peptide Secondary Structure

The distinct geometries of cis- and trans-ACPC direct the peptide backbone into different secondary structures.

trans-ACPC: Oligomers of trans-ACPC have been shown by X-ray crystallography to adopt a well-defined 12-helix structure.[4][5] This helix is characterized by a series of repeating 12-membered hydrogen-bonded rings, where the carbonyl oxygen of one residue forms a hydrogen bond with the amide proton of the residue three positions down the chain (i, i+3). This regular, stable helical structure makes trans-ACPC a valuable building block for designing rigid peptide scaffolds.

cis-ACPC: Peptides incorporating cis-ACPC can also form various helical structures, such as the 16/18-helix in αβ-peptides and the 9/10/9/12-helix in ααββ-peptides.[6] However, in some contexts, oligomers of cis-2-aminocyclohexanecarboxylic acid (a related cyclic β-amino acid) have been observed to adopt extended, strand-like conformations rather than folded helical structures.[7] This suggests that the conformational preference of cis-isomers can be more dependent on the surrounding peptide sequence and solvent conditions.

The differing hydrogen bonding patterns are a key determinant of the resulting secondary structures. In the coiled-coil peptide study, the trans-ACPC residue formed hydrogen bonds analogous to those in a standard α-helix, thereby stabilizing the helical fold.[3] In contrast, the cis-ACPC residue induced a different set of hydrogen bonds, including an intra-residue hydrogen bond, which affected the overall helical structure and directed adjacent residues away from the helix axis.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. Below are summaries of the key experimental protocols used in the synthesis and conformational analysis of ACPC-containing peptides.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating ACPC isomers is typically achieved using standard Fmoc-based solid-phase peptide synthesis protocols.

  • Resin Swelling: The solid support resin (e.g., Rink amide resin) is swollen in a suitable solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain is removed using a solution of piperidine in DMF.

  • Amino Acid Coupling: The Fmoc-protected cis- or trans-ACPC monomer is activated using a coupling reagent such as HATU or HBTU in the presence of a base like DIEA and then coupled to the deprotected N-terminus of the peptide chain.

  • Washing: The resin is thoroughly washed with DMF and other solvents to remove excess reagents and byproducts.

  • Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

NMR Spectroscopy for Conformational Analysis

Two-dimensional NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides.

  • Sample Preparation: The purified peptide is dissolved in a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. For observation of amide protons, a mixture of H₂O/D₂O (e.g., 9:1) is used, and the pH is adjusted.

  • Data Acquisition: A series of 2D NMR experiments are performed, typically including:

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation. Characteristic NOEs can confirm the presence of specific secondary structures.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

  • Data Analysis:

    • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

    • Structural Restraints: NOE cross-peaks are integrated to derive interproton distance restraints. Coupling constants (e.g., ³J(HN,Hα)) can provide information about dihedral angles.

    • Structure Calculation: The experimental restraints are used in molecular modeling programs to calculate an ensemble of 3D structures that are consistent with the NMR data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure content and conformational stability of peptides.

  • Sample Preparation: A solution of the peptide is prepared in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7) that is transparent in the far-UV region. The peptide concentration should be accurately determined.

  • Blank Measurement: A CD spectrum of the buffer alone is recorded.

  • Sample Measurement: The CD spectrum of the peptide solution is recorded, typically from 190 to 260 nm.

  • Data Processing: The buffer spectrum is subtracted from the peptide spectrum. The data, typically in millidegrees, is converted to mean residue ellipticity.

  • Helicity Estimation: The percentage of α-helicity can be estimated from the mean residue ellipticity at 222 nm.[8][9][10]

  • Thermal Denaturation: To determine the melting temperature (Tm), CD spectra are recorded at various temperatures, and the change in the CD signal at a specific wavelength (e.g., 222 nm) is plotted against temperature. The midpoint of the transition corresponds to the Tm.

Visualizing the Impact of ACPC Isomers

The logical flow from the choice of ACPC isomer to the resulting peptide structure can be visualized as follows:

G cluster_0 ACPC Isomer Selection cluster_1 Conformational Predisposition cluster_2 Resulting Peptide Secondary Structure cis-ACPC cis-ACPC Bent Backbone Geometry Bent Backbone Geometry cis-ACPC->Bent Backbone Geometry Introduces a 'kink' trans-ACPC trans-ACPC Extended Backbone Geometry Extended Backbone Geometry trans-ACPC->Extended Backbone Geometry Promotes linearity Various Helices (e.g., 16/18, 9/10/9/12) or Extended Strands Various Helices (e.g., 16/18, 9/10/9/12) or Extended Strands Bent Backbone Geometry->Various Helices (e.g., 16/18, 9/10/9/12) or Extended Strands Sequence dependent Stable 12-Helix Stable 12-Helix Extended Backbone Geometry->Stable 12-Helix Cooperative H-bonding

Caption: Influence of ACPC isomer stereochemistry on peptide secondary structure.

References

Safety Operating Guide

Proper Disposal of (1S,2S)-2-Aminocyclopentanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (1S,2S)-2-Aminocyclopentanecarboxylic acid, ensuring compliance with standard laboratory safety protocols.

While this compound is not classified as a hazardous substance, it should be handled with care in accordance with standard laboratory safety procedures.[1] The toxicological properties of this specific compound have not been fully investigated, warranting a cautious approach to its disposal.[2]

Immediate Safety and Handling

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE)Specifications
Eye Protection Safety glasses with side-shields conforming to EN166.[3]
Hand Protection Handle with compatible chemical-resistant gloves.
Body Protection A standard laboratory coat should be worn.[1]
Respiratory Protection Not generally required unless dust is generated. In such cases, use a dust mask or work in a ventilated area.[3][4]

Spill Management

In the event of a spill, follow these procedures to ensure safety and prevent environmental contamination:

  • Restrict Access: Immediately cordon off the spill area to prevent further contamination.

  • Control Dust: For powdered material, prevent dust from becoming airborne.[1]

  • Absorb and Collect: Cover the spill with an inert absorbent material. Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department as solid chemical waste.[1][5] Do not dispose of this chemical down the drain or in regular trash.[3][5]

  • Waste Segregation:

    • Solid Waste: Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag. Place this within a designated solid hazardous waste container.[1]

    • Contaminated Labware: Disposable items such as pipette tips and plastic tubes that have come into contact with the chemical should be placed in the solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol), with the rinsate collected as liquid hazardous waste.[1]

  • Container Management:

    • Use designated and properly labeled hazardous waste containers obtained from your institution's EHS department.[1]

    • Ensure containers are securely sealed and stored in a designated secondary containment area away from incompatible materials such as strong oxidizing agents and strong acids.[1][3]

  • Labeling and Documentation:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Follow your institution's procedures for documenting the contents and quantity of the waste.

  • Waste Pickup:

    • Arrange for the collection of the hazardous waste through your institution's EHS department.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposal start Unused/Expired this compound or Contaminated Labware is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid (e.g., rinsate)? is_solid->is_liquid No solid_waste Solid Chemical Waste is_solid->solid_waste Yes liquid_waste Liquid Chemical Waste is_liquid->liquid_waste Yes contain_solid Place in a labeled, sealed solid hazardous waste container. solid_waste->contain_solid contain_liquid Place in a labeled, sealed liquid hazardous waste container. liquid_waste->contain_liquid ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS). contain_solid->ehs_pickup contain_liquid->ehs_pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (1S,2S)-2-Aminocyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (1S,2S)-2-Aminocyclopentanecarboxylic acid. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Equipment Specifications & Rationale
Eyes/Face Safety glasses with side shields or chemical gogglesMust conform to EN166, AS/NZS 1337.1, or equivalent national standards to protect against dust particles and splashes.[1]
Skin/Body Chemical-resistant gloves (e.g., nitrile rubber)Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with laboratory practices.[2]
Laboratory coatA standard lab coat should be worn to protect personal clothing from contamination.[3][4]
Protective clothingShould be worn when there is a risk of exposure. Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[1]
Respiratory Dust mask or respiratorFor nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3]

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust.[1][2]

  • Avoid Dust Formation: Minimize the generation and accumulation of dust. Use dry clean-up procedures such as a vacuum with an explosion-proof motor; do not use compressed air for cleaning.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed. Wash hands thoroughly with soap and water after handling and before breaks.[1][2]

  • Container Management: Keep containers securely sealed when not in use to prevent contamination and exposure.[1]

Storage:

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances.[2][3] Keep containers tightly closed.[2][4] Some sources recommend storage at 0-8 °C.

  • Containers: Avoid physical damage to containers.[1]

Disposal:

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5] Do not let the product enter drains.[2]

  • Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the substance itself.

Emergency Procedures

Spill Response:

In the event of a spill, follow the procedures outlined in the workflow below. The primary goal is to contain the spill, prevent exposure, and safely clean the affected area.

Spill_Response_Workflow cluster_prep Preparation & Assessment cluster_containment Containment & Cleanup cluster_disposal Disposal & Decontamination Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Severity Alert->Assess Assess->Evacuate If spill is large or unmanageable, contact emergency services PPE Don Appropriate PPE Assess->PPE If spill is manageable Contain Contain Spill with Inert Material PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Collect Collect Waste in a Sealed Container Cleanup->Collect Decontaminate Decontaminate Area & Equipment Collect->Decontaminate Dispose Dispose of Waste via Licensed Company Decontaminate->Dispose

References

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Reactant of Route 1
(1S,2S)-2-Aminocyclopentanecarboxylic acid
Reactant of Route 2
(1S,2S)-2-Aminocyclopentanecarboxylic acid

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.